molecular formula C3H8N2O2 B1329392 Urea, (2-hydroxyethyl)- CAS No. 1320-51-0

Urea, (2-hydroxyethyl)-

Cat. No.: B1329392
CAS No.: 1320-51-0
M. Wt: 104.11 g/mol
InChI Key: CLAHOZSYMRNIPY-UHFFFAOYSA-N
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Description

Urea, (2-hydroxyethyl)-, also known as Hydroxyethyl Urea, is a versatile compound of significant interest in scientific research, particularly for its role as an advanced humectant. Its primary research value lies in its exceptional ability to enhance skin hydration by penetrating the stratum corneum and integrating into the skin's Natural Moisturizing Factor (NMF), thereby significantly boosting hydration levels and improving skin elasticity . This mechanism, which involves strong hydrogen bonding with water molecules, makes it a superior subject of study compared to traditional humectants like glycerin, as it provides effective hydration without a sticky or greasy residue . Beyond dermatological applications, its fundamental properties are relevant to interdisciplinary material science. The compound's hydrogen-bonding dynamics and interactions with water are key to developing controlled-release systems, such as antibacterial composite coatings, and are also investigated for potential applications in the design of specialized polymeric matrices and energy-related systems . This combination of targeted biological activity and broad physicochemical utility makes Urea, (2-hydroxyethyl)- a valuable reagent for pioneering research in cosmetics, pharmaceuticals, and advanced material design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyethylurea
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InChI

InChI=1S/C3H8N2O2/c4-3(7)5-1-2-6/h6H,1-2H2,(H3,4,5,7)
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InChI Key

CLAHOZSYMRNIPY-UHFFFAOYSA-N
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Canonical SMILES

C(CO)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H8N2O2
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DSSTOX Substance ID

DTXSID401315038
Record name (2-Hydroxyethyl)urea
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Molecular Weight

104.11 g/mol
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CAS No.

2078-71-9, 1320-51-0
Record name (2-Hydroxyethyl)urea
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Record name Urea, N-(hydroxyethyl)-
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Record name Hydroxyethyl urea
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Record name (2-Hydroxyethyl)urea
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Record name HYDROXYETHYL UREA
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Foundational & Exploratory

(2-hydroxyethyl)urea synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of (2-Hydroxyethyl)urea

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis and purification methods for (2-hydroxyethyl)urea (HEU). (2-hydroxyethyl)urea is a valuable compound, primarily used as a high-performance humectant in the cosmetics and personal care industry for its excellent moisturizing properties.[1][2] This guide details the prevalent manufacturing processes, experimental protocols, and purification strategies, supported by quantitative data and process visualizations.

Synthesis of (2-hydroxyethyl)urea

Several methods exist for the synthesis of (2-hydroxyethyl)urea. The most common industrial method involves the reaction of urea with monoethanolamine.[1] Alternative routes offer different starting materials and reaction mechanisms.

Primary Synthesis Method: Transamidation of Urea with Monoethanolamine

The most widely employed synthesis route is the transamidation (or deamination) reaction between urea and monoethanolamine.[3] This is an equilibrium reaction that strongly favors the formation of (2-hydroxyethyl)urea and ammonia as a byproduct.[3][4]

The general reaction is as follows: CO(NH₂)₂ (Urea) + NH₂CH₂CH₂OH (Monoethanolamine) → HOCH₂CH₂NHC(O)NH₂ ((2-hydroxyethyl)urea) + NH₃ (Ammonia)

This process is typically carried out at elevated temperatures to drive off the ammonia gas, pushing the equilibrium toward the product.[5]

Alternative Synthesis Methods

Other documented methods for synthesizing (2-hydroxyethyl)urea include:

  • N-carbamoylation of ethanolamine with potassium cyanate. [1]

  • Reaction of urea with ethylene carbonate , which can yield up to 98% of the desired product.[6]

  • Aminolysis of 2-oxazolidinone using ammonia water.[7]

  • Reaction of nitro-urea with ethanolamine. [8]

The logical relationship between these varied synthetic starting points is illustrated in the diagram below.

G Urea Urea HEU (2-hydroxyethyl)urea Urea->HEU + Transamidation [110-120°C] Urea->HEU + Reaction [140-150°C] MEA Monoethanolamine MEA->HEU + Transamidation [110-120°C] MEA->HEU + N-carbamoylation KOCN Potassium Cyanate KOCN->HEU + N-carbamoylation EthyleneCarbonate Ethylene Carbonate EthyleneCarbonate->HEU + Reaction [140-150°C] Oxazolidinone 2-Oxazolidinone Oxazolidinone->HEU + Aminolysis [20-50°C] Ammonia Ammonia Water Ammonia->HEU + Aminolysis [20-50°C]

Figure 1. Logical relationships of primary synthesis pathways for (2-hydroxyethyl)urea.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. The following protocols are based on patented industrial processes.

Protocol 1: Lab-Scale Synthesis and Purification

This protocol is adapted from a method emphasizing high purity using a specific recrystallization solvent.[5]

Materials:

  • Ethanolamine: 128.5 g

  • Urea: 126.8 g

  • Dry Pyridine: 400 mL

  • Petroleum Ether

  • Reaction flask with thermometer, reflux condenser, and stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Combine 128.5 g of ethanolamine and 126.8 g of urea in the reaction flask.

  • Maintain the system under a slight pressure of argon or nitrogen.

  • Heat the mixture to 115°C with stirring.

  • Hold at 115°C for approximately 3.25 hours, or until the evolution of ammonia has substantially ceased.

  • Allow the resulting white, pasty reaction product to cool.

  • Recrystallize the crude product from 400 mL of dry pyridine. Pyridine is noted to be uniquely effective in yielding a pure, white product compared to other solvents like ethanol.[5]

  • Separate the crystals by filtration.

  • Wash the collected crystals with petroleum ether.

  • Dry the crystals to obtain the final product.

Expected Outcome:

  • Yield: ~146.6 g of white, crystalline 1-(2-hydroxyethyl)urea.[5]

  • Melting Point: 89-93°C.[5]

Protocol 2: Industrial "One-Pot" Synthesis and Purification

This protocol describes an efficient industrial process designed to simplify purification and enhance product quality.[9]

Materials:

  • Urea: 516.2 kg (859 mol)

  • 1-Ethanolamine: 500 kg (818 mol)

  • Recrystallization Solvent (e.g., Ethanol)

  • 85% Formic Acid solution (for ammonia absorption)

  • Ice water

Procedure:

  • Reaction: Charge a 3000-liter reaction kettle with 516.2 kg of urea and 500 kg of 1-ethanolamine.

  • Begin stirring at approximately 110 rpm and heat the mixture to 110-120°C.

  • Absorb the generated ammonia gas using an 85% formic acid solution. The reaction is complete when ammonia evolution stops, typically after 3 to 4 hours.[9]

  • Cooling & Dilution: Cool the reaction mixture to 70-80°C. Add a suitable recrystallization solvent such as ethanol, methanol, or isopropanol.[9]

  • Hot Filtration: Maintain the temperature and perform a hot filtration to remove any mechanical impurities introduced with the raw materials. Transfer the hot filtrate to a crystallization kettle.

  • Crystallization: Slowly cool the filtrate to -5 to 5°C using ice water while stirring at a reduced speed (50-70 rpm). Hold at this temperature for 3 hours to allow for mass crystallization.

  • Isolation and Washing: Discharge the crystal slurry into a centrifuge to separate the solid. Wash the crystals with an organic solvent (e.g., 15 kg of dehydrated ethanol) until the pH is neutral (7-8).

  • Drying: Vacuum dry the purified crystals for 4 hours to obtain the final β-hydroxyethyl urea product.

Data Presentation

Quantitative data from synthesis and analysis are summarized below for easy comparison.

Table 1: Synthesis Parameters and Outcomes
ParameterValue/DescriptionReference
Reactants Urea and Monoethanolamine[5][9]
Molar Ratio (Urea:MEA)1.01-2.0 : 1[9]
Reaction Temperature110-120°C[9]
Reaction Time3-4 hours (until NH₃ evolution ceases)[9]
Stirring Speed110 rpm[9]
Purification (Recrystallization)
Solvent: MethanolYield: 75%, Purity: 98.2%[9]
Solvent: EthanolYield: 78%, Purity: 98.4%[9]
Solvent: IsopropanolYield: 70%, Purity: 98.5%[9]
Solvent: PyridineYields a "good yield of pure white" product[5]
Table 2: Physical and Chemical Properties of (2-hydroxyethyl)urea
PropertyValueReference
Molecular Formula C₃H₈N₂O₂[10][11]
Molecular Weight 104.11 g/mol [10][11]
Appearance White crystalline powder/solid[10]
Melting Point 91-93°C, 94-95°C, 164-169°C (lit.)[1][9][10]
Boiling Point 254.3°C (at 760 mmHg)[10]
Density 1.222 g/cm³[10]
Water Solubility Highly soluble, "almost transparency"[1][10]

Note: The variation in reported melting points likely reflects differences in product purity and analytical methods.

Table 3: Reported Impurities in (2-hydroxyethyl)urea
ImpurityTypical ConcentrationReference
Urea< 3.0%[4]
N,N'-bis(2-hydroxyethylurea)< 5.0 %[4]
2-oxazolidone (cyclization product)< 1.0%[4]
Ethanolamine< 0.5%[4]
Diethanolamine< 0.025%[4]

Process Workflow Visualization

The industrial "one-pot" synthesis and purification process involves a clear sequence of operations designed for efficiency and high purity.

G Reactants 1. Reaction Urea + Monoethanolamine (110-120°C, 3-4h) Cooling 2. Cooling & Dilution Cool to 70-80°C Add Recrystallization Solvent Reactants->Cooling Filtration 3. Hot Filtration Remove mechanical impurities Cooling->Filtration Crystallization 4. Crystallization Slow cool to -5 to 5°C Hold for 3h Filtration->Crystallization Isolation 5. Isolation Centrifuge to separate crystals Crystallization->Isolation Washing 6. Washing Wash with organic solvent to pH 7-8 Isolation->Washing Drying 7. Drying Vacuum dry for 4h Washing->Drying Product Final Product High-Purity (2-hydroxyethyl)urea Drying->Product

References

An In-depth Technical Guide to the Physicochemical Properties of N-(2-hydroxyethyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2-hydroxyethyl)urea, also known by its INCI name Hydroxyethyl Urea, is an organic compound valued for its exceptional moisturizing properties.[1][2] It serves as a potent humectant in a variety of applications, including cosmetics, personal care products, and potentially in pharmaceutical formulations.[3][4][5] Structurally, it is a derivative of urea, singly substituted with a 2-ethanol group.[5][6] This substitution provides a unique combination of a hydrophilic urea head and a hydroxyl group, enhancing its water-binding capacity and making it an effective agent for skin hydration.[4][7] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its applications in research and development.

Chemical and Physical Properties

N-(2-hydroxyethyl)urea is a low-molecular-weight, highly water-soluble, and hygroscopic solid.[1][5][6] Its key physicochemical properties are summarized in the table below. There is some variability in the reported melting point, which may be due to different measurement conditions or purities.

PropertyValueReference(s)
IUPAC Name 2-hydroxyethylurea[8][9]
Synonyms Hydroxyethyl Urea, Monoethanolurea, Hydrovance[7][8]
CAS Number 2078-71-9[7][10]
Molecular Formula C3H8N2O2[7][10]
Molecular Weight 104.11 g/mol [7][8]
Appearance White crystalline powder or colorless/light yellow liquid[4][6][11][12]
Melting Point 94-95 °C; 164-169 °C[7][11][12]
Boiling Point 254.3 °C at 760 mmHg[7][11]
Density 1.222 g/cm³[11][12]
Water Solubility Highly soluble ("almost transparency")[6][7][11]
pKa (Predicted) 13.35 ± 0.46[11][12]
LogP (Predicted) -0.26180[11]
XLogP3 (Predicted) -1.7[7][11]
Topological Polar Surface Area 75.4 Ų[7]
Hydrogen Bond Donor Count 3[7][11]
Hydrogen Bond Acceptor Count 2[7][11]
Rotatable Bond Count 2[7][11]

Experimental Protocols

Synthesis of N-(2-hydroxyethyl)urea

Several methods for the synthesis of N-(2-hydroxyethyl)urea have been reported. The most common industrial method involves the reaction between urea and monoethanolamine.

Method 1: Transamidation of Urea with Monoethanolamine [1][5][6]

This method involves the direct reaction of urea and monoethanolamine (also known as ethanolamine).

  • Reaction Setup: Charge a reaction vessel with monoethanolamine and an excess of urea.[1][5]

  • Heating: Heat the mixture. The reaction is an equilibrium process that is driven forward by the removal of ammonia gas as a byproduct.[6]

  • Purification: Sparge the reaction mixture with an inert gas, such as nitrogen, to facilitate the removal of dissolved ammonia and any unreacted monoethanolamine.[1][6]

  • Neutralization: Add a weak acid, such as lactic acid, to neutralize any residual ammonia or monoethanolamine, which helps to stabilize the final product.[1][6] The resulting product is often an aqueous solution containing 50-60% N-(2-hydroxyethyl)urea.[6]

Method 2: N-carbamoylation of Ethanolamine [1]

An alternative synthesis route involves the use of potassium cyanate.

  • Reaction: React ethanolamine with potassium cyanate in a suitable solvent.

  • Mechanism: This proceeds via an N-carbamoylation reaction to yield N-(2-hydroxyethyl)urea.

dot

Synthesis_Workflow Start Starting Materials Urea Urea Ethanolamine Monoethanolamine Reaction Transamidation Reaction (Heating) Urea->Reaction Ethanolamine->Reaction Purification Purification (Nitrogen Sparging) Reaction->Purification Crude Product + Byproducts (NH3) Neutralization Neutralization (Lactic Acid) Purification->Neutralization Product + Residual Reactants Product Final Product (Aqueous Solution of N-(2-hydroxyethyl)urea) Neutralization->Product

Caption: General workflow for the synthesis of N-(2-hydroxyethyl)urea.

Analytical Methods

Proposed Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) [13]

This method is suitable for routine quantification due to its robustness and cost-effectiveness.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (a starting point could be 30:70, v/v, to be optimized).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Requires determination by UV scan; urea derivatives often have absorbance in the low UV range (e.g., ~200-220 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve reference standards and samples in the mobile phase. Construct a calibration curve by plotting peak area against the concentration of the standards.

Proposed Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) [13]

This method offers high sensitivity and selectivity but may require derivatization to improve the volatility of the analyte.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Use a suitable silylating agent (e.g., BSTFA with 1% TMCS) to convert the hydroxyl and urea protons to trimethylsilyl ethers, increasing volatility.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

dot

Analytical_Workflow Sample Sample Preparation (Dissolution in Mobile Phase) HPLC HPLC-UV Analysis (C18 Column) Sample->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Quant Quantification (vs. Calibration Curve) Data->Quant Result Concentration Result Quant->Result

References

An In-depth Technical Guide on the Mechanism of Action of Hydroxyethyl Urea in Protein Denaturation

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the mechanism of protein denaturation by urea and its derivative, hydroxyethyl urea. While the action of urea is well-documented, this paper addresses the current knowledge gap regarding the specific mechanism of hydroxyethyl urea. The guide details the established dual-action mechanism of urea, involving both direct interactions with the protein and indirect effects on the solvent. This is supplemented with quantitative thermodynamic data, detailed experimental protocols, and visual diagrams of the processes involved. A dedicated section explores the anticipated, though less documented, role of the hydroxyethyl group in modulating this denaturing activity, drawing inferences from related substituted ureas. This document aims to serve as a foundational resource for researchers in biochemistry, drug formulation, and cosmetic science.

Introduction: The Role of Urea and Its Derivatives in Protein Stability

Urea is a widely utilized chaotropic agent in biochemical and pharmaceutical research, primarily for its ability to induce the denaturation of proteins.[1] This process of disrupting the native, folded structure of a protein is fundamental to studying protein folding pathways, stability, and for the solubilization of proteins from inclusion bodies.[2] The mechanism by which urea achieves this is a subject of extensive research, with evidence pointing to a combination of direct and indirect actions on the protein and its aqueous environment.[3][4]

Hydroxyethyl urea, a derivative of urea, has gained prominence, particularly in the cosmetics and personal care industries, for its properties as a humectant.[5][6] However, its role as a protein denaturant is less characterized in scientific literature. Understanding the impact of the hydroxyethyl substitution on the denaturing capabilities of the urea molecule is crucial for its application in formulations where protein stability is a concern.

This guide will first provide an in-depth analysis of the well-established mechanism of urea-induced protein denaturation. Subsequently, it will address the current understanding of hydroxyethyl urea's action, drawing parallels and highlighting potential differences based on available data for urea and other alkylurea derivatives.[1][7]

The Core Mechanism: Urea-Induced Protein Denaturation

The denaturation of proteins by urea is not attributed to a single mode of action but rather a synergistic combination of direct and indirect mechanisms.[2][4]

Direct Mechanism: Interaction with the Protein

The direct mechanism posits that urea molecules interact directly with the protein, thereby stabilizing the unfolded state.[8] These interactions occur through two primary modes:

  • Hydrogen Bonding: Urea can form hydrogen bonds with the polar residues on the protein surface and, more importantly, with the peptide backbone.[9] This competition with intramolecular hydrogen bonds weakens the protein's secondary and tertiary structures.

  • Van der Waals Interactions: Urea also interacts favorably with nonpolar amino acid side chains through dispersion forces.[10] By solvating these hydrophobic residues more effectively than water, urea reduces the thermodynamic penalty of exposing them to the solvent, thus favoring the unfolded conformation.

Indirect Mechanism: Alteration of the Solvent Environment

The indirect mechanism focuses on urea's effect on the bulk solvent, water.[4] Urea is known to disrupt the hydrogen-bonding network of water.[3] This alteration of water structure has a significant consequence on the hydrophobic effect, which is a primary driving force for protein folding. By weakening the hydrophobic effect, urea makes it more energetically favorable for nonpolar side chains to be exposed to the solvent, thereby promoting denaturation. Molecular dynamics simulations have shown that urea reduces the self-diffusion of water, which encourages the solvation of hydrophobic groups.[4]

The Role of the Hydroxyethyl Group: A Mechanistic Hypothesis

While direct experimental studies on the protein denaturation mechanism of hydroxyethyl urea are scarce, we can infer its likely behavior based on the known effects of urea and other substituted ureas. The presence of the hydroxyethyl group (-CH₂CH₂OH) introduces both a hydrophobic (ethyl) and a hydrophilic (hydroxyl) component.

It is plausible that hydroxyethyl urea also acts via a dual direct and indirect mechanism. The urea moiety would retain its ability to form hydrogen bonds and interact with the peptide backbone. The ethyl portion of the substituent could enhance hydrophobic interactions with nonpolar side chains, a trend observed with alkylureas where longer alkyl chains lead to increased denaturing potency.[1][7] However, the terminal hydroxyl group is capable of forming hydrogen bonds with water, which may increase its water-structuring ability compared to a simple alkyl group. This could potentially moderate the disruption of the bulk water structure, and by extension, have a less pronounced effect on the hydrophobic effect compared to a more hydrophobic substituent.

A patent related to cosmetic applications suggests that urea has a stronger desquamating effect (a process involving protein denaturation in the skin) than hydroxyethyl urea, implying that hydroxyethyl urea may be a weaker denaturant.[11] This could be advantageous in applications where a milder chaotropic agent is desired.

Quantitative Data on Urea-Induced Protein Denaturation

The stability of a protein and the potency of a denaturant can be quantified by several thermodynamic parameters. The most common are the free energy of unfolding in the absence of denaturant (ΔG°(H₂O)), the midpoint of the denaturation transition (Cₘ), and the m-value, which describes the dependence of ΔG° on the denaturant concentration.

Table 1: Thermodynamic Parameters for the Urea-Induced Denaturation of Various Proteins

ProteinMethodTemperature (°C)pHCₘ (M)m-value (kcal mol⁻¹ M⁻¹)ΔG°(H₂O) (kcal mol⁻¹)Reference
Ribonuclease AUV Absorbance257.04.3-1.416.14[9]
LysozymeCalorimetry422.95.9-0.95.3[12]
ChymotrypsinogenOptical Rotation257.0~4.5--[7]
VHPCD Spectroscopy257.06.71-2.9[13]
RNase SaCD Spectroscopy257.06.45-6.1[13]
VlsECD Spectroscopy257.01.19-4.6[13]

Note: The m-value is a measure of the increase in solvent-accessible surface area upon denaturation. A larger m-value generally indicates a greater unfolding of the protein.

Experimental Protocols

The following are generalized protocols for studying protein denaturation using urea. These can be adapted for use with hydroxyethyl urea, although optimization of concentrations and incubation times may be necessary.

Preparation of Urea Stock Solution
  • Weighing Urea: To prepare a 10 M urea stock solution, weigh out 60.06 g of high-purity urea for every 100 mL of final volume.

  • Dissolution: Add the urea to a beaker with a stir bar. Add the desired buffer (e.g., phosphate, Tris) to approximately 80% of the final volume.

  • Stirring: Stir at room temperature until the urea is completely dissolved. The dissolution of urea is endothermic, so the solution will become cold.

  • Final Volume and pH Adjustment: Adjust the final volume with the buffer. Measure and adjust the pH as necessary.

  • Fresh Preparation: It is crucial to prepare urea solutions fresh before use to avoid the accumulation of isocyanate, which can cause irreversible carbamylation of the protein.

Monitoring Denaturation by Intrinsic Tryptophan Fluorescence
  • Sample Preparation: Prepare a series of protein samples in the desired buffer with increasing concentrations of the denaturant (e.g., 0 to 8 M urea). The final protein concentration should be kept constant.

  • Incubation: Allow the samples to equilibrate at a constant temperature. The time required for equilibration can range from minutes to hours and should be determined empirically.

  • Fluorescence Measurement:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Record the emission spectra from 310 to 400 nm.

  • Data Analysis: The unfolding of the protein will typically result in a red shift (shift to longer wavelengths) of the emission maximum and a change in fluorescence intensity. Plot the wavelength of maximum emission or the fluorescence intensity at a specific wavelength as a function of denaturant concentration.

  • Thermodynamic Analysis: Fit the resulting sigmoidal curve to a two-state denaturation model to determine the Cₘ, m-value, and ΔG°(H₂O).

Monitoring Denaturation by Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare protein samples with varying denaturant concentrations as described above.

  • CD Measurement:

    • Use a CD spectrometer to measure the ellipticity of the samples in the far-UV region (typically 190-250 nm) to monitor changes in secondary structure.

    • Measurements in the near-UV region (250-320 nm) can be used to monitor changes in tertiary structure.

  • Data Analysis: Plot the mean residue ellipticity at a specific wavelength (e.g., 222 nm for α-helical content) against the denaturant concentration.

  • Thermodynamic Analysis: Fit the data to a denaturation curve to extract thermodynamic parameters.

Visualizing the Mechanism and Workflows

Signaling Pathway of Protein Denaturation by Urea

G cluster_direct Direct Mechanism cluster_indirect Indirect Mechanism Urea Urea Protein_Native Native Protein (Folded State) Urea->Protein_Native H-bonding & van der Waals interactions Water_Structure Bulk Water Structure Urea->Water_Structure Disrupts H-bond network Protein_Unfolded Unfolded Protein (Denatured State) Protein_Native->Protein_Unfolded Unfolding Hydrophobic_Effect Hydrophobic Effect Water_Structure->Hydrophobic_Effect Weakens Hydrophobic_Effect->Protein_Native Stabilizes G start Start prep_samples Prepare Protein Samples (Varying Denaturant Conc.) start->prep_samples incubate Equilibrate Samples (Constant Temperature) prep_samples->incubate measure Spectroscopic Measurement (Fluorescence or CD) incubate->measure analyze Plot Data vs. Denaturant Conc. measure->analyze fit Fit to Denaturation Model analyze->fit end Determine Thermodynamic Parameters (Cm, m-value, ΔG°) fit->end

References

An In-depth Technical Guide to (2-Hydroxyethyl)urea (CAS 2078-71-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydroxyethyl)urea, registered under CAS number 2078-71-9, is an organic compound with the chemical formula C₃H₈N₂O₂. Structurally, it is a derivative of urea with a hydroxyethyl group attached to one of the nitrogen atoms. This modification imparts unique physicochemical properties, leading to its primary application as a potent humectant and moisturizer in the cosmetics and personal care industries. While its biological activity is predominantly related to its hygroscopic nature, its role as a versatile synthetic building block is also of interest to the scientific community. This guide provides a comprehensive overview of the chemical characteristics, synthesis, analysis, and known applications of (2-Hydroxyethyl)urea.

Physicochemical Properties

(2-Hydroxyethyl)urea is a white, crystalline solid that is highly soluble in water.[1] A summary of its key physical and chemical properties is presented in Table 1. A notable discrepancy exists in the reported melting point of (2-Hydroxyethyl)urea, with values ranging from 85 °C to 169 °C. This variation may be attributable to differences in the purity of the analyzed samples, the presence of different crystalline polymorphs, or variations in measurement techniques. The lower range of 85-95 °C is more frequently cited in patents and safety assessments, while higher values are listed in some chemical supplier databases. Further investigation would be required to definitively resolve this discrepancy.

Table 1: Physicochemical Properties of (2-Hydroxyethyl)urea

PropertyValueReference(s)
IUPAC Name (2-hydroxyethyl)urea[2]
CAS Number 2078-71-9[2]
Molecular Formula C₃H₈N₂O₂[3]
Molecular Weight 104.11 g/mol [3]
Appearance White crystalline powder/solid[4]
Melting Point 85-86 °C, 164-169 °C[3][4]
Boiling Point 254.324 °C at 760 mmHg[4]
Density 1.222 g/cm³[4]
Solubility Soluble in water[5]
Flash Point 107.612 °C[4]

Synthesis and Purification

The most common laboratory and industrial synthesis of (2-Hydroxyethyl)urea involves the reaction of urea with monoethanolamine.[6] This reaction proceeds via a nucleophilic addition-elimination mechanism, with the elimination of ammonia.

General Synthesis Workflow

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Urea Urea ReactionVessel Reaction Vessel (Heated) Urea->ReactionVessel Ethanolamine Monoethanolamine Ethanolamine->ReactionVessel Recrystallization Recrystallization ReactionVessel->Recrystallization Crude Product Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Product (2-Hydroxyethyl)urea Drying->Product

A generalized workflow for the synthesis and purification of (2-Hydroxyethyl)urea.
Detailed Experimental Protocol: Synthesis from Urea and Monoethanolamine

Materials:

  • Urea

  • Monoethanolamine

  • An inert solvent (e.g., pyridine for recrystallization)

  • Petroleum ether (for washing)

  • Reaction flask equipped with a reflux condenser, stirrer, and thermometer

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • Combine equimolar amounts of urea and monoethanolamine in the reaction flask.

  • Heat the mixture with stirring to approximately 110-120 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain the temperature and continue stirring for several hours. The reaction progress can be monitored by the evolution of ammonia gas, which will cease upon completion.

  • Cool the reaction mixture, which will likely be a solid or semi-solid paste.

  • Dissolve the crude product in a minimal amount of hot inert solvent, such as pyridine, for recrystallization.

  • Allow the solution to cool slowly to induce crystallization of (2-Hydroxyethyl)urea.

  • Collect the crystals by filtration.

  • Wash the crystals with a non-polar solvent, such as petroleum ether, to remove residual impurities.

  • Dry the purified crystals in a vacuum oven at a moderate temperature.

Analytical Characterization

The identity and purity of (2-Hydroxyethyl)urea can be confirmed using standard analytical techniques.

Table 2: Analytical Methods for the Characterization of (2-Hydroxyethyl)urea

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the ethyl group and the amine/hydroxyl protons.
¹³C NMR Resonances for the two carbons of the ethyl group and the carbonyl carbon.
FT-IR Characteristic absorption bands for N-H, O-H, C-H, and C=O stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (104.11 m/z), along with characteristic fragmentation patterns.

General Analytical Workflow

analytical_workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Sample (2-Hydroxyethyl)urea Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Confirmation Confirmed Identity and Purity Structure->Confirmation Purity->Confirmation

A typical workflow for the analytical characterization of (2-Hydroxyethyl)urea.

Biological Activity and Signaling Pathways

Currently, there is a lack of scientific literature detailing any specific pharmacological activity or involvement in biological signaling pathways for (2-Hydroxyethyl)urea beyond its function as a humectant. Its primary biological effect is attributed to its ability to bind and hold water molecules, thereby increasing the hydration of the stratum corneum in the skin.

Mechanism of Action as a Moisturizer

The moisturizing effect of (2-Hydroxyethyl)urea is a physical process driven by its hygroscopic nature. The hydroxyl (-OH) and amide (-CONH₂) groups in its structure can form hydrogen bonds with water molecules. When applied topically, it attracts water from the atmosphere and the lower layers of the skin to the stratum corneum, enhancing skin hydration and elasticity.

moisturizer_mechanism cluster_skin Skin Layers Atmosphere Atmosphere (Water Vapor) HEU (2-Hydroxyethyl)urea (Topical Application) Atmosphere->HEU Attracts Water StratumCorneum Stratum Corneum Dermis Dermis (Water Reservoir) Dermis->HEU Draws Water HEU->StratumCorneum Hydration Increased Skin Hydration and Elasticity HEU->Hydration Leads to

A simplified diagram illustrating the mechanism of action of (2-Hydroxyethyl)urea as a skin moisturizer.

Applications

The primary application of (2-Hydroxyethyl)urea is in the cosmetic and personal care industry as a moisturizer and humectant in a variety of products, including creams, lotions, and hair care formulations.[6] In the field of chemical synthesis, it serves as a reactant in multicomponent reactions, such as the Ugi and Biginelli reactions, for the preparation of more complex molecules.[2]

Safety and Toxicology

(2-Hydroxyethyl)urea is generally considered to have low toxicity. Safety assessments have concluded that it is safe for use in cosmetic products.[2] It is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, it may cause mild skin and eye irritation in high concentrations.[4]

Table 3: Summary of Toxicological Data

EndpointResultReference(s)
Acute Oral Toxicity LD50 > 2000 mg/kg (rat)[2]
Acute Dermal Toxicity LD50 > 2000 mg/kg (rat)[2]
Skin Irritation May cause mild irritation[4]
Eye Irritation May cause mild irritation[4]

Conclusion

(2-Hydroxyethyl)urea (CAS 2078-71-9) is a well-characterized compound with established physicochemical properties and a primary role as a moisturizing agent in the cosmetics industry. Its synthesis is straightforward, and it can be readily characterized by standard analytical techniques. While its direct pharmacological activity and involvement in specific signaling pathways have not been reported, its safety profile and efficacy as a humectant are well-documented. For researchers in drug development, (2-Hydroxyethyl)urea may be of interest as a starting material for the synthesis of novel compounds or as an excipient in topical formulations. Further research could explore its potential for other biological applications or seek to resolve the existing discrepancies in its reported physical properties.

References

An In-depth Technical Guide to the Solubility of (2-hydroxyethyl)urea in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-hydroxyethyl)urea, also known as hydroxyethylurea, is a highly versatile and water-soluble compound frequently utilized in the pharmaceutical and cosmetic industries for its excellent humectant and moisturizing properties.[1][2][3][4][5] Its application in various formulations necessitates a thorough understanding of its solubility characteristics in different buffer systems. This technical guide provides a comprehensive overview of the solubility of (2-hydroxyethyl)urea, including its physicochemical properties, qualitative solubility in common buffers, and detailed experimental protocols for quantitative solubility determination.

Physicochemical Properties of (2-hydroxyethyl)urea

A summary of the key physicochemical properties of (2-hydroxyethyl)urea is presented in Table 1. Its high water solubility, indicated to be greater than 699 g/L, is a key characteristic.[6][7][8][9] The molecule's structure, featuring a urea moiety and a hydroxyl group, allows for extensive hydrogen bonding with water, contributing to its high aqueous solubility.[10][11] Furthermore, (2-hydroxyethyl)urea is reported to be stable over a wide range of pH and temperatures, suggesting its compatibility with various buffer systems.[3][12][13]

Table 1: Physicochemical Properties of (2-hydroxyethyl)urea

PropertyValue
Chemical Formula C₃H₈N₂O₂
Molecular Weight 104.11 g/mol
Appearance White to off-white crystalline solid
Melting Point 164-169 °C
Water Solubility Highly soluble (> 699 g/L)[6][7][8][9]
pKa ~13.35 (predicted)[14]

Qualitative Solubility in Common Buffer Systems

While specific quantitative data on the solubility of (2-hydroxyethyl)urea in various buffer systems is not extensively available in peer-reviewed literature, its high intrinsic water solubility and stability across a broad pH range strongly suggest a high degree of solubility in commonly used biological and pharmaceutical buffers.[3][12][13] Based on its chemical properties and general principles of solubility for small, polar, non-ionic molecules, a qualitative assessment of its solubility in several common buffer systems is provided in Table 2. It is anticipated that (2-hydroxyethyl)urea will be freely soluble in these systems.

Table 2: Qualitative Solubility of (2-hydroxyethyl)urea in Common Buffer Systems

Buffer SystempH RangeExpected SolubilityNotes
Phosphate-Buffered Saline (PBS) 7.2 - 7.6HighCommonly used in biological research, the ionic strength of PBS is unlikely to significantly impact the solubility of the non-ionic (2-hydroxyethyl)urea.[15]
Tris-HCl 7.0 - 9.0HighA common buffer in biochemistry and molecular biology; no significant interactions are expected that would limit solubility.
Citrate Buffer 3.0 - 6.2HighOften used in pharmaceutical formulations. A patent application mentions the use of (2-hydroxyethyl)urea with a citrate buffer system, indicating good compatibility.[16]
Acetate Buffer 3.6 - 5.6HighAnother common buffer in pharmaceutical and biological applications where high solubility is expected.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise knowledge of the solubility of (2-hydroxyethyl)urea in a specific buffer system, the following equilibrium solubility assay protocol, commonly known as the shake-flask method, is recommended.[17][18]

Materials
  • (2-hydroxyethyl)urea (high purity)

  • Selected buffer solutions (e.g., Phosphate, Tris, Citrate) at desired pH values

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another validated analytical method for quantification.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (2-hydroxyethyl)urea to a known volume of the chosen buffer solution in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Prepare samples in triplicate for each buffer condition (pH, temperature) to be tested.

  • Equilibration:

    • Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is considered at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration and Dilution:

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining fine particles.

    • Accurately dilute the filtered solution with the corresponding buffer to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of (2-hydroxyethyl)urea.

    • A standard calibration curve of (2-hydroxyethyl)urea in the same buffer should be prepared to ensure accurate quantification.

  • Data Analysis:

    • Calculate the equilibrium solubility by multiplying the measured concentration by the dilution factor.

    • Report the average solubility and standard deviation for the triplicate samples for each buffer condition.

Visualization of Experimental Workflow and Logical Relationships

To aid in the understanding of the experimental process, the following diagrams are provided.

Experimental_Workflow A Preparation of Saturated Solution (Excess solid in buffer) B Equilibration (Shaking at constant temperature) A->B C Phase Separation (Centrifugation) B->C D Filtration (Removal of fine particles) C->D E Dilution D->E F Quantification (e.g., HPLC) E->F G Data Analysis (Solubility Calculation) F->G

Caption: Experimental workflow for determining the equilibrium solubility of (2-hydroxyethyl)urea.

Logical_Relationships cluster_factors Influencing Factors cluster_process Solubility Determination Process Buffer_Composition Buffer Composition Equilibrium Achieving Equilibrium Buffer_Composition->Equilibrium pH pH pH->Equilibrium Temperature Temperature Temperature->Equilibrium Quantification Accurate Quantification Equilibrium->Quantification Solubility Solubility of (2-hydroxyethyl)urea Quantification->Solubility

Caption: Logical relationships in the determination of (2-hydroxyethyl)urea solubility.

Conclusion

References

Stability and Degradation Profile of Hydroxyethyl Urea in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyethyl urea is a synthetic, hygroscopic solid that is highly soluble in water.[1] Primarily utilized in the cosmetics and personal care industries, it functions as an effective humectant and moisturizing agent, lauded for its non-tacky feel and excellent aesthetics.[2][3] Understanding the stability and degradation profile of hydroxyethyl urea in solution is paramount for formulation scientists and drug development professionals to ensure product quality, efficacy, and safety throughout its shelf life.

This technical guide provides a comprehensive overview of the stability of hydroxyethyl urea in solution, including its degradation pathways, and the factors that influence its stability. It also outlines detailed experimental protocols for conducting forced degradation studies and for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for its quantitative analysis.

Chemical Stability and Degradation Pathways

Hydroxyethyl urea, like its parent compound urea, can undergo degradation in aqueous solutions, primarily through hydrolysis. The stability of hydroxyethyl urea is significantly influenced by pH and temperature.

Influence of pH

Under alkaline conditions (pH > 8.25), the decomposition of hydroxyethyl urea can be accelerated through ammonolysis, a reaction with ammonia that may be present from the synthesis process.[5] To mitigate this, commercial solutions of hydroxyethyl urea are often neutralized with an acid, such as lactic acid, during manufacturing.[1]

Influence of Temperature

Increased temperature generally accelerates the degradation of chemical compounds, and hydroxyethyl urea is no exception. While specific activation energy for the degradation of hydroxyethyl urea is not documented, studies on similar compounds like urea-formaldehyde resins show that thermal degradation involves multiple stages, including the evaporation of water and decomposition of chemical bonds.[6] For practical formulation purposes, it is recommended to store hydroxyethyl urea solutions at controlled room temperature and avoid excessive heat.

Potential Degradation Pathways

The primary degradation pathway for hydroxyethyl urea in solution is expected to be hydrolysis of the urea moiety. This reaction would likely yield ethanolamine and isocyanic acid, which can further react to form other degradation products. The potential impurities from the synthesis process, such as urea and ethanolamine, can also undergo their own degradation, contributing to the overall impurity profile of the product over time.[5]

A proposed hydrolysis degradation pathway for hydroxyethyl urea is illustrated below.

G Proposed Hydrolysis Degradation Pathway of Hydroxyethyl Urea HEU Hydroxyethyl Urea Hydrolysis Hydrolysis HEU->Hydrolysis Water H₂O Water->Hydrolysis Ethanolamine Ethanolamine Hydrolysis->Ethanolamine Isocyanic_Acid Isocyanic Acid Hydrolysis->Isocyanic_Acid Further_Degradation Further Degradation Products Isocyanic_Acid->Further_Degradation

Caption: Proposed Hydrolysis Pathway of Hydroxyethyl Urea.

Quantitative Data Summary

While specific quantitative data on the degradation kinetics of hydroxyethyl urea are scarce in the public domain, the following table summarizes the key stability-related parameters gathered from various sources. This information provides a foundational understanding for formulation development and stability testing.

ParameterValue/RangeReference/Comment
Optimal pH for Stability 5.0 - 8.0[4]
Alkaline pH Limit Avoid pH > 8.25 to prevent ammonolysis[5]
Solubility in Water Highly soluble[1]
Recommended Storage Room temperature, away from light, in sealed receptacles[2]
Shelf Life (Commercial Solution) Typically 2 years[2]

Experimental Protocols

To thoroughly characterize the stability and degradation profile of hydroxyethyl urea, a series of experiments, including forced degradation studies and the development of a stability-indicating analytical method, are necessary. The following sections provide detailed, albeit generalized, protocols based on ICH guidelines that can be adapted for hydroxyethyl urea.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[8]

Objective: To generate degradation products of hydroxyethyl urea under various stress conditions to support the development and validation of a stability-indicating analytical method.

General Procedure:

  • Prepare a stock solution of hydroxyethyl urea in a suitable solvent (e.g., water or a hydroalcoholic mixture) at a known concentration (e.g., 1 mg/mL).

  • Expose aliquots of the stock solution to the stress conditions outlined in the table below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples by a suitable analytical technique, such as HPLC, to identify and quantify the degradation products.

Table of Forced Degradation Conditions:

Stress ConditionProtocol
Acid Hydrolysis Mix equal volumes of the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[9]
Base Hydrolysis Mix equal volumes of the stock solution with 0.1 M NaOH. Heat at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.[10]
Oxidative Degradation Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.[8]
Thermal Degradation Store the stock solution at 60°C for 7 days in a temperature-controlled oven.
Photolytic Degradation Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.[11][12]

The experimental workflow for a forced degradation study is depicted in the following diagram.

G Forced Degradation Experimental Workflow Start Start: Prepare Hydroxyethyl Urea Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 60°C) Start->Thermal Photo Photolytic Degradation (ICH Q1B Guidelines) Start->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if necessary) and Dilute Sampling->Neutralize Analysis Analyze by Stability- Indicating Method (e.g., HPLC) Neutralize->Analysis End End: Identify and Quantify Degradation Products Analysis->End

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating HPLC Method Development and Validation

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[13]

Objective: To develop and validate a stability-indicating HPLC method for the quantification of hydroxyethyl urea and its degradation products.

4.2.1 Method Development

Given that hydroxyethyl urea is a small, polar molecule, a reversed-phase HPLC method with a polar-embedded or polar-endcapped column, or a Hydrophilic Interaction Liquid Chromatography (HILIC) method may be suitable.

Initial HPLC Parameters (to be optimized):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or a HILIC column.

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm), as urea and its derivatives have a weak chromophore.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

4.2.2 Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines. The validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated by analyzing stressed samples and showing that the peaks for the degradants are well-resolved from the main analyte peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions of known concentrations and performing a linear regression analysis of the peak area versus concentration.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

The logical flow for developing and validating a stability-indicating HPLC method is presented below.

G Stability-Indicating HPLC Method Development and Validation Workflow cluster_0 Method Development cluster_1 Method Validation Develop Develop Initial HPLC Method Optimize Optimize Chromatographic Conditions (Mobile Phase, Column, etc.) Develop->Optimize Specificity Assess Specificity with Forced Degradation Samples Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final_Method Robustness->Final_Method Validated Method

References

(2-Hydroxyethyl)urea Interaction with Protein Backbone and Side Chains: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-hydroxyethyl)urea, a derivative of urea, is increasingly utilized in cosmetic and pharmaceutical formulations for its moisturizing properties.[1][2] Understanding its interaction with proteins at a molecular level is crucial for formulating stable and effective products. While extensive research has elucidated the mechanisms of urea-protein interactions, which typically lead to denaturation at high concentrations, the specific effects of the hydroxyethyl group on these interactions are less well-documented.[3][4][5] This guide provides a comprehensive overview of the established principles of urea-protein interactions as a foundation and extrapolates these to understand the potential behavior of (2-hydroxyethyl)urea.

Urea-Protein Interactions: A Foundational Overview

Urea is a well-known protein denaturant that disrupts the native conformation of proteins through a combination of direct and indirect mechanisms.[3][4]

Direct Interactions

Direct interactions involve the binding of urea molecules to the protein surface. This occurs through:

  • Hydrogen Bonding: Urea can form hydrogen bonds with both the peptide backbone and polar side chains of amino acids, thereby competing with and disrupting intramolecular hydrogen bonds that stabilize the protein's secondary and tertiary structures.[3][6]

  • van der Waals Interactions: Urea also interacts favorably with nonpolar side chains through van der Waals forces, which contributes to the solubilization of hydrophobic residues that are normally buried within the protein core.[7][8][9]

Indirect Interactions

Indirect mechanisms relate to urea's effect on the solvent (water) structure:

  • Alteration of Water Structure: Urea is believed to disrupt the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect.[3] The hydrophobic effect is a primary driving force for protein folding, and its attenuation facilitates the exposure of hydrophobic residues to the solvent, leading to unfolding.

The interplay of these direct and indirect mechanisms results in the destabilization and eventual denaturation of the protein. The process can be visualized as a sequence of events where urea molecules first accumulate at the protein surface, followed by penetration into the hydrophobic core.

The Role of the Hydroxyethyl Group: A Mechanistic Hypothesis

The introduction of a hydroxyethyl group to the urea molecule in (2-hydroxyethyl)urea is expected to modulate its interaction with proteins. Based on the chemical nature of this group, we can hypothesize its potential effects:

  • Enhanced Hydrogen Bonding: The hydroxyl group of the hydroxyethyl moiety can act as both a hydrogen bond donor and acceptor. This could lead to more extensive hydrogen bonding with the protein backbone and polar side chains compared to urea alone.

  • Increased Hydrophilicity: The hydroxyethyl group increases the overall hydrophilicity of the molecule. This may enhance its interaction with the protein surface and potentially alter its effect on the surrounding water structure.

  • Steric Effects: The bulkier hydroxyethyl group might introduce steric hindrance, influencing how the molecule packs around the protein surface and its ability to penetrate the protein interior.

Given its function as a humectant, it is plausible that at lower concentrations, (2-hydroxyethyl)urea could act as a protein stabilizer by forming a hydration shell around the protein, thereby preventing aggregation. However, at higher concentrations, its ability to engage in extensive hydrogen bonding might contribute to denaturation, similar to urea.

Quantitative Data on Urea-Protein Interactions

ParameterTypical Value Range for UreaSignificance
ΔG°unf Decreases linearly with urea concentrationIndicates destabilization of the folded state
m-value 0.1 - 0.3 kcal mol-1 M-1Measures the dependence of ΔG°unf on denaturant concentration; related to the change in accessible surface area upon unfolding
Binding Constant (Kb) Weak (mM to M range)Reflects the transient and non-specific nature of the interaction

Table 1: Thermodynamic Parameters for Urea-Induced Protein Unfolding

Interaction TypeKey Contributing ResiduesNature of Interaction
Backbone All residuesHydrogen bonding with amide and carbonyl groups
Polar Side Chains Asn, Gln, Ser, Thr, TyrHydrogen bonding
Charged Side Chains Asp, Glu, Lys, Arg, HisElectrostatic and hydrogen bonding
Nonpolar Side Chains Val, Leu, Ile, Phe, Trpvan der Waals forces

Table 2: Key Interactions of Urea with Protein Components

Experimental Protocols for Studying Protein-Solute Interactions

Several biophysical techniques can be employed to study the interaction of (2-hydroxyethyl)urea with proteins and to compare its effects with those of urea.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

This technique measures the change in the melting temperature (Tm) of a protein in the presence of a ligand. An increase in Tm suggests stabilization, while a decrease indicates destabilization.

Protocol:

  • Prepare a solution of the target protein in a suitable buffer.

  • Prepare a stock solution of (2-hydroxyethyl)urea in the same buffer.

  • In a 96-well PCR plate, set up reactions containing the protein, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of (2-hydroxyethyl)urea.

  • Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

  • The Tm is determined from the midpoint of the resulting melting curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, Kb, and stoichiometry).

Protocol:

  • Place a solution of the target protein in the sample cell of the calorimeter.

  • Fill the titration syringe with a concentrated solution of (2-hydroxyethyl)urea.

  • Perform a series of small injections of the (2-hydroxyethyl)urea solution into the protein solution.

  • The heat change upon each injection is measured.

  • The resulting data is fitted to a binding model to determine the thermodynamic parameters.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor changes in the secondary and tertiary structure of a protein upon addition of a denaturant.

Protocol:

  • Prepare a series of protein samples with increasing concentrations of (2-hydroxyethyl)urea.

  • Record the far-UV (for secondary structure) and near-UV (for tertiary structure) CD spectra for each sample.

  • Analyze the changes in the spectra to determine the concentration of (2-hydroxyethyl)urea required to induce conformational changes.

Visualizing Interaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

Urea_Interaction_Mechanism cluster_direct Direct Interaction cluster_indirect Indirect Interaction Urea Urea Backbone Peptide Backbone Urea->Backbone H-bonding SideChains Amino Acid Side Chains Urea->SideChains H-bonding & van der Waals Water Water Structure Urea->Water Disruption Protein Native Protein Unfolded_Protein Unfolded Protein Protein->Unfolded_Protein Denaturation Water->Protein Weakened Hydrophobic Effect

Diagram 1: Urea-Protein Interaction Mechanisms

Hydroxyethyl_Urea_Hypothesis cluster_interactions Potential Interactions cluster_outcomes Potential Outcomes HE_Urea (2-hydroxyethyl)urea H_Bonding Enhanced H-Bonding (Backbone & Side Chains) HE_Urea->H_Bonding Hydrophilicity Increased Hydrophilicity HE_Urea->Hydrophilicity Steric Steric Hindrance HE_Urea->Steric Protein Protein Stabilization Stabilization (Low Concentration) Protein->Stabilization Denaturation Denaturation (High Concentration) Protein->Denaturation H_Bonding->Protein Hydrophilicity->Protein Steric->Protein

Diagram 2: Hypothesized Interaction of (2-hydroxyethyl)urea with Proteins

Experimental_Workflow start Protein Sample + (2-hydroxyethyl)urea dsf Differential Scanning Fluorimetry (DSF) start->dsf itc Isothermal Titration Calorimetry (ITC) start->itc cd Circular Dichroism (CD) start->cd tm ΔTm (Stability) dsf->tm thermo Thermodynamic Profile (ΔH, ΔS, Kb) itc->thermo structure Conformational Changes cd->structure

References

Spectroscopic Analysis of N-(2-hydroxyethyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2-hydroxyethyl)urea (CAS No: 2078-71-9) is an organic compound with the chemical formula C₃H₈N₂O₂.[1][2][3] As a derivative of urea, it possesses a low molecular weight and is highly soluble in water.[4][5] These properties make it a valuable ingredient in the cosmetics industry, primarily as a potent moisturizing agent that enhances skin hydration.[3][6] It also serves as a chemical intermediate in the synthesis of other compounds, such as the antibacterial drug furazolidone.[6]

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-(2-hydroxyethyl)urea for researchers, scientists, and professionals in drug development and chemical analysis. It details the methodologies for characterizing the compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman), presenting key data in a structured format.

Core Properties

The fundamental physicochemical properties of N-(2-hydroxyethyl)urea are summarized below.

PropertyValueReference
Molecular FormulaC₃H₈N₂O₂[1][2][3]
Molecular Weight104.11 g/mol [1][7]
CAS Number2078-71-9[2][8]
AppearanceWhite solid/crystal[3][6][7]
Melting Point94-95 °C / 164-169 °C[3][7]

Synthesis and Sample Preparation

A common method for synthesizing N-(2-hydroxyethyl)urea is through the reaction of ethanolamine with urea.[4][6] This process involves heating the reactants, leading to the formation of the desired product and the release of ammonia.[4]

Experimental Protocol: Synthesis
  • Reactant Charging : In a suitable reaction vessel, add ethanolamine.

  • Urea Addition : While stirring, gradually add urea to the ethanolamine.

  • Heating : Heat the mixture to a temperature of 110-115 °C.[6]

  • Reaction : Maintain the temperature and continue stirring for approximately 4 hours to ensure the reaction goes to completion.[6] During this phase, ammonia gas is evolved and can be removed by sparging with an inert gas like nitrogen.[4]

  • Cooling : After the reaction period, cool the mixture to obtain the final product.[6]

  • Purification (Optional) : For high-purity samples required for spectroscopic reference, recrystallization from water can be performed.[3]

It is critical to be aware of potential impurities that may be present in the final product, as they can interfere with spectroscopic analysis. These include unreacted starting materials (urea, ethanolamine) and side-products such as 2-oxazolidone and N,N'-bis(2-hydroxyethylurea).[4][5]

G cluster_reactants Reactants cluster_process Process cluster_products Products EA Ethanolamine React Heat to 110-115°C (4 hours) EA->React U Urea U->React HEU N-(2-hydroxyethyl)urea React->HEU Primary Product NH3 Ammonia (g) React->NH3 Byproduct

Diagram 1: Synthesis of N-(2-hydroxyethyl)urea from ethanolamine and urea.

Spectroscopic Data

This section summarizes the key quantitative data obtained from various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityAssignment (Protons)SolventReference
6.02Singlet (broad)-NH₂DMSO-d₆[1]
5.54Singlet (broad)-NH-DMSO-d₆[1]
4.72Singlet (broad)-OHDMSO-d₆[1]
3.37Multiplet-CH₂-OHDMSO-d₆[1]
3.03Multiplet-NH-CH₂-DMSO-d₆[1]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For N-(2-hydroxyethyl)urea, Electron Ionization (EI) is a common technique.

ParameterValueTechniqueReference
Molecular Weight104.1078-[2]
Molecular Ion (M⁺)m/z 104EI-MS[2]
Base Peakm/z 44EI-MS
Vibrational Spectroscopy (IR and Raman)
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference (Urea)
3000 - 3500Symmetric & Asymmetric Stretch-NH₂[9]
3200 - 3600Stretch (broad)-OH
~1635Bending (Scissoring)-NH₂[9]
~1680Stretch ("Amide I")C=O
~1470StretchN-C-N[9]
~1010Symmetric StretchC-N[10]

Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : To confirm the molecular structure and purity of the sample.

  • Instrumentation : A standard NMR spectrometer operating at a frequency of 300 MHz or higher.

  • Sample Preparation : Accurately weigh approximately 5-10 mg of N-(2-hydroxyethyl)urea and dissolve it in ~0.5 mL of a suitable deuterated solvent, such as DMSO-d₆.[1] Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Interpretation : Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction. Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons. Correlate the chemical shifts in both ¹H and ¹³C spectra with the known structure of N-(2-hydroxyethyl)urea.

Mass Spectrometry (MS)
  • Objective : To confirm the molecular weight and obtain information about the fragmentation pattern.

  • Instrumentation : A Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source is suitable.[11]

  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition : Inject the sample into the GC-MS system. The GC will separate the analyte from any volatile impurities before it enters the mass spectrometer. Acquire the mass spectrum over a typical range of m/z 40-200.

  • Data Interpretation : Identify the molecular ion peak (M⁺) at m/z 104, which corresponds to the molecular weight of N-(2-hydroxyethyl)urea.[2] Analyze the fragmentation pattern to identify characteristic daughter ions.

Vibrational Spectroscopy (IR/Raman)
  • Objective : To identify the functional groups present in the molecule.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer and a confocal Raman spectrometer.

  • Sample Preparation :

    • FTIR : The sample can be analyzed as a solid. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Raman : Place a small amount of the solid sample directly onto the microscope slide for analysis.

  • Data Acquisition : Acquire the spectra over the mid-infrared range (e.g., 4000-400 cm⁻¹) for FTIR and a corresponding Stokes shift range for Raman.

  • Data Interpretation : Identify the characteristic absorption/scattering bands corresponding to the O-H, N-H, C=O, C-N, and C-O functional groups as detailed in Table 2.3. The strong C=O stretch and the broad O-H and N-H bands are typically the most prominent features.

Integrated Analytical Workflow

The complete spectroscopic characterization of N-(2-hydroxyethyl)urea follows a logical workflow, integrating multiple techniques to build a comprehensive analytical profile of the compound.

G Sample Sample Acquisition (Synthesized or Commercial) Prep Sample Preparation (Dissolution, Pelletizing) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (EI-MS) Prep->MS Vib Vibrational Spectroscopy (FTIR, Raman) Prep->Vib DataInt Data Integration & Correlation NMR->DataInt Structural Fragments MS->DataInt Molecular Weight Vib->DataInt Functional Groups Confirm Structural Confirmation & Purity Assessment DataInt->Confirm

Diagram 2: Integrated workflow for the spectroscopic analysis of N-(2-hydroxyethyl)urea.

References

Hydroxyethyl Urea vs. Urea: An In-depth Technical Guide on Their Effects on Hydrophobic Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the effects of urea and its derivative, hydroxyethyl urea, on hydrophobic interactions, a fundamental force in protein folding, stability, and biomolecular recognition. While urea is a well-characterized denaturant that disrupts these interactions through both direct and indirect mechanisms, there is a notable lack of direct comparative studies on the effects of hydroxyethyl urea. This document synthesizes the current understanding of urea's mechanisms of action, presents a theoretical comparison with hydroxyethyl urea based on its molecular structure, and outlines detailed experimental protocols for a head-to-head comparison. The guide is intended to be a valuable resource for researchers in biochemistry, drug development, and materials science who are interested in modulating hydrophobic interactions.

Introduction: The Central Role of Hydrophobic Interactions

Hydrophobic interactions, the tendency of nonpolar molecules or molecular moieties to aggregate in aqueous solutions, are a primary driving force in a multitude of biological processes. These interactions are crucial for:

  • Protein Folding and Stability: The hydrophobic core of most globular proteins is formed by the burial of nonpolar amino acid residues away from the aqueous solvent, which is a major contributor to the stability of the native conformation.

  • Protein-Ligand Binding: The binding of small molecule drugs to their protein targets often involves the displacement of water molecules from hydrophobic pockets.

  • Protein-Protein Interactions: The association of protein subunits to form functional complexes is frequently mediated by hydrophobic interfaces.

  • Membrane Formation: The self-assembly of lipids into bilayer membranes is a classic example of the hydrophobic effect.

Given their significance, the ability to modulate hydrophobic interactions with small molecules is of great interest in both fundamental research and therapeutic development. Urea is a classic tool for studying and disrupting these interactions, while its derivative, hydroxyethyl urea, is widely used in cosmetics for its humectant properties, suggesting a different mode of interaction with water and potentially with hydrophobic surfaces.

Urea's Effect on Hydrophobic Interactions: A Dual Mechanism

Urea is a potent protein denaturant that effectively weakens hydrophobic interactions.[1] Its mechanism of action is complex and is generally understood to involve a combination of direct and indirect effects on both the hydrophobic solute and the surrounding water molecules.[2]

Direct Mechanism: Preferential Binding

Molecular dynamics simulations and experimental studies have shown that urea can directly interact with both the nonpolar and polar components of proteins.[3][4]

  • Interaction with Nonpolar Residues: Urea can accumulate at the surface of hydrophobic groups, effectively acting as a surfactant. This preferential binding is driven by favorable van der Waals interactions between urea and the nonpolar side chains of amino acids, which are stronger than the interactions between water and these side chains.[3] This "solubilization" of hydrophobic groups reduces their tendency to aggregate.

  • Interaction with the Peptide Backbone: Urea can form hydrogen bonds with the peptide backbone, competing with and disrupting the intramolecular hydrogen bonds that stabilize secondary structures like alpha-helices and beta-sheets.[1]

Indirect Mechanism: Alteration of Water Structure

Urea also influences the structure and dynamics of the surrounding water, which in turn weakens the hydrophobic effect.[2][5]

  • Disruption of the Hydrogen Bond Network: While urea can form hydrogen bonds with water, it is considered a "chaotropic" agent, meaning it disrupts the highly ordered hydrogen-bonding network of water. This makes the creation of a cavity in the solvent to accommodate a nonpolar solute less entropically unfavorable, thereby reducing the driving force for hydrophobic association.

  • Changes in Water Dynamics: Studies have shown that urea can decrease the mobility of water molecules in its vicinity.[6] This alteration of the solvent environment can further contribute to the destabilization of the native protein structure.

The interplay of these direct and indirect mechanisms allows urea to effectively solvate exposed hydrophobic regions of a protein, leading to its unfolding.

Hydroxyethyl Urea: A Theoretical Comparison

Hydroxyethyl urea is a derivative of urea where one of the amine hydrogens is replaced by a hydroxyethyl group (-CH₂CH₂OH).[7] While extensively studied for its moisturizing properties in cosmetics, its effect on hydrophobic interactions is not well-documented.[8][9][10][11] Based on its structure, we can hypothesize how its effects might differ from urea.

The primary structural difference is the presence of the flexible and more hydrophobic hydroxyethyl group. This modification could lead to several key differences in its interaction with hydrophobic solutes and water:

  • Enhanced Hydrophobic Character: The ethyl group introduces a more significant nonpolar character to the molecule compared to the amine group in urea. This might lead to a stronger direct interaction with hydrophobic surfaces.

  • Altered Hydrogen Bonding Capacity: The hydroxyl group can act as both a hydrogen bond donor and acceptor, similar to water. This could lead to a different pattern of interaction with the peptide backbone and with the surrounding water molecules compared to urea's amine groups.

  • Steric Hindrance: The bulkier hydroxyethyl group might sterically hinder the close packing of hydroxyethyl urea molecules around a hydrophobic solute, potentially altering its "solubilizing" efficiency compared to the smaller urea molecule.

  • Different Impact on Water Structure: The presence of the hydroxyl group might allow hydroxyethyl urea to integrate into the water hydrogen bond network in a less disruptive manner than urea, potentially reducing its chaotropic effect.

These structural differences suggest that hydroxyethyl urea's effect on hydrophobic interactions could be significantly different from that of urea. It might be a less potent denaturant or could even act as a stabilizer under certain conditions, though this is speculative without direct experimental evidence.

Quantitative Data Summary

Due to the lack of direct comparative studies, a quantitative comparison of the effects of hydroxyethyl urea and urea on hydrophobic interactions is not currently possible. The following table summarizes the known properties and effects of urea, which can serve as a benchmark for future comparative experiments with hydroxyethyl urea.

ParameterUreaHydroxyethyl Urea
Effect on Protein Stability DenaturantNot well-characterized
Mechanism of Action Weakens hydrophobic interactions (direct & indirect)Hypothesized to have a different balance of direct and indirect effects
Solubility of Hydrocarbons Increases solubilityNot well-characterized
Effect on Water Structure Disrupts hydrogen bond network (chaotropic)Hypothesized to be less chaotropic
Primary Application Protein denaturation studies, solubilizing agentHumectant in cosmetics

Proposed Experimental Protocols for a Comparative Study

To address the current knowledge gap, a series of experiments should be conducted to directly compare the effects of hydroxyethyl urea and urea on hydrophobic interactions. The following protocols outline key methodologies.

Protein Stability and Unfolding

Objective: To quantify and compare the denaturing or stabilizing effects of hydroxyethyl urea and urea on a model protein.

Methodology: Circular Dichroism (CD) Spectroscopy

Circular dichroism is a powerful technique for monitoring changes in the secondary structure of proteins.[12][13][14]

  • Protein and Reagent Preparation:

    • Prepare a stock solution of a model protein (e.g., lysozyme, ribonuclease A) at a known concentration (e.g., 0.1-0.2 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Prepare high-concentration stock solutions of urea (e.g., 8 M) and hydroxyethyl urea (e.g., 8 M) in the same buffer.

  • Titration Experiment:

    • Prepare a series of protein samples with increasing concentrations of either urea or hydroxyethyl urea (e.g., 0 M to 8 M in 0.5 M increments).

    • Allow the samples to equilibrate for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C).

  • CD Measurement:

    • Record the far-UV CD spectrum (e.g., 190-250 nm) for each sample using a CD spectropolarimeter.

    • Monitor the change in the CD signal at a specific wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).

  • Data Analysis:

    • Plot the change in the CD signal as a function of the denaturant concentration.

    • Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cm), which represents the concentration of denaturant at which 50% of the protein is unfolded. A lower Cm value indicates a more potent denaturant.

Methodology: Intrinsic Tryptophan Fluorescence Spectroscopy

The fluorescence of tryptophan residues is sensitive to their local environment. Upon protein unfolding, these residues become more exposed to the aqueous solvent, leading to a change in their fluorescence emission spectrum.[15][16][17][18][19]

  • Protein and Reagent Preparation: As described for CD spectroscopy. A protein containing tryptophan residues is required.

  • Titration Experiment: As described for CD spectroscopy.

  • Fluorescence Measurement:

    • Excite the protein samples at a wavelength of ~295 nm to selectively excite tryptophan residues.

    • Record the fluorescence emission spectrum (e.g., 310-400 nm).

  • Data Analysis:

    • Monitor the change in the wavelength of maximum emission (λmax). A red-shift (shift to longer wavelengths) indicates increased solvent exposure of tryptophan residues and thus, unfolding.

    • Plot the change in λmax as a function of denaturant concentration and fit the data to determine the Cm value.

Thermodynamic Characterization of Interactions

Objective: To determine the thermodynamic parameters of the interaction between the compounds and a model protein.

Methodology: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[20][21][22][23][24]

  • Sample Preparation:

    • Prepare a solution of the model protein in a suitable buffer in the ITC sample cell.

    • Prepare a solution of either urea or hydroxyethyl urea at a higher concentration in the same buffer in the injection syringe.

  • Titration:

    • Perform a series of injections of the urea or hydroxyethyl urea solution into the protein solution while monitoring the heat evolved or absorbed.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of the titrant to the protein.

    • Fit the data to a suitable binding model to extract the thermodynamic parameters. This will reveal whether the interaction is enthalpically or entropically driven.

Molecular-Level Insights

Objective: To visualize and understand the molecular interactions of hydroxyethyl urea and urea with a protein at an atomic level.

Methodology: Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the dynamic behavior of molecules over time.[25][26][27][28]

  • System Setup:

    • Obtain the 3D structure of a model protein from the Protein Data Bank (PDB).

    • Create a simulation box containing the protein solvated in water.

    • Create two additional simulation boxes, one with the protein in an aqueous solution of urea (e.g., 8 M) and another with the protein in an aqueous solution of hydroxyethyl urea at the same concentration.

  • Simulation Protocol:

    • Use a suitable force field (e.g., AMBER, CHARMM) to describe the interatomic interactions.

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K).

    • Run the production simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to observe protein unfolding or conformational changes.

  • Analysis:

    • Analyze the simulation trajectories to monitor changes in protein structure (e.g., root-mean-square deviation, radius of gyration).

    • Calculate the radial distribution functions of urea and hydroxyethyl urea around different types of amino acid residues to determine preferential interactions.

    • Analyze the hydrogen bonding patterns between the solutes, the protein, and water.

Visualizations

Logical Workflow for Comparative Analysis

G Workflow for Comparing Urea and Hydroxyethyl Urea Effects cluster_urea Urea (Well-Characterized) cluster_heu Hydroxyethyl Urea (Hypothesized) cluster_exp Experimental Comparison Urea_Direct Direct Interaction (Preferential Binding) Urea_Effect Weakening of Hydrophobic Interactions Urea_Direct->Urea_Effect Urea_Indirect Indirect Interaction (Water Structure Alteration) Urea_Indirect->Urea_Effect Exp_Protocols Protein Stability (CD, Fluorescence) Thermodynamics (ITC) Molecular Interactions (MD) Urea_Effect->Exp_Protocols Compare HEU_Structure Molecular Structure (-CH2CH2OH group) HEU_Direct Potentially Altered Direct Interaction HEU_Structure->HEU_Direct HEU_Indirect Potentially Altered Indirect Interaction HEU_Structure->HEU_Indirect HEU_Effect Unknown Effect on Hydrophobic Interactions HEU_Direct->HEU_Effect HEU_Indirect->HEU_Effect HEU_Effect->Exp_Protocols Investigate

Caption: A logical workflow illustrating the comparative analysis of urea and hydroxyethyl urea.

Experimental Workflow for Protein Denaturation Study

G Experimental Workflow for Protein Denaturation A Prepare Protein Stock Solution C Create Concentration Gradients of Urea and Hydroxyethyl Urea A->C B Prepare Urea and Hydroxyethyl Urea Stocks B->C D Equilibrate Samples C->D E Measure CD and Fluorescence Spectra D->E F Data Analysis: Plot Unfolding Curves E->F G Determine Cm Values for Urea and Hydroxyethyl Urea F->G

Caption: A streamlined experimental workflow for comparing protein denaturation by urea and hydroxyethyl urea.

Conclusion

Urea's ability to weaken hydrophobic interactions and denature proteins is well-established and multifaceted. In contrast, the effect of its derivative, hydroxyethyl urea, on these fundamental forces remains largely unexplored. This technical guide has provided a thorough overview of urea's mechanisms and has laid out a theoretical framework and a detailed experimental roadmap for a comprehensive comparative investigation. The proposed studies, employing techniques such as circular dichroism, fluorescence spectroscopy, isothermal titration calorimetry, and molecular dynamics simulations, will be crucial in elucidating the role of the hydroxyethyl group in modulating interactions with hydrophobic surfaces and water. The findings from such research will not only fill a significant gap in our fundamental understanding of molecular interactions but also have practical implications for the formulation of new excipients in drug development and the design of novel biomaterials.

References

The Molecular Architect of Disarray: A Technical Guide to the Chaotropic Properties of Hydroxyethyl Urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyethyl urea, a derivative of urea, is increasingly utilized in various formulations for its humectant and moisturizing properties. However, its molecular characteristics suggest a significant, often overlooked, role as a chaotropic agent. Understanding the molecular basis of this chaotropicity is critical for its application in protein formulation, stabilization, and drug development. This technical guide synthesizes the theoretical and experimental foundations of hydroxyethyl urea's ability to disrupt the structure of water and macromolecules. Drawing parallels with the extensively studied mechanisms of urea, this document provides a framework for predicting and characterizing the chaotropic effects of hydroxyethyl urea. It details the molecular interactions at play, presents relevant quantitative data for analogous compounds, and outlines experimental protocols for quantifying these effects.

Introduction to Chaotropicity

A chaotropic agent is a substance that disrupts the hydrogen-bonding network of water.[1][2] This disruption increases the entropy of the system and weakens the hydrophobic effect, a primary force driving the folding and stability of macromolecules like proteins.[1] By making the aqueous environment more accommodating to nonpolar residues, chaotropes facilitate the denaturation or unfolding of proteins.[3] This property is widely exploited in biochemistry and drug development for solubilizing proteins, studying protein folding pathways, and modulating protein stability.[4][5]

Urea is the archetypal chaotropic agent. Its mechanism of action is understood to be twofold:

  • Indirect Mechanism: Urea molecules integrate into the water lattice, disrupting the highly ordered hydrogen-bond network. This "disordered" water environment more readily solvates nonpolar amino acid side chains, thus diminishing the hydrophobic effect that holds a protein in its native conformation.[3]

  • Direct Mechanism: Urea can directly interact with the protein. It forms hydrogen bonds with polar residues and the peptide backbone, competing with and weakening the internal hydrogen bonds that stabilize the protein's secondary and tertiary structures.[3][6] Furthermore, van der Waals interactions between urea and the protein are stronger than those between water and the protein, leading to a preferential accumulation of urea at the protein surface.[6][7]

Given its structural similarity, hydroxyethyl urea is presumed to exert its chaotropic effects through analogous direct and indirect mechanisms. The presence of the hydroxyethyl group may modulate the extent of these interactions, potentially influencing its efficacy as a chaotrope compared to urea.

Molecular Basis of Hydroxyethyl Urea's Chaotropic Properties

While direct experimental studies quantifying the chaotropic strength of hydroxyethyl urea on protein stability are limited in publicly available literature, its molecular structure provides a strong basis for its mechanism. Hydroxyethyl urea possesses both a urea moiety and a flexible hydroxyethyl group. This combination allows for a multifaceted interaction with both water and protein molecules.

The proposed molecular mechanism can be visualized as a two-pronged attack on protein stability:

  • Disruption of Water Structure (Indirect Effect): The urea portion of the molecule integrates into the water's hydrogen bond network, creating disorder. The hydroxyethyl group, with its hydroxyl moiety, can also form hydrogen bonds, further perturbing the local water structure.

  • Direct Interaction with the Protein:

    • The amide groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. These can compete with the protein's internal hydrogen bonds.

    • The hydroxyl group of the hydroxyethyl tail can also form hydrogen bonds with the protein.

    • The ethyl backbone provides a nonpolar surface that can interact favorably with the hydrophobic residues of the protein, particularly as they become exposed during unfolding.

This dual-action mechanism suggests that hydroxyethyl urea can effectively solvate both polar and nonpolar regions of a protein, thereby lowering the energy barrier for unfolding.

Quantitative Data and Comparative Analysis

The following table presents data for the well-characterized chaotrope, urea, across different proteins. This serves as a benchmark for the expected range of effects.

ProteinΔG°H₂O (kcal/mol)m-value (kcal·mol-1·M-1)ConditionsReference
Lysozyme-2.1pH 2.0-7.0[8]
Ribonuclease Sa6.1-pH 7.0, 25°C[9]
Trp-cage Miniprotein2.8 kJ/mol (0.67 kcal/mol)1.36 kJ·mol-1·M-1 (0.32 kcal·mol-1·M-1)-[10]
Histidine-containing protein (HPr)2.84 kcal/mol-Zero urea concentration[11]

Note: The m-value is protein-dependent and reflects the increase in solvent-accessible surface area upon unfolding.

A molecular dynamics simulation study on urea derivatives, including ethyl urea (structurally similar to hydroxyethyl urea), showed that increasing the alkyl chain length can influence aggregation and interaction with solutes, suggesting that the hydroxyethyl group likely modulates the chaotropic strength relative to unsubstituted urea.[12]

Experimental Protocols for Characterizing Chaotropic Properties

To quantify the chaotropic effects of hydroxyethyl urea on a specific protein, standard biophysical techniques for monitoring protein unfolding can be employed.

Urea-Induced Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful method for monitoring changes in the secondary structure of a protein during denaturation.

Detailed Methodology:

  • Protein and Buffer Preparation:

    • Prepare a stock solution of the target protein in a suitable buffer (e.g., phosphate or Tris buffer) with a known concentration. The buffer should be transparent in the far-UV region.

    • Prepare a concentrated stock solution of high-purity hydroxyethyl urea (e.g., 8 M) in the same buffer, ensuring the final pH is adjusted as needed.

  • Sample Preparation for Denaturation Curve:

    • Create a series of samples with a constant protein concentration and varying concentrations of hydroxyethyl urea (e.g., from 0 M to 8 M).

    • This is achieved by mixing calculated volumes of the protein stock, hydroxyethyl urea stock, and buffer.

    • Allow the samples to equilibrate for a set period (e.g., 2-4 hours or overnight at a constant temperature) to ensure the unfolding reaction reaches equilibrium.

  • CD Spectrometer Setup and Data Acquisition:

    • Instrument: A CD spectropolarimeter.

    • Wavelength Range: Typically 190-250 nm for far-UV CD.

    • Temperature Control: Maintain a constant temperature (e.g., 25°C) using a Peltier device.

    • Measurement: Record the CD spectrum for each sample. A common approach is to monitor the change in ellipticity at a single wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).

  • Data Analysis:

    • Convert the raw CD signal (in millideggrees) to Mean Residue Ellipticity (MRE).

    • Plot the MRE at the chosen wavelength as a function of the hydroxyethyl urea concentration to generate a sigmoidal unfolding curve.

    • Fit the curve to a two-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding in the absence of denaturant (ΔG°H₂O).

Thermal Denaturation Monitored by Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a sample as a function of temperature. Protein unfolding is an endothermic process that results in a detectable peak in the heat capacity, the apex of which is the melting temperature (Tm). The experiment can be repeated at different hydroxyethyl urea concentrations to determine its effect on protein thermal stability.

Detailed Methodology:

  • Sample Preparation:

    • Prepare samples of the protein at a known concentration in the desired buffer.

    • Create a parallel set of samples containing the same protein and buffer concentration, but with a specific concentration of hydroxyethyl urea.

    • Prepare a matching reference solution (buffer with the corresponding hydroxyethyl urea concentration but without the protein).

    • Degas all solutions before loading into the calorimeter cells.

  • DSC Instrument Setup and Data Acquisition:

    • Load the protein sample into the sample cell and the corresponding reference solution into the reference cell.

    • Set the temperature scan range (e.g., 20°C to 100°C) and scan rate (e.g., 1°C/min).

    • Record the differential heat capacity as a function of temperature.

  • Data Analysis:

    • Subtract the baseline to obtain the excess heat capacity curve.

    • The temperature at the peak of the curve corresponds to the Tm.

    • The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔHcal).

    • Compare the Tm values obtained in the presence and absence of hydroxyethyl urea to quantify its destabilizing effect.

Visualizing Molecular Interactions and Workflows

Graphviz diagrams can be used to illustrate the proposed mechanisms and experimental workflows.

Proposed Mechanism of Action

G cluster_HEU Hydroxyethyl Urea (HEU) cluster_water Aqueous Environment cluster_protein Protein States HEU Hydroxyethyl Urea Water Ordered Water (H-bond Network) HEU->Water Indirect Effect: Disrupts H-bond Network NativeProtein Native (Folded) Protein - Internal H-bonds - Hydrophobic Core HEU->NativeProtein Direct Effect: - Competes for H-bonds - Solvates exposed residues DisorderedWater Disordered Water Water->DisorderedWater DisorderedWater->NativeProtein Weakens Hydrophobic Effect UnfoldedProtein Unfolded Protein NativeProtein->UnfoldedProtein Denaturation G prep 1. Prepare Protein and HEU Stock Solutions samples 2. Create Sample Series (Constant [Protein], Variable [HEU]) prep->samples equilibrate 3. Equilibrate Samples samples->equilibrate measure 4. Acquire CD Spectra (e.g., monitor at 222 nm) equilibrate->measure analyze 5. Plot MRE vs. [HEU] measure->analyze fit 6. Fit Sigmoidal Curve (Determine Cm, ΔG°) analyze->fit

References

An In-depth Technical Guide to the Thermochemistry of (2-hydroxyethyl)urea in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of publicly available scientific literature did not yield specific experimental data on the thermochemistry of (2-hydroxyethyl)urea in aqueous solutions. However, due to its structural similarity to urea, the thermochemical behavior of urea in aqueous solutions is presented here as a foundational guide. The principles, experimental methodologies, and data analysis techniques detailed for urea serve as a robust framework for the investigation of (2-hydroxyethyl)urea.

This technical guide provides a comprehensive overview of the thermochemical properties of urea in aqueous solutions, intended to serve as a proxy for understanding the thermochemistry of (2-hydroxyethyl)urea. This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

(2-hydroxyethyl)urea is a derivative of urea and is used in various applications, including as a moisturizing agent in cosmetic products.[1][2] Its chemical structure is similar to urea, but with a hydroxyethyl group substituting one of the amino hydrogens.

Table 1: Physicochemical Properties of (2-hydroxyethyl)urea and Urea

Property(2-hydroxyethyl)ureaUrea
Molecular Formula C3H8N2O2[3][4][5]CH4N2O[6]
Molar Mass 104.11 g/mol [3][4][5]60.06 g/mol [6]
Melting Point 164-169 °C[3][4]133-135 °C
Appearance White crystalline powder[4]White crystalline solid
Water Solubility Soluble[3]Highly soluble

Thermochemical Data of Urea in Aqueous Solutions

The thermochemistry of aqueous urea solutions has been a subject of numerous studies due to its importance in biological and chemical systems. Key thermochemical parameters include the enthalpy of solution, heat capacity, and partial molar properties.

Table 2: Enthalpy of Solution of Urea in Water at 25°C

Molality (mol/kg)Integral Heat of Solution (cal/mol)Partial Molal Heat Content (cal/mol)
0.136603630
0.536103530
1.035603430
2.034603230
5.031602630
10.026601630
20.18 (saturated)20100

Data adapted from Egan Jr., E. P., & Luff, B. B. (1966). Heat of Solution, Heat Capacity, and Density of Aqueous Urea Solutions at 25° C. Journal of Chemical & Engineering Data, 11(2), 192–194.[7]

Table 3: Specific Heats and Densities of Aqueous Urea Solutions at 25°C

Wt. % UreaSpecific Heat (cal/deg/g)Density (g/mL)
00.99790.9971
100.94591.0229
200.89791.0487
300.85391.0745
400.81391.1003
500.77791.1261

Data adapted from Egan Jr., E. P., & Luff, B. B. (1966). Heat of Solution, Heat Capacity, and Density of Aqueous Urea Solutions at 25° C. Journal of Chemical & Engineering Data, 11(2), 192–194.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the thermochemical properties of solutes like urea in aqueous solutions. These protocols can be directly adapted for the study of (2-hydroxyethyl)urea.

Solution Calorimetry for Enthalpy of Solution

Objective: To measure the heat absorbed or released when a solute dissolves in a solvent.

Materials:

  • Isothermal titration calorimeter (ITC) or a constant-pressure calorimeter (e.g., coffee-cup calorimeter)

  • High-purity (2-hydroxyethyl)urea

  • Deionized water

  • Analytical balance

Procedure:

  • Calorimeter Preparation:

    • Assemble the calorimeter, ensuring it is clean and dry.

    • For a coffee-cup calorimeter, this involves nesting two Styrofoam cups and placing them in a beaker for stability.[8]

    • Add a known mass of deionized water to the calorimeter.

    • Allow the system to reach thermal equilibrium and record the initial temperature (T_initial).

  • Sample Preparation:

    • Accurately weigh a small amount of (2-hydroxyethyl)urea.

  • Measurement:

    • Add the (2-hydroxyethyl)urea to the water in the calorimeter.

    • Stir gently to ensure complete dissolution.

    • Monitor the temperature until it stabilizes and record the final temperature (T_final).

  • Data Analysis:

    • Calculate the change in temperature (ΔT = T_final - T_initial).

    • Calculate the heat absorbed by the solution (q_solution) using the formula: q_solution = m_solution * c_solution * ΔT where m_solution is the total mass of the solution and c_solution is the specific heat capacity of the solution (can be approximated by the specific heat of water for dilute solutions).

    • The enthalpy of solution (ΔH_soln) is equal to -q_solution.

    • Calculate the molar enthalpy of solution by dividing ΔH_soln by the number of moles of the solute.

Differential Scanning Calorimetry (DSC) for Heat Capacity

Objective: To measure the heat capacity of the aqueous solution as a function of temperature.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic DSC pans

  • Aqueous solution of (2-hydroxyethyl)urea of known concentration

  • Reference material (e.g., empty hermetic pan)

Procedure:

  • Sample Preparation:

    • Accurately weigh an empty hermetic DSC pan.

    • Add a small amount of the aqueous solution to the pan and seal it.

    • Weigh the sealed pan to determine the mass of the solution.

  • DSC Measurement:

    • Place the sample pan and a reference pan (empty sealed pan) into the DSC cell.

    • Equilibrate the system at the starting temperature.

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) over the desired temperature range.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The heat capacity (C_p) is determined from the difference in heat flow between the sample and the reference.

    • The specific heat capacity is calculated by dividing C_p by the mass of the sample.

Visualizations

The following diagrams illustrate the experimental workflow for determining the thermochemical properties of a compound in aqueous solution.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_data Data Acquisition cluster_analysis Data Analysis prep_solute High-Purity Solute ((2-hydroxyethyl)urea) exp_calorimetry Solution Calorimetry (ITC or Coffee-Cup) prep_solute->exp_calorimetry prep_solvent Deionized Water prep_solvent->exp_calorimetry prep_solution Aqueous Solution (Known Concentration) exp_dsc Differential Scanning Calorimetry (DSC) prep_solution->exp_dsc data_temp Temperature Change (ΔT) exp_calorimetry->data_temp data_heatflow Heat Flow vs. Temp exp_dsc->data_heatflow analysis_enthalpy Enthalpy of Solution (ΔH_soln) data_temp->analysis_enthalpy analysis_cp Heat Capacity (C_p) data_heatflow->analysis_cp analysis_partial Partial Molar Properties analysis_enthalpy->analysis_partial analysis_cp->analysis_partial

Caption: Experimental workflow for thermochemical analysis.

Conclusion

References

Methodological & Application

Using hydroxyethyl urea for protein refolding protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Urea-Mediated Protein Refolding

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The overexpression of recombinant proteins in bacterial hosts like Escherichia coli is a cornerstone of modern biotechnology. However, this often leads to the formation of insoluble and biologically inactive protein aggregates known as inclusion bodies (IBs). Recovering functional proteins from IBs requires a robust solubilization and refolding process. While various chemical agents are employed for this purpose, this document focuses on the application of urea, a widely used chaotropic agent.

Initial searches for protocols specifically utilizing hydroxyethyl urea for protein refolding did not yield established methodologies in the public scientific literature. Therefore, these application notes will detail the principles and protocols for protein refolding using urea, a closely related and extensively documented compound. Urea effectively disrupts the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that maintain the aggregated state of proteins within inclusion bodies, leading to their solubilization and unfolding. Subsequent removal of the urea under controlled conditions allows the polypeptide chain to refold into its native, biologically active conformation.

Mechanism of Urea-Mediated Protein Denaturation and Refolding

Urea denatures proteins through a combination of direct and indirect mechanisms. It directly interacts with the protein, where its amide hydrogens can form hydrogen bonds with the protein's peptide backbone, competing with and disrupting the protein's native secondary structure. Furthermore, urea has favorable van der Waals interactions with both polar and nonpolar side chains, effectively "solubilizing" them and promoting the unfolded state. Indirectly, urea alters the structure and dynamics of the surrounding water molecules, which weakens the hydrophobic effect—a major driving force for protein folding. This combined action leads to the dissolution of protein aggregates and the unfolding of the individual protein molecules.

The refolding process is initiated by the gradual removal of urea. This shifts the thermodynamic equilibrium back towards the native, folded state. The success of refolding is often a kinetic competition between correct folding and aggregation. Therefore, the rate of urea removal and the composition of the refolding buffer are critical parameters to control.

cluster_denaturation Denaturation (High Urea Concentration) cluster_refolding Refolding (Urea Removal) Aggregated_Protein Aggregated Protein (Inclusion Body) Unfolded_Protein Solubilized & Unfolded Protein Aggregated_Protein->Unfolded_Protein Disruption of non-covalent bonds Refolded_Protein Correctly Folded Active Protein Unfolded_Protein->Refolded_Protein Gradual Urea Removal + Refolding Buffer Misfolded_Aggregates Misfolded/Aggregated Protein Unfolded_Protein->Misfolded_Aggregates Rapid Urea Removal / Suboptimal Conditions Urea Urea Urea->Aggregated_Protein Refolding_Additives Refolding Additives (e.g., L-Arginine) Refolding_Additives->Unfolded_Protein

Figure 1: Logical relationship of urea in protein denaturation and refolding.

Experimental Protocols

The following protocols provide a general framework for the recovery of active proteins from inclusion bodies using urea. It is crucial to note that these protocols often require optimization for each specific protein of interest.

Protocol 1: Isolation and Washing of Inclusion Bodies

This initial phase aims to lyse the host cells and wash the IBs to remove cellular contaminants.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 0.5-1.0% (v/v) Triton X-100.

  • Wash Buffer A: Lysis Buffer containing 2 M Urea.

  • Wash Buffer B: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.

  • Lysozyme

  • DNase I

  • Reducing agent (optional, for proteins with cysteine residues): 5-10 mM DTT or β-mercaptoethanol.

Procedure:

  • Cell Harvest: Centrifuge the E. coli culture to pellet the cells.

  • Resuspension: Resuspend the cell pellet in 5-10 mL of ice-cold Lysis Buffer per gram of wet cell paste.

  • Lysis: Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. Subsequently, sonicate the suspension on ice to complete cell lysis.

  • Viscosity Reduction: Add DNase I to a final concentration of 10 µg/mL and incubate on ice until the viscosity of the lysate is reduced.

  • Inclusion Body Pelleting: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Washing Steps:

    • Resuspend the pellet in Wash Buffer A and incubate for 30 minutes at room temperature with gentle agitation. Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the supernatant.

    • Repeat the wash step with Wash Buffer B to remove residual detergent and urea.

    • The final washed inclusion body pellet is now ready for solubilization.

Protocol 2: Solubilization of Inclusion Bodies

This protocol describes the solubilization of the washed IBs using a high concentration of urea.

Materials:

  • Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 8 M Urea, 10 mM DTT (or other reducing agent, if required).

Procedure:

  • Resuspend the washed inclusion body pellet from Protocol 1 in the Solubilization Buffer.

  • Incubate at room temperature with stirring for 1-2 hours, or overnight at 4°C, until the pellet is completely dissolved.

  • Centrifuge the solution at high speed (e.g., >20,000 x g) for 30 minutes at 4°C to pellet any remaining insoluble material.

  • The supernatant contains the denatured and solubilized protein. Determine the protein concentration using a suitable method (e.g., Bradford assay).

Protocol 3: Protein Refolding via Step-wise Dialysis

Dialysis allows for the gradual removal of urea, which can be beneficial for proteins prone to aggregation.

Materials:

  • Solubilized protein from Protocol 2.

  • Dialysis Tubing (with appropriate molecular weight cut-off).

  • Refolding Buffer Series:

    • Refolding Buffer A: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 4 M Urea, 0.5 M L-Arginine, 1 mM GSH, 0.1 mM GSSG.

    • Refolding Buffer B: Same as A, but with 2 M Urea.

    • Refolding Buffer C: Same as A, but with 1 M Urea.

    • Final Refolding Buffer: Same as A, but with 0 M Urea.

Procedure:

  • Place the solubilized protein solution into appropriate dialysis tubing.

  • Perform stepwise dialysis against a 100-fold excess volume of each refolding buffer at 4°C.

    • Dialyze against Refolding Buffer A for 4-6 hours.

    • Transfer the dialysis bag to Refolding Buffer B for 4-6 hours.

    • Transfer to Refolding Buffer C for 4-6 hours.

    • Finally, dialyze against the Final Refolding Buffer overnight, with at least one buffer change.

  • After dialysis, recover the protein solution from the tubing.

  • Centrifuge the solution at >20,000 x g for 30 minutes at 4°C to remove any precipitated protein.

  • The supernatant contains the refolded protein.

Protocol 4: Protein Refolding via Rapid Dilution

This method is faster than dialysis but may require more optimization to prevent aggregation.

Materials:

  • Solubilized protein from Protocol 2.

  • Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 0.5 M L-Arginine, 1 mM GSH, 0.1 mM GSSG.

Procedure:

  • Cool the Refolding Buffer to 4°C.

  • Add the solubilized protein solution drop-wise into a stirred, large volume (e.g., 50-100 fold excess) of the cold Refolding Buffer. The final protein concentration should typically be low (<100 µg/mL) to minimize aggregation.

  • Allow the refolding reaction to proceed for 24-48 hours at 4°C with gentle stirring.

  • Centrifuge the solution to remove any aggregates.

  • Concentrate the diluted, refolded protein solution using an appropriate method (e.g., ultrafiltration).

Data Presentation: Refolding Yields with Urea and Additives

The efficiency of protein refolding is highly dependent on the specific protein and the protocol used. The inclusion of additives, such as L-arginine, can significantly improve yields by suppressing aggregation.

ProteinRefolding MethodKey AdditivesRefolding Yield (%)Reference(s)
Recombinant Human G-CSF (rhG-CSF)Dilution2 M Urea + 0.5 M Arginine~2-fold increase
Organophosphorus Hydrolase (OPH)On-columnRedox system~12%
Organophosphorus Hydrolase (OPH)Rapid DilutionL-Arginine, Glycerol~10%
Organophosphorus Hydrolase (OPH)DialysisRedox system~14%
Organophosphorus Hydrolase (OPH)Combination (Dilution+Dialysis)N/A~50%
Chemoreceptor Ligand Binding DomainDilution followed by Dialysis3

Application Notes and Protocols for (2-hydroxyethyl)urea in Cell Lysis Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-hydroxyethyl)urea is a derivative of urea, primarily recognized for its application in the cosmetics industry as a humectant and moisturizing agent due to its ability to bind water.[1][2][3][4][5][6][7] Chemically, it is a low-molecular-weight, highly water-soluble, hygroscopic solid.[2][5] While urea is a well-established chaotropic agent used in cell lysis buffers to denature proteins and disrupt cellular structures, the application of (2-hydroxyethyl)urea for this purpose is not documented in scientific literature.[8][9][10]

These application notes, therefore, provide a theoretical framework for the potential use of (2-hydroxyethyl)urea in cell lysis, drawing parallels with the known mechanisms of urea. The protocols and data presented are hypothetical and intended to serve as a starting point for researchers interested in exploring this novel application. Empirical validation is essential to determine the efficacy and optimal conditions for using (2-hydroxyethyl)urea in cell lysis.

Physicochemical Properties: A Comparison with Urea

Understanding the properties of (2-hydroxyethyl)urea in comparison to urea is crucial for hypothesizing its potential role in cell lysis.

Property(2-hydroxyethyl)ureaUrea
CAS Number 2078-71-9[3]57-13-6[8]
Molecular Formula C₃H₈N₂O₂[3]CH₄N₂O[8]
Molecular Weight 104.11 g/mol [3]60.06 g/mol [8]
Appearance White crystalline powder[3]White crystalline solid[9]
Melting Point 164-169 °C[1]132.7 °C[9]
Water Solubility High[5]Highly soluble (1079 g/L at 20°C)[9]
Hydrogen Bond Donors 3[3]2
Hydrogen Bond Acceptors 2[3]1
LogP -1.7[3]-1.9

Hypothesized Mechanism of Action in Cell Lysis

Urea functions as a chaotropic agent by disrupting the hydrogen bond network of water. This disruption weakens hydrophobic interactions that stabilize proteins and lipid membranes, leading to protein denaturation and cell lysis.[4][11] It is hypothesized that (2-hydroxyethyl)urea, due to its structural similarity to urea and the presence of a hydroxyl group that can participate in hydrogen bonding, may exhibit similar chaotropic properties.

The proposed mechanism involves:

  • Disruption of Water Structure: Like urea, (2-hydroxyethyl)urea in high concentrations may interfere with the hydrogen bonding between water molecules.

  • Weakening Hydrophobic Effects: This disruption of the water structure would decrease the hydrophobic effect, making it more energetically favorable for nonpolar regions of proteins and lipids to be exposed to the solvent.

  • Direct Interaction with Macromolecules: (2-hydroxyethyl)urea could directly interact with proteins and lipids, further contributing to the destabilization of their native structures. The additional hydroxyl group might offer different interaction capabilities compared to urea.

  • Cell Membrane and Protein Denaturation: The combination of these effects would lead to the unfolding of proteins and the disruption of the lipid bilayer, resulting in cell lysis.

Hypothesized Mechanism of (2-hydroxyethyl)urea in Cell Lysis cluster_0 High Concentration of (2-hydroxyethyl)urea in Aqueous Buffer cluster_1 Effects on Solvent and Macromolecules cluster_2 Cellular Consequences HEU (2-hydroxyethyl)urea Disruption Disruption of Water H-Bond Network HEU->Disruption Interaction Direct Interaction with Proteins and Lipids HEU->Interaction Weakening Weakening of Hydrophobic Effects Disruption->Weakening Denaturation Protein Denaturation Weakening->Denaturation MembraneDisruption Lipid Bilayer Disruption Weakening->MembraneDisruption Interaction->Denaturation Interaction->MembraneDisruption Lysis Cell Lysis Denaturation->Lysis MembraneDisruption->Lysis

Hypothesized mechanism of (2-hydroxyethyl)urea in cell lysis.

Application Notes: Hypothetical Considerations

Should (2-hydroxyethyl)urea prove to be an effective chaotropic agent, the following points should be considered:

  • Potential for Milder Denaturation: The presence of the hydroxyethyl group might modulate the chaotropic strength of the molecule, potentially leading to a milder denaturation of proteins compared to urea. This could be advantageous for studies where preserving some protein structure or function is desirable.

  • Solubility and Stability: (2-hydroxyethyl)urea is highly soluble in water, which is a favorable property for preparing high-concentration lysis buffers.[5] Its stability in solution at various temperatures and pH values would need to be experimentally determined, as urea solutions can lead to protein carbamylation, especially at elevated temperatures.[10]

  • Compatibility with Downstream Applications: The compatibility of (2-hydroxyethyl)urea with downstream applications such as immunoassays, chromatography, and mass spectrometry would need to be thoroughly investigated. Its removal during sample processing, if necessary, should also be considered.

  • Optimization of Concentration: The optimal concentration for cell lysis would likely differ from that of urea due to differences in molecular weight and potential chaotropic activity. A concentration range of 6-8 M is a common starting point for urea, and a similar molar concentration could be a starting point for (2-hydroxyethyl)urea, which would correspond to a higher percentage by weight.

Experimental Protocols (Hypothetical)

The following protocols are based on standard procedures using urea and should be adapted and optimized for (2-hydroxyethyl)urea.

Hypothetical Lysis Buffer Formulation
ComponentStock ConcentrationFinal ConcentrationPurpose
(2-hydroxyethyl)urea-6 - 8 MChaotropic agent for denaturation
Tris-HCl, pH 8.01 M50 - 100 mMBuffering agent
NaCl5 M150 mMAdjust ionic strength
EDTA0.5 M1 mMChelates divalent cations, inhibits proteases
Protease Inhibitor Cocktail100x1xInhibits proteases
Phosphatase Inhibitor Cocktail100x1xInhibits phosphatases

Note: The final concentration of (2-hydroxyethyl)urea should be empirically determined.

General Protocol for Lysis of Adherent Mammalian Cells
  • Cell Culture: Grow adherent cells to 80-90% confluency in a culture dish.

  • Wash: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold hypothetical (2-hydroxyethyl)urea lysis buffer to the cells.

  • Incubation: Incubate the dish on ice for 15-30 minutes.

  • Scraping: Scrape the cells from the dish using a cell scraper.

  • Homogenization (Optional): For more resistant cells, further disruption can be achieved by passing the lysate through a fine-gauge needle or by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

  • Quantification: Determine the protein concentration of the lysate using a compatible protein assay.

  • Storage: Store the lysate at -80°C for future use.

Experimental Workflow for Cell Lysis Start Start: Adherent Cells in Culture Dish Wash Wash with ice-cold PBS Start->Wash AddBuffer Add Hypothetical (2-hydroxyethyl)urea Lysis Buffer Wash->AddBuffer Incubate Incubate on ice AddBuffer->Incubate Scrape Scrape cells Incubate->Scrape Homogenize Optional: Homogenize (Sonication/Needle) Scrape->Homogenize Centrifuge Centrifuge to pellet debris Homogenize->Centrifuge Collect Collect supernatant (Cell Lysate) Centrifuge->Collect Quantify Quantify protein concentration Collect->Quantify Store Store at -80°C Quantify->Store

General experimental workflow for cell lysis.

Considerations for Signaling Pathway Analysis

The choice of lysis buffer can significantly impact the analysis of intracellular signaling pathways. A denaturing buffer containing a chaotropic agent like urea (and hypothetically, (2-hydroxyethyl)urea) will disrupt protein-protein interactions and inactivate enzymes, effectively "freezing" the signaling state of the cell at the moment of lysis. This is particularly useful for downstream applications like Western blotting, where the total levels of proteins and their post-translational modifications (e.g., phosphorylation) are analyzed.

Generic Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression

A generic signaling pathway illustration.

Disclaimer: The information provided herein regarding the application of (2-hydroxyethyl)urea in cell lysis is theoretical and based on the known properties of urea. There is currently no published scientific literature to support this specific application. Researchers should proceed with caution and conduct thorough validation experiments.

References

Application Notes and Protocols for N-(2-hydroxyethyl)urea as a Cryoprotectant for Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technique in biomedical research and drug development, enabling the long-term storage of valuable cell lines. This process relies on cryoprotective agents (CPAs) to mitigate cellular damage during freezing and thawing. The most common CPA, dimethyl sulfoxide (DMSO), while effective, can exhibit cytotoxicity, necessitating the exploration of safer alternatives.[1][2] N-(2-hydroxyethyl)urea, a derivative of urea, presents itself as a potential candidate for a novel cryoprotectant. Its high hydrophilicity and established use as a humectant in cosmetics suggest strong interactions with water molecules, a key characteristic for cryoprotection.[3][4] Furthermore, urea itself has been shown to have cryoprotective effects in some biological systems.[5][6]

These application notes provide a comprehensive guide for investigating the efficacy of N-(2-hydroxyethyl)urea as a cryoprotectant for mammalian cell lines. The included protocols are designed to enable researchers to determine optimal concentrations and directly compare the performance of N-(2-hydroxyethyl)urea with conventional methods.

Hypothesized Mechanism of Action

The cryoprotective effect of N-(2-hydroxyethyl)urea is likely multifaceted, stemming from its chemical structure and properties as a urea derivative and a hydrophilic molecule. The proposed mechanisms include:

  • Water Structuring and Ice Crystal Inhibition: As a humectant, N-(2-hydroxyethyl)urea is expected to form strong hydrogen bonds with water molecules.[7] This interaction can disrupt the formation of large, damaging intracellular ice crystals during freezing.

  • Osmotic Buffering: The presence of a solute like N-(2-hydroxyethyl)urea in the cryopreservation medium can help to reduce the osmotic stress on cells as extracellular ice forms, preventing excessive cell shrinkage.

  • Membrane Stabilization: By interacting with the cell membrane, N-(2-hydroxyethyl)urea may help to maintain its fluidity and integrity at low temperatures.

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_mechanism Hypothesized Cryoprotective Action EC_Ice Extracellular Ice Formation Cell_Shrinkage Cell Shrinkage EC_Ice->Cell_Shrinkage Causes HEU_EC N-(2-hydroxyethyl)urea HEU_EC->EC_Ice Inhibits Cell_Membrane Cell Membrane HEU_EC->Cell_Membrane Membrane Stabilization HEU_IC N-(2-hydroxyethyl)urea IC_Water Intracellular Water IC_Ice Intracellular Ice Crystal Growth IC_Water->IC_Ice Forms HEU_IC->IC_Water Structures Water HEU_IC->IC_Ice Inhibits HEU_IC->Cell_Shrinkage Reduces Osmotic Stress

Hypothesized mechanism of N-(2-hydroxyethyl)urea cryoprotection.

Investigational Protocol: Evaluating N-(2-hydroxyethyl)urea as a Cryoprotectant

This protocol provides a framework for determining the optimal concentration of N-(2-hydroxyethyl)urea and comparing its performance against a standard DMSO-based cryopreservation medium.

Materials and Reagents:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, CHO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • N-(2-hydroxyethyl)urea (CAS No. 2078-71-9)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

  • 37°C water bath

  • Hemocytometer or automated cell counter

  • Trypan blue solution (0.4%)

  • Microcentrifuge tubes

  • Serological pipettes and pipette controller

  • Micropipettes and sterile tips

Experimental Workflow:

G A Cell Culture (Logarithmic Growth Phase) B Harvest and Count Cells A->B D Resuspend Cells in Cryopreservation Media B->D C Prepare Cryopreservation Media (Control and Experimental) C->D E Aliquot into Cryovials D->E F Controlled-Rate Freezing (-1°C/minute to -80°C) E->F G Transfer to Liquid Nitrogen for Long-Term Storage F->G H Thaw Vials Rapidly at 37°C G->H I Dilute and Centrifuge to Remove CPA H->I J Resuspend in Fresh Medium and Culture I->J K Assess Cell Viability, Recovery, and Proliferation J->K

Experimental workflow for evaluating a novel cryoprotectant.

Procedure:

  • Cell Culture Preparation:

    • Culture cells in their appropriate complete medium until they reach the mid-logarithmic phase of growth (typically 70-80% confluency for adherent cells). Healthy, actively dividing cells are crucial for successful cryopreservation.

  • Preparation of Cryopreservation Media:

    • Control Medium (10% DMSO): Prepare a solution of 90% FBS and 10% DMSO.

    • Experimental Media (N-(2-hydroxyethyl)urea): Prepare a series of cryopreservation media containing varying concentrations of N-(2-hydroxyethyl)urea in FBS. It is recommended to test a range of concentrations, for example, 5%, 10%, 15%, and 20% (w/v). To do this, dissolve the appropriate amount of N-(2-hydroxyethyl)urea in FBS.

    • Keep all cryopreservation media on ice.

  • Cell Harvesting and Freezing:

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, proceed directly to centrifugation.

    • Centrifuge the cell suspension at 200-300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in a small volume of cold complete medium.

    • Perform a cell count and determine viability using the trypan blue exclusion assay. Viability should be >90%.

    • Centrifuge the cells again and resuspend the pellet in the appropriate cold cryopreservation medium (control or experimental) to a final concentration of 1-5 x 10^6 cells/mL.

    • Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.

    • Place the cryovials into a controlled-rate freezing container and place it in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.

    • The next day, transfer the vials to a liquid nitrogen dewar for long-term storage.

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the cryovials in a 37°C water bath until only a small ice crystal remains.

    • Wipe the outside of the vial with 70% ethanol.

    • Immediately transfer the contents of the vial to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 200-300 x g for 5 minutes to pellet the cells and remove the cryoprotectant.

    • Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete medium.

  • Post-Thaw Assessment:

    • Immediate Viability and Recovery: Take an aliquot of the resuspended cells and perform a cell count and trypan blue viability assay. Calculate the percentage of viable cells and the overall cell recovery.

    • Attachment and Proliferation: Plate the remaining cells in a new culture flask or plate. Monitor cell attachment (for adherent cells) and proliferation over several days. You can perform cell counts at 24, 48, and 72 hours post-thaw to determine the population doubling time.

Data Presentation

The following tables are templates for recording and comparing the quantitative data obtained from the experimental protocol.

Table 1: Post-Thaw Viability and Recovery

CryoprotectantConcentrationInitial Viable Cell Count (per vial)Post-Thaw Viable Cell Count (per vial)Viability (%)Recovery (%)
DMSO10%
N-(2-hydroxyethyl)urea5%
N-(2-hydroxyethyl)urea10%
N-(2-hydroxyethyl)urea15%
N-(2-hydroxyethyl)urea20%
  • Viability (%) = (Number of viable cells / Total number of cells) x 100

  • Recovery (%) = (Total viable cells post-thaw / Total viable cells pre-freeze) x 100

Table 2: Post-Thaw Cell Proliferation

CryoprotectantConcentrationCell Count at 24hCell Count at 48hCell Count at 72hPopulation Doubling Time (hours)
DMSO10%
N-(2-hydroxyethyl)urea5%
N-(2-hydroxyethyl)urea10%
N-(2-hydroxyethyl)urea15%
N-(2-hydroxyethyl)urea20%
Unfrozen Control-

Safety and Handling of N-(2-hydroxyethyl)urea

Based on available Safety Data Sheets (SDS), N-(2-hydroxyethyl)urea may cause skin and serious eye irritation, as well as respiratory irritation.[8][9]

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid breathing dust.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. If ventilation is inadequate, use a respirator.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Conclusion and Future Directions

While N-(2-hydroxyethyl)urea is not yet an established cryoprotectant for cell lines, its chemical properties make it a promising candidate for investigation. The protocols outlined in these application notes provide a robust framework for evaluating its potential. Successful cryopreservation with N-(2-hydroxyethyl)urea could offer a less toxic alternative to DMSO, which would be highly beneficial for sensitive cell lines and in the context of cell-based therapies.

Further studies could explore the use of N-(2-hydroxyethyl)urea in combination with other cryoprotectants, its efficacy with different cell types (including primary cells and stem cells), and a more in-depth analysis of its effects on cellular function and gene expression post-thaw.

References

Application Notes and Protocols for Protein Extraction from Tissues using a Urea-Based Chaotropic Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient extraction of proteins from complex biological samples like tissues is a critical first step for a multitude of downstream applications in research and drug development, including Western blotting, mass spectrometry, and enzyme assays. The dense and heterogeneous nature of tissues often necessitates the use of strong denaturing agents to effectively solubilize proteins and disrupt cellular structures. Chaotropic agents, such as urea, are powerful tools for this purpose, as they disrupt hydrogen bonds and hydrophobic interactions that maintain protein structure and integrity.[1][2][3][4][5][6][7][8][9][10][11][12]

This document provides a detailed protocol for the extraction of total proteins from tissues using a urea-based lysis buffer. While the protocol focuses on the well-established use of urea, the principles outlined may be adaptable for other chaotropic agents, such as thiourea or guanidine hydrochloride.[2][5][6][13] It is important to note that while hydroxyethyl urea is a derivative of urea, its specific application and efficacy in protein extraction from tissues are not well-documented in scientific literature. Therefore, the following protocol is based on the established properties of urea. Researchers wishing to explore the use of hydroxyethyl urea would need to perform empirical optimization.

Principle of Urea-Based Protein Extraction

Urea is a potent chaotropic agent that disrupts the secondary, tertiary, and quaternary structures of proteins by interfering with non-covalent interactions, primarily hydrogen bonds.[1][7][8][10][11][12][14] This denaturation process unfolds the proteins, increasing their solubility in the lysis buffer and facilitating their release from the cellular matrix. A typical urea-based lysis buffer also contains detergents to aid in membrane disruption and protein solubilization, buffers to maintain a stable pH, and inhibitors of proteases and phosphatases to preserve the integrity and post-translational modifications of the target proteins.

Materials and Reagents

ReagentCompanyCatalog Number
UreaSigma-AldrichU5378
Thiourea (optional)Sigma-AldrichT8656
CHAPSSigma-AldrichC3023
Tris-HClThermo Fisher Scientific15568025
Protease Inhibitor CocktailRoche11836170001
Phosphatase Inhibitor CocktailRoche04906837001
Dithiothreitol (DTT)Sigma-AldrichD9779
Iodoacetamide (IAA)Sigma-AldrichI1149
Phosphate-Buffered Saline (PBS)Gibco10010023

Equipment

  • Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead-based)

  • Microcentrifuge

  • Sonicator (optional)

  • Vortex mixer

  • Ice bucket

  • Calibrated pipettes and sterile, nuclease-free tips

  • Sterile microcentrifuge tubes

Lysis Buffer Preparation

The following table outlines the composition of a standard Urea-Based Lysis Buffer. This buffer is suitable for the extraction of total proteins from a wide range of tissues.

ComponentFinal ConcentrationAmount for 10 mLPurpose
Urea7 M4.2 gPrimary chaotropic agent, denatures proteins.[1][7][8][10][11][12][14]
Thiourea (optional)2 M1.52 gEnhances solubilization of hydrophobic proteins.[15]
CHAPS4% (w/v)0.4 gNon-ionic detergent for membrane solubilization.
Tris-HCl, pH 8.040 mM0.4 mL of 1 M stockBuffering agent to maintain pH.
Protease Inhibitor Cocktail1X100 µL of 100X stockPrevents protein degradation by proteases.
Phosphatase Inhibitor Cocktail1X100 µL of 100X stockPrevents dephosphorylation of proteins.
DTT (add fresh)100 mM1 mL of 1 M stockReducing agent to break disulfide bonds.
Nuclease-free Water-to 10 mL-

Note: Urea solutions can cause carbamylation of proteins, especially at elevated temperatures.[10] Prepare the lysis buffer fresh before use and keep it on ice to minimize this effect. Avoid heating urea solutions to dissolve the crystals; gentle warming to no more than 30°C is acceptable.[12]

Experimental Protocol

This protocol provides a step-by-step guide for the extraction of proteins from fresh or frozen tissue samples.

Sample Preparation
  • Excise the tissue of interest and immediately place it on ice to minimize protein degradation.

  • For fresh tissue, proceed directly to homogenization.

  • For frozen tissue, it can be stored at -80°C. Do not thaw the tissue before homogenization. It is recommended to process the tissue from a frozen state to preserve protein integrity.

  • Weigh the tissue sample. A typical starting amount is 50-100 mg.

Tissue Homogenization
  • Place the weighed tissue in a pre-chilled Dounce or Potter-Elvehjem homogenizer on ice.

  • Add 10 volumes of ice-cold Urea-Based Lysis Buffer per gram of tissue (e.g., 1 mL for 100 mg of tissue).

  • Homogenize the tissue with 10-15 strokes of the pestle until no visible tissue fragments remain. For tougher tissues, a bead-based homogenizer may be more effective.

  • Transfer the homogenate to a pre-chilled microcentrifuge tube.

Cell Lysis and Protein Solubilization
  • Incubate the homogenate on a rotator or shaker for 30-60 minutes at 4°C to allow for complete lysis and protein solubilization.

  • (Optional) For enhanced disruption of cells and shearing of nucleic acids, sonicate the lysate on ice. Use short bursts (10-15 seconds) followed by cooling periods to prevent overheating and protein degradation.

Clarification of the Lysate
  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.

  • Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

Protein Quantification
  • Determine the protein concentration of the lysate using a compatible protein assay, such as the Bradford or BCA assay. It is important to ensure that the components of the lysis buffer (especially the high concentration of urea and detergents) are compatible with the chosen assay. Diluting the sample may be necessary.

Sample Storage
  • For immediate use, keep the protein extract on ice.

  • For long-term storage, aliquot the lysate into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Experimental Workflow Diagram

experimental_workflow Protein Extraction Workflow cluster_sample_prep Sample Preparation cluster_homogenization Homogenization cluster_lysis Lysis & Solubilization cluster_clarification Clarification cluster_downstream Downstream Analysis tissue_sample Tissue Sample (Fresh or Frozen) weighing Weigh Tissue tissue_sample->weighing add_buffer Add Ice-Cold Urea Lysis Buffer weighing->add_buffer homogenize Homogenize on Ice add_buffer->homogenize incubation Incubate at 4°C (30-60 min) homogenize->incubation sonication Sonication (Optional) incubation->sonication centrifugation Centrifuge at 14,000 x g (20 min, 4°C) sonication->centrifugation collect_supernatant Collect Supernatant (Soluble Proteins) centrifugation->collect_supernatant quantification Protein Quantification collect_supernatant->quantification storage Store at -80°C quantification->storage

Caption: Workflow for protein extraction from tissues using a urea-based lysis buffer.

Mechanism of Action: Urea-Mediated Protein Denaturation

The mechanism by which urea denatures proteins is complex and involves both direct and indirect interactions with the protein and the surrounding solvent.

denaturation_mechanism Mechanism of Urea-Mediated Protein Denaturation cluster_native Native Protein Structure cluster_denaturation Denaturation Process cluster_denatured Denatured Protein State native_protein Folded Protein (Stable Conformation) direct_interaction Direct Interaction: Urea H-bonds with protein backbone & side chains native_protein->direct_interaction Urea indirect_interaction Indirect Interaction: Urea disrupts water structure, weakening hydrophobic effect native_protein->indirect_interaction Urea unfolded_protein Unfolded Protein (Solubilized) direct_interaction->unfolded_protein indirect_interaction->unfolded_protein

Caption: Urea denatures proteins through both direct and indirect mechanisms.

Troubleshooting

ProblemPossible CauseSolution
Low Protein Yield Incomplete homogenizationIncrease homogenization time or use a more robust method (e.g., bead beater).
Insufficient lysis bufferEnsure the correct buffer-to-tissue ratio is used.
Incomplete solubilizationExtend the incubation time at 4°C. Consider adding thiourea to the lysis buffer.
Protein Degradation Inadequate protease inhibitionAdd fresh protease inhibitors to the lysis buffer immediately before use. Keep samples on ice at all times.
Sample overheating during sonicationUse short bursts of sonication and allow for cooling periods in between.
Protein Aggregation Insufficient reducing agentAdd fresh DTT to the lysis buffer just before use.
Incomplete denaturationEnsure the urea concentration is at least 7 M.
Inaccurate Protein Quantification Interference from lysis buffer componentsUse a compatible protein assay (e.g., BCA) and include the lysis buffer in the standard curve blanks. Dilute the sample if necessary.

Conclusion

This protocol provides a robust and reliable method for the extraction of total proteins from various tissue types using a urea-based chaotropic buffer. The use of urea ensures efficient denaturation and solubilization of proteins, making them amenable to a wide range of downstream analytical techniques. While this protocol is based on the well-established properties of urea, the principles can serve as a foundation for the optimization of protocols using other chaotropic agents. Careful attention to sample handling, temperature control, and the use of inhibitors is crucial for obtaining high-quality protein extracts for successful research and development outcomes.

References

Application Notes and Protocols for Protein Denaturation in Electrophoresis: A Focus on Hydroxyethyl Urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective protein denaturation is a critical step for successful electrophoretic separation, ensuring that proteins migrate according to their molecular weight without the influence of their native structure. Urea is a widely used chaotropic agent for this purpose, particularly in two-dimensional gel electrophoresis (2D-PAGE) and isoelectric focusing (IEF). This document provides detailed application notes and protocols for protein denaturation using urea and explores the potential application of hydroxyethyl urea, a derivative of urea.

Disclaimer: There is currently a significant lack of published scientific literature specifically detailing the use of hydroxyethyl urea as a protein denaturant for electrophoresis. The protocols and information provided herein for hydroxyethyl urea are theoretical adaptations based on the well-established use of urea and the known chemical properties of hydroxyethyl urea. These hypothetical protocols require experimental validation and optimization by the end-user.

Mechanism of Protein Denaturation by Urea

Urea denatures proteins through a combination of direct and indirect mechanisms.[1][2][3] It disrupts the hydrogen bond network of water, which weakens the hydrophobic effect and facilitates the solubilization of nonpolar protein regions.[1][4] Urea also interacts directly with the protein backbone and polar residues, disrupting intramolecular hydrogen bonds and destabilizing the native protein structure.[1][4]

Hydroxyethyl Urea: A Potential Alternative Denaturant

Hydroxyethyl urea is a highly water-soluble derivative of urea. While primarily used in the cosmetics industry as a humectant for its moisturizing properties, its structural similarity to urea suggests it may also possess chaotropic properties capable of denaturing proteins.

Hypothetical Advantages of Hydroxyethyl Urea:

  • Increased Solubility: Its high water solubility may allow for the preparation of more concentrated stock solutions.

  • Reduced Carbamylation: Urea in solution can slowly form ammonium cyanate, which can lead to the carbamylation of proteins, introducing artifactual charge heterogeneity. It is plausible that the hydroxyethyl group may alter the reactivity of the molecule, potentially reducing the rate of carbamylation. This, however, requires experimental verification.

Hypothetical Disadvantages of Hydroxyethyl Urea:

  • Unknown Denaturing Efficiency: The denaturing strength of hydroxyethyl urea compared to urea is not documented. It may be a weaker or stronger denaturant, requiring different concentrations and incubation times.

  • Lack of Established Protocols: The absence of established protocols necessitates extensive optimization for any given application.

Quantitative Data Summary: Urea in Sample Buffers

The following table summarizes common concentrations of urea and other key components in sample solubilization buffers for 2D electrophoresis. These concentrations can serve as a starting point for the hypothetical adaptation to hydroxyethyl urea.

ComponentFunctionTypical Concentration (Urea-based)Hypothetical Starting Concentration (Hydroxyethyl Urea-based)
UreaPrimary Denaturant7-8 M7-8 M (Requires Optimization)
ThioureaEnhances solubilization of hydrophobic proteins2 M (in combination with 5-7 M Urea)2 M (in combination with 5-7 M Hydroxyethyl Urea)
Detergent (e.g., CHAPS, SDS)Solubilizes proteins, especially membrane proteins2-4% (w/v)2-4% (w/v)
Reducing Agent (e.g., DTT, TCEP)Reduces disulfide bonds20-100 mM20-100 mM
Carrier AmpholytesEstablish pH gradient in IEF0.5-2% (v/v)0.5-2% (v/v)

Experimental Protocols

Protocol 1: Preparation of a Standard Urea-Based Sample Solubilization Buffer for 2D Electrophoresis

This protocol is for the preparation of a standard lysis/rehydration buffer containing urea for the first dimension (IEF) of 2D electrophoresis.

Materials:

  • Urea (high purity)

  • Thiourea

  • CHAPS

  • Dithiothreitol (DTT)

  • Carrier Ampholytes (appropriate pH range)

  • Tris base

  • Deionized water

Procedure:

  • To prepare 10 mL of solubilization buffer, weigh out 4.2 g of urea and 1.5 g of thiourea.

  • Add 400 mg of CHAPS.

  • Add deionized water to a final volume of approximately 8 mL.

  • Gently warm the solution to 30°C and stir until all components are fully dissolved. Do not heat above 37°C to prevent carbamylation.

  • Allow the solution to cool to room temperature.

  • Add the appropriate volume of carrier ampholytes (e.g., 200 µL for a final concentration of 2%).

  • Just before use, add 100 mg of DTT.

  • Adjust the final volume to 10 mL with deionized water.

Protocol 2: Hypothetical Protocol for a Hydroxyethyl Urea-Based Sample Solubilization Buffer

Disclaimer: This is a theoretical protocol that requires experimental validation.

Materials:

  • Hydroxyethyl Urea

  • Thiourea

  • CHAPS

  • Dithiothreitol (DTT)

  • Carrier Ampholytes (appropriate pH range)

  • Tris base

  • Deionized water

Procedure:

  • Determine Molar Equivalent: Calculate the mass of hydroxyethyl urea needed to achieve a molar concentration equivalent to 7 M urea. The molecular weight of urea is approximately 60.06 g/mol , and hydroxyethyl urea is approximately 104.11 g/mol . Therefore, for a 7 M solution, you would need approximately 7.29 g of hydroxyethyl urea per 10 mL.

  • To prepare 10 mL of solubilization buffer, weigh out the calculated amount of hydroxyethyl urea (e.g., ~7.29 g for 7 M) and 1.5 g of thiourea.

  • Add 400 mg of CHAPS.

  • Add deionized water to a final volume of approximately 8 mL.

  • Stir at room temperature until all components are fully dissolved. Gentle warming may be applied if necessary, but the thermal stability of hydroxyethyl urea in this context is unknown.

  • Add the appropriate volume of carrier ampholytes.

  • Just before use, add 100 mg of DTT.

  • Adjust the final volume to 10 mL with deionized water.

  • Optimization is critical: Test a range of hydroxyethyl urea concentrations (e.g., 5 M, 6 M, 7 M, 8 M) to determine the optimal concentration for your specific protein sample.

Protocol 3: Casting a Denaturing Polyacrylamide Gel with Urea

This protocol describes the preparation of a denaturing polyacrylamide gel containing urea, suitable for separating proteins or nucleic acids.

Materials:

  • Acrylamide/Bis-acrylamide solution (e.g., 40%)

  • Urea (high purity)

  • 10X TBE or TTE buffer

  • Ammonium persulfate (APS), 10% (w/v) solution (prepare fresh)

  • TEMED

  • Deionized water

Procedure:

  • For a 10% acrylamide gel with 7 M urea, combine the following in a 50 mL conical tube for a final volume of 20 mL:

    • 8.4 g Urea

    • 5 mL 40% Acrylamide/Bis-acrylamide solution

    • 2 mL 10X TBE or TTE buffer

    • Add deionized water to a final volume of 20 mL.

  • Mix gently until the urea is completely dissolved. Gentle warming may be necessary.

  • Degas the solution for 15-20 minutes.

  • Add 200 µL of 10% APS and 20 µL of TEMED. Mix gently by inversion.

  • Immediately pour the solution between the gel plates, insert the comb, and allow the gel to polymerize for at least 1 hour.

Protocol 4: Hypothetical Protocol for Casting a Denaturing Polyacrylamide Gel with Hydroxyethyl Urea

Disclaimer: This is a theoretical protocol that requires experimental validation.

Procedure:

  • Calculate the mass of hydroxyethyl urea required for a 7 M solution in the final gel volume (e.g., for 20 mL, approximately 14.58 g).

  • Combine the calculated mass of hydroxyethyl urea with the other gel components as in Protocol 3.

  • Due to the higher mass of hydroxyethyl urea, the final volume of water will need to be adjusted accordingly.

  • Proceed with polymerization as described for the urea-containing gel.

  • The effect of hydroxyethyl urea on polymerization kinetics is unknown and may require adjustment of APS and TEMED concentrations.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_analysis Downstream Analysis Sample Protein Sample (Cells, Tissue, etc.) Lysis Lysis and Solubilization (Buffer with Denaturant) Sample->Lysis Add Solubilization Buffer Centrifugation Centrifugation (Remove Debris) Lysis->Centrifugation Quantification Protein Quantification Centrifugation->Quantification IEF First Dimension: Isoelectric Focusing (IEF) Quantification->IEF Load Sample Equilibration Equilibration (SDS Buffer) IEF->Equilibration SDS_PAGE Second Dimension: SDS-PAGE Equilibration->SDS_PAGE Staining Gel Staining (e.g., Coomassie, Silver) SDS_PAGE->Staining Imaging Gel Imaging Staining->Imaging Analysis Data Analysis (e.g., Mass Spectrometry) Imaging->Analysis

Caption: General workflow for 2D gel electrophoresis of proteins.

denaturation_mechanism cluster_native Native Protein cluster_denatured Denatured Protein cluster_denaturant Denaturation Process Native Folded Protein (Native Conformation) Denatured Unfolded Protein (Linear Chain) Native->Denatured Unfolding Direct Direct Interaction: - H-bond disruption - Interaction with backbone Direct->Native Indirect Indirect Interaction: - Disruption of water network - Weakening of hydrophobic effect Indirect->Native Urea Urea / Hydroxyethyl Urea Urea->Direct Urea->Indirect

Caption: Simplified mechanism of protein denaturation by urea.

References

The Efficacy of (2-Hydroxyethyl)urea in the Solubilization of Inclusion Bodies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant protein expression in bacterial systems, particularly Escherichia coli, is a fundamental technique in biotechnology and drug development. A frequent challenge encountered is the formation of insoluble and biologically inactive protein aggregates known as inclusion bodies. While the high concentration of the target protein within these bodies is advantageous for initial purification, recovering the functional protein requires effective solubilization and subsequent refolding.

This document provides detailed application notes and protocols on the use of chaotropic agents for the solubilization of inclusion bodies, with a specific focus on (2-hydroxyethyl)urea. Due to the limited direct research on (2-hydroxyethyl)urea for this specific application, this guide also provides comprehensive information on the closely related and widely used chaotrope, urea, as a primary reference.

Principle of Solubilization by Chaotropic Agents

Chaotropic agents are substances that disrupt the structure of water and weaken hydrophobic interactions, leading to the denaturation of macromolecules like proteins.[1] By interfering with the non-covalent forces that maintain the aggregated state of proteins within inclusion bodies—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—these agents facilitate the release of individual protein monomers into solution.[1][2]

Urea is a strong and widely used chaotropic agent for solubilizing inclusion bodies.[7] At high concentrations (typically 6-8 M), urea disrupts the secondary and tertiary structures of proteins, leading to their unfolding and solubilization.[7] The mechanism involves both direct and indirect effects. Urea can directly interact with the protein backbone and polar residues, and it also alters the structure of water, which weakens the hydrophobic effect that drives protein aggregation.[8][9][10]

Data Presentation: Comparison of Chaotropic Agents

Due to the lack of quantitative data for (2-hydroxyethyl)urea in inclusion body solubilization, the following table summarizes typical concentrations and conditions for the well-established chaotropic agent, urea. This can serve as a starting point for designing experiments with (2-hydroxyethyl)urea.

Chaotropic AgentTypical ConcentrationBuffer ConditionsReducing Agent (optional)TemperatureIncubation TimeReference
Urea 6 - 8 M50 mM Tris-HCl, pH 8.0, 100 mM NaCl10-100 mM DTT or β-mercaptoethanolRoom Temperature or 4°C1 - 12 hours[7]
Guanidine HCl 6 M50 mM Tris-HCl, pH 8.0, 100 mM NaCl10-100 mM DTT or β-mercaptoethanolRoom Temperature1 - 12 hours

Experimental Protocols

The following protocols are standard procedures for the isolation and solubilization of inclusion bodies using urea. These can be adapted for preliminary studies with (2-hydroxyethyl)urea.

Protocol 1: Isolation and Washing of Inclusion Bodies

This protocol describes the initial steps to isolate and wash inclusion bodies from bacterial cell lysate.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 0.5-1.0% Triton X-100

  • Wash Buffer A: Lysis Buffer containing 2 M Urea

  • Wash Buffer B: Lysis Buffer without Triton X-100

  • Lysozyme

  • DNase I

  • Centrifuge and appropriate tubes

  • Sonicator or French press

Procedure:

  • Cell Lysis: Resuspend the bacterial cell pellet in ice-cold Lysis Buffer. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Disruption: Disrupt the cells by sonication or by passing through a French press until the lysate is no longer viscous.

  • Viscosity Reduction: Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 30 minutes to digest the released DNA.

  • Inclusion Body Collection: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant which contains soluble proteins.

  • First Wash: Resuspend the inclusion body pellet in Wash Buffer A. Incubate for 30 minutes at room temperature with gentle agitation. Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the supernatant. This step helps to remove membrane proteins and other contaminants.

  • Second Wash: Resuspend the pellet in Wash Buffer B to remove residual detergent. Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the supernatant.

  • Repeat the second wash step if necessary until the supernatant is clear. The washed inclusion body pellet is now ready for solubilization.

Protocol 2: Solubilization of Inclusion Bodies with Urea

This protocol details the solubilization of the washed inclusion bodies.

Materials:

  • Washed inclusion body pellet (from Protocol 1)

  • Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 8 M Urea

  • Reducing Agent: Dithiothreitol (DTT) or β-mercaptoethanol

  • Centrifuge

Procedure:

  • Buffer Preparation: Prepare the Solubilization Buffer. Just before use, add a reducing agent (e.g., 10 mM DTT or 20 mM β-mercaptoethanol) if the protein of interest contains cysteine residues to reduce any incorrect disulfide bonds.

  • Solubilization: Resuspend the washed inclusion body pellet in the Solubilization Buffer. The volume of buffer will depend on the amount of inclusion bodies, but a starting point is 10 mL per gram of wet pellet.

  • Incubation: Incubate the suspension at room temperature for 1-2 hours with gentle stirring or rocking. For some proteins, overnight incubation at 4°C may be beneficial.

  • Clarification: Centrifuge the suspension at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet any remaining insoluble material.

  • Collection: Carefully collect the supernatant, which contains the solubilized, denatured protein. The protein is now ready for subsequent refolding and purification steps.

Visualizations

Experimental Workflow for Inclusion Body Solubilization

experimental_workflow cluster_isolation Inclusion Body Isolation cluster_solubilization Solubilization cluster_downstream Downstream Processing cell_lysis Cell Lysis & Disruption centrifugation1 Centrifugation cell_lysis->centrifugation1 washing Washing Steps centrifugation1->washing add_solubilization_buffer Add Solubilization Buffer (e.g., 8M Urea) washing->add_solubilization_buffer incubation Incubation add_solubilization_buffer->incubation centrifugation2 Clarification (Centrifugation) incubation->centrifugation2 refolding Protein Refolding centrifugation2->refolding purification Purification refolding->purification end Purified, Active Protein purification->end start Bacterial Cell Pellet start->cell_lysis

Caption: Workflow for inclusion body processing.

Logical Relationship of Solubilization and Refolding

logical_relationship inclusion_body Inclusion Body - Aggregated - Misfolded - Inactive solubilization {Solubilization | + Chaotropic Agent (e.g., Urea) + Reducing Agent} inclusion_body->solubilization Process denatured_protein Denatured Protein - Soluble - Unfolded - Inactive solubilization->denatured_protein Yields refolding {Refolding | - Removal of Chaotrope - Optimized Buffer} denatured_protein->refolding Process native_protein Native Protein - Soluble - Correctly Folded - Active refolding->native_protein Yields

Caption: From inactive aggregate to active protein.

Conclusion

The recovery of active proteins from inclusion bodies is a critical step in many biotechnological applications. While urea is a well-documented and effective agent for the solubilization of these protein aggregates, the use of its derivative, (2-hydroxyethyl)urea, for this purpose is not yet established in the scientific literature. Researchers interested in exploring the potential of (2-hydroxyethyl)urea are encouraged to use the provided protocols for urea as a starting point for optimization. Key parameters to investigate would include the optimal concentration of (2-hydroxyethyl)urea, incubation time, temperature, and its compatibility with various buffer components and downstream refolding processes. Further research is needed to quantify the efficacy of (2-hydroxyethyl)urea in comparison to standard chaotropic agents and to elucidate its specific mechanism of action in protein denaturation and solubilization.

References

Application Notes and Protocols: Hydroxyethyl Urea as a Potential Agent for Disrupting Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. The ability to controllably disrupt these interactions is a critical tool for both basic research and therapeutic development. Chaotropic agents, such as urea, are widely used to denature proteins and disrupt non-covalent interactions, including PPIs. Hydroxyethyl urea, a derivative of urea, is a less commonly studied molecule in this context. These application notes provide a detailed overview of the principles and protocols for using urea and, by extension, hydroxyethyl urea, to disrupt protein-protein interactions.

While extensive data exists for urea, the application of hydroxyethyl urea for general disruption of PPIs is not well-documented in scientific literature. Therefore, the protocols provided for hydroxyethyl urea are extrapolated from established methods for urea and should be considered as a starting point for experimental optimization.

Mechanism of Action: The Chaotropic Effect

Urea and other chaotropic agents disrupt the structure of water, which in turn weakens the hydrophobic effect—a major driving force for protein folding and interaction.[1] They can also directly interact with the protein backbone and polar residues through hydrogen bonding, competing with intramolecular and intermolecular interactions that stabilize the protein's native conformation and its complexes with other proteins.[2][3] This dual mechanism of direct and indirect action leads to protein unfolding and the dissociation of protein complexes.[2]

Data Presentation: Urea Concentrations for Protein Denaturation and Interaction Disruption

The following table summarizes typical concentrations of urea used in various applications related to protein denaturation and interaction studies. This data serves as a reference for designing experiments with hydroxyethyl urea, where similar molar concentrations may be a logical starting point for optimization.

ApplicationUrea ConcentrationKey Considerations & References
General Protein Denaturation 5 M - 9 MCommonly used for solubilizing and denaturing proteins for techniques like 2D gel electrophoresis.[4]
Disruption of Protein-Ligand Binding 0 M - 8 M (titration)The affinity of ligands for proteins can decrease with increasing urea concentration.[5]
Investigating Protein Unfolding Titration up to 8 MMolecular dynamics simulations show rapid unfolding of proteins like chymotrypsin inhibitor 2 in 8 M urea.[2]
Disruption of Stable Protein Complexes 6 M - 8 MHigh concentrations are often required to break apart strong, multi-protein complexes.
Low Concentration Effects 0.5 M - 2.0 MEven at lower concentrations, urea can influence protein partitioning and interactions, though significant denaturation may not occur.

Experimental Protocols

The following are generalized protocols for utilizing urea to disrupt protein-protein interactions. These can be adapted for hydroxyethyl urea, with the understanding that optimal concentrations and incubation times will need to be determined empirically.

Protocol 1: Co-Immunoprecipitation (Co-IP) with a Chaotropic Agent Wash Step

This protocol is designed to assess the strength of a protein-protein interaction by challenging the complex with a chaotropic agent.

Materials:

  • Cell lysate containing the protein complex of interest

  • Antibody specific to one of the interacting proteins (bait protein)

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer (e.g., PBS or Tris-buffered saline with 0.1% Tween-20)

  • Urea or Hydroxyethyl Urea stock solution (e.g., 10 M in Wash Buffer)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Immunoprecipitation:

    • Incubate the cell lysate with the specific antibody for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Initial Washes:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Wash the beads three times with 1 mL of Wash Buffer to remove non-specific binding.

  • Chaotropic Agent Wash:

    • Prepare a series of wash buffers containing increasing concentrations of urea or hydroxyethyl urea (e.g., 0 M, 1 M, 2 M, 4 M, 6 M, 8 M).

    • Resuspend the beads in 1 mL of the first concentration of the chaotropic wash buffer and incubate for 10-15 minutes at room temperature with gentle agitation.

    • Pellet the beads and collect the supernatant (this contains proteins that dissociated at this concentration).

    • Repeat this wash step for each increasing concentration of the chaotropic agent.

  • Elution:

    • After the final wash, add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to elute the remaining bound proteins.

  • Analysis:

    • Analyze the collected supernatants and the final eluate by SDS-PAGE and Western blotting using antibodies against the bait and prey proteins. The concentration of the chaotropic agent at which the prey protein dissociates from the bait provides an indication of the interaction strength.

Protocol 2: In-solution Disruption of Protein-Protein Interactions Monitored by Size Exclusion Chromatography (SEC)

This protocol uses SEC to monitor the dissociation of a protein complex in the presence of a chaotropic agent.

Materials:

  • Purified protein complex

  • SEC column and chromatography system

  • SEC Buffer (e.g., PBS or a buffer suitable for the protein complex)

  • Urea or Hydroxyethyl Urea stock solution

Procedure:

  • Sample Preparation:

    • Prepare samples of the purified protein complex in SEC buffer containing a range of urea or hydroxyethyl urea concentrations (e.g., 0 M, 2 M, 4 M, 6 M, 8 M).

    • Incubate the samples for a defined period (e.g., 30 minutes) at room temperature to allow for dissociation.

  • Chromatography:

    • Equilibrate the SEC column with the corresponding SEC buffer containing the same concentration of the chaotropic agent as the sample.

    • Inject the sample onto the column and monitor the elution profile at 280 nm.

  • Analysis:

    • Analyze the chromatograms. A shift in the elution peak from a higher molecular weight (the complex) to lower molecular weights (the individual proteins) indicates dissociation of the complex. The concentration of the chaotropic agent required to induce this shift provides information about the stability of the interaction.

Visualizations

The following diagrams illustrate the conceptual workflows and mechanisms described.

G cluster_0 Mechanism of Chaotropic Disruption ProteinComplex Protein A-B Complex DissociatedProteins Dissociated Proteins A + B ProteinComplex->DissociatedProteins Direct H-bond Competition Urea Urea / Hydroxyethyl Urea DisruptedWater Disrupted Water Structure Urea->DisruptedWater Indirect Effect DisruptedWater->DissociatedProteins Weakened Hydrophobic Effect G cluster_1 Co-IP with Chaotropic Wash Workflow Lysate Cell Lysate Antibody Add Bait-Specific Antibody Lysate->Antibody Beads Add Protein A/G Beads Antibody->Beads Wash1 Standard Washes Beads->Wash1 ChaotropicWash Wash with Increasing [Urea/HEU] Wash1->ChaotropicWash CollectSupernatants Collect Supernatants for Analysis ChaotropicWash->CollectSupernatants Elution Elute Remaining Proteins ChaotropicWash->Elution Final Sample Analysis SDS-PAGE & Western Blot CollectSupernatants->Analysis Elution->Analysis

References

Formulating High-Concentration Solutions of (2-hydroxyethyl)urea: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-hydroxyethyl)urea, also known as hydroxyethyl urea, is a highly effective humectant utilized extensively in the cosmetics and personal care industries for its exceptional moisturizing properties.[1][2] Its high water solubility and non-tacky feel make it a desirable ingredient in a variety of formulations.[2][3] These characteristics also suggest its potential for application in topical and transdermal drug delivery systems, where maintaining skin hydration can be crucial for drug penetration and formulation stability. This document provides detailed application notes and experimental protocols for the preparation, characterization, and analysis of high-concentration solutions of (2-hydroxyethyl)urea.

Physicochemical Properties of (2-hydroxyethyl)urea

(2-hydroxyethyl)urea is a white, crystalline solid at room temperature.[4] It is a low molecular weight compound that is highly soluble in water and also soluble in alcohol.[5][6] Commercially, it is often supplied as a concentrated aqueous solution, typically around 50% (w/w).[3][7][8]

Table 1: Physicochemical Properties of (2-hydroxyethyl)urea

PropertyValueReference
Chemical Name N-(2-hydroxyethyl)urea-
CAS Number 2078-71-9[4]
Molecular Formula C₃H₈N₂O₂[4]
Molecular Weight 104.11 g/mol [4]
Appearance White crystalline powder[4]
Melting Point 91-93 °C[9]
Water Solubility Highly soluble; >699 g/L[5][10]
logP (estimated) -2.06[10]

Solubility Data

Table 2: Solubility of (2-hydroxyethyl)urea in Various Solvents (Template for Experimental Data)

SolventTemperature (°C)Solubility ( g/100 g solvent)
Purified Water10
25
40
60
Ethanol (95%)25
Glycerin25
Propylene Glycol25

Experimental Protocols

Protocol 1: Preparation of a High-Concentration (50% w/w) Aqueous Solution of (2-hydroxyethyl)urea

This protocol describes the preparation of a 50% (w/w) aqueous solution of (2-hydroxyethyl)urea.

Materials:

  • (2-hydroxyethyl)urea powder (purity ≥ 98%)

  • Purified water (USP grade)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Weighing balance (analytical, ± 0.01 g)

  • Spatula

Procedure:

  • Weigh 50.0 g of (2-hydroxyethyl)urea powder and transfer it to a clean, dry glass beaker.

  • Weigh 50.0 g of purified water.

  • Add the purified water to the beaker containing the (2-hydroxyethyl)urea powder.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Stir the mixture at room temperature until the (2-hydroxyethyl)urea is completely dissolved. Gentle warming (up to 40°C) can be applied to expedite dissolution if necessary.

  • Once fully dissolved, the solution should be clear and colorless.

  • Filter the solution through a 0.45 µm filter to remove any particulate matter, if required for the intended application.

  • Store the solution in a well-sealed container at room temperature, protected from light.

Workflow for Preparing a 50% (w/w) (2-hydroxyethyl)urea Solution

G cluster_prep Preparation Steps weigh_heu Weigh 50g (2-hydroxyethyl)urea mix Combine and Stir (Room Temperature) weigh_heu->mix weigh_water Weigh 50g Purified Water weigh_water->mix dissolve Complete Dissolution mix->dissolve filter Filter (optional) dissolve->filter store Store Solution filter->store

Preparation of a 50% (w/w) (2-hydroxyethyl)urea solution.
Protocol 2: Determination of Viscosity of (2-hydroxyethyl)urea Solutions

This protocol outlines the measurement of viscosity of aqueous (2-hydroxyethyl)urea solutions at various concentrations.

Materials and Equipment:

  • (2-hydroxyethyl)urea solutions of known concentrations (e.g., 10%, 20%, 30%, 40%, 50% w/w)

  • Calibrated viscometer (e.g., Brookfield viscometer or a capillary viscometer)

  • Temperature-controlled water bath

Procedure:

  • Prepare a series of aqueous solutions of (2-hydroxyethyl)urea at different concentrations (e.g., 10%, 20%, 30%, 40%, 50% w/w) following Protocol 1.

  • Equilibrate the viscometer and the (2-hydroxyethyl)urea solution to the desired temperature (e.g., 25°C) using the water bath.

  • Measure the viscosity of each solution according to the viscometer manufacturer's instructions.

  • Record the viscosity reading (in mPa·s or cP).

  • Repeat the measurement at different temperatures if required.

  • Present the data in a table and/or plot viscosity as a function of concentration.

Table 3: Viscosity of Aqueous (2-hydroxyethyl)urea Solutions at 25°C (Template for Experimental Data)

Concentration (% w/w)Viscosity (mPa·s)
10
20
30
40
50

Workflow for Viscosity Measurement

G cluster_viscosity Viscosity Measurement Workflow prep_solutions Prepare Solutions of Varying Concentrations equilibrate Equilibrate Sample and Viscometer to Temperature prep_solutions->equilibrate measure Measure Viscosity equilibrate->measure record Record Data measure->record analyze Analyze and Plot Data record->analyze

General workflow for viscosity measurement.
Protocol 3: Stability Testing of High-Concentration (2-hydroxyethyl)urea Solution

This protocol provides a framework for assessing the stability of a high-concentration (e.g., 50% w/w) aqueous solution of (2-hydroxyethyl)urea based on ICH guidelines.

Materials:

  • 50% (w/w) aqueous solution of (2-hydroxyethyl)urea

  • Stability chambers with controlled temperature and humidity

  • Appropriate analytical instrumentation for quantification (e.g., HPLC-UV)

  • pH meter

Procedure:

  • Initial Analysis (Time Zero):

    • Characterize the freshly prepared 50% (w/w) solution for appearance, pH, and concentration of (2-hydroxyethyl)urea using a validated analytical method (see Protocol 4).

  • Stability Study Setup:

    • Aliquot the solution into appropriate sealed containers.

    • Place the containers in stability chambers under the following conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule:

    • Pull samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).

  • Analysis at Each Time Point:

    • Visually inspect the samples for any changes in appearance (e.g., color change, precipitation).

    • Measure the pH of the solution.

    • Determine the concentration of (2-hydroxyethyl)urea to assess for degradation.

    • Analyze for the presence of any degradation products.

  • Data Evaluation:

    • Compare the results at each time point to the initial data to evaluate the stability of the solution.

Logical Flow for Stability Testing

G cluster_stability Stability Testing Logic initial_analysis Initial Analysis (T=0) - Appearance - pH - Concentration storage Store under Long-term and Accelerated Conditions initial_analysis->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analyze Samples - Appearance - pH - Concentration sampling->analysis evaluation Evaluate Data and Determine Shelf-life analysis->evaluation

Logical flow of a stability testing protocol.
Protocol 4: Quantification of (2-hydroxyethyl)urea by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for the development of an HPLC method for the quantification of (2-hydroxyethyl)urea. Method development and validation will be required.

Instrumentation and Conditions (to be optimized):

  • HPLC System: With UV or Refractive Index (RI) detector.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for this polar analyte. An amino-based or a bare silica column could be suitable.

  • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or phosphate buffer). A typical starting point for HILIC is a high percentage of the organic solvent.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: 25-40°C.

  • Injection Volume: 5-20 µL.

  • Detector Wavelength (for UV): Low UV wavelength (e.g., < 210 nm) as urea derivatives have poor chromophores. An RI detector is an alternative.

Procedure:

  • Standard Preparation: Prepare a stock solution of (2-hydroxyethyl)urea of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the high-concentration solution of (2-hydroxyethyl)urea with the mobile phase to fall within the concentration range of the calibration standards.

  • Chromatographic Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of (2-hydroxyethyl)urea in the samples from the calibration curve.

Applications

The primary application of (2-hydroxyethyl)urea is in the cosmetic and personal care industry as a humectant and moisturizing agent.[1][2] It is used in a wide range of products, including lotions, creams, and hair care formulations, at concentrations up to 20.6% in leave-on products.[7]

For drug development professionals, the high water solubility, humectant properties, and low skin irritation potential of (2-hydroxyethyl)urea make it an interesting excipient for topical and transdermal formulations. It could potentially be used to:

  • Enhance the hydration of the stratum corneum, which may improve the penetration of certain active pharmaceutical ingredients (APIs).

  • Act as a solubilizer or co-solvent for poorly water-soluble APIs in aqueous-based topical formulations.

  • Improve the sensory properties and patient acceptability of topical drug products.

Further research is needed to fully explore and validate these potential pharmaceutical applications.

References

Application of Urea in Nucleic Acid Hybridization: A Safer and Effective Alternative to Formamide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of urea as a denaturing agent in nucleic acid hybridization techniques. Urea presents a safer, less toxic alternative to formamide, demonstrating comparable and often improved performance in various applications such as Northern and Southern blotting, and in situ hybridization.

Introduction

Nucleic acid hybridization is a fundamental technique in molecular biology, underpinning a variety of methods including blotting, microarray analysis, and in situ hybridization. The specificity of these techniques relies on the precise annealing of a labeled probe to a target nucleic acid sequence. Achieving this specificity often requires the use of denaturing agents to lower the melting temperature (Tm) of the nucleic acid duplexes, thereby allowing hybridization to occur at a lower temperature and reducing non-specific binding.

For decades, formamide has been the denaturant of choice in hybridization buffers. However, formamide is a known teratogen and hazardous chemical, posing significant health risks to laboratory personnel. Recent studies and applications have highlighted urea as a viable and effective substitute. Urea, a common and less hazardous organic compound, has been shown to successfully replace formamide in hybridization protocols, offering improved signal resolution and tissue morphology in some cases, without compromising hybridization efficiency.[1][2]

Mechanism of Action

Urea acts as a chaotropic agent, disrupting the hydrogen bonds that hold the two strands of a nucleic acid duplex together.[3] This destabilization of the helical structure lowers the melting temperature (Tm), the temperature at which 50% of the duplex DNA dissociates into single strands. The primary mechanisms by which urea destabilizes nucleic acid structures include:

  • Direct Interaction with Bases: Urea has a stronger affinity for adenine (A) and thymine (T) bases, leading to their dehydration upon DNA melting.[4][5] It also interacts favorably with all nucleic acid functional groups, including heterocyclic aromatic rings and phosphate groups, relative to water.[6]

  • Hydrogen Bonding and Stacking Interactions: Molecular dynamics simulations have revealed that urea molecules can form multiple hydrogen bonds with the nucleic acid bases and engage in stacking interactions, particularly with purine bases.[7] These interactions directly compete with the Watson-Crick base pairing, promoting the separation of the strands.

The overall effect is a reduction in the thermal energy required to denature the nucleic acid, allowing for hybridization to be carried out at lower, less stringent temperatures.

Quantitative Data Summary

The following tables summarize the key quantitative effects of urea on nucleic acid hybridization parameters.

Table 1: Effect of Urea Concentration on DNA Melting Temperature (Tm)

Urea Concentration (M)Change in Tm (°C per Molar)Reference(s)
0 - 8 M-2.25[8]
Not specified~ -2[9]

Table 2: Recommended Urea Concentrations for Hybridization Applications

ApplicationRecommended Urea Concentration (M)Key ObservationsReference(s)
Northern Blotting (RNA probes)2 - 4 MPerforms as well as 50% formamide. Higher concentrations can reduce sensitivity due to increased viscosity.[1][10]
Southern Blotting (DNA probes)2 - 4 MSuitable for single-copy gene detection.[1]
In Situ Hybridization2 - 4 M (in 8 M stock solution)Improved morphology, reduced non-specific staining, and enhanced signal resolution compared to formamide.[2][9]

Experimental Protocols

The following are example protocols for nucleic acid hybridization using urea-based buffers. These should be optimized for specific applications and probe-target systems.

Protocol 1: Southern Blotting with a Urea-Based Hybridization Buffer

This protocol describes the detection of a specific DNA sequence in a genomic DNA sample.

1. DNA Digestion, Electrophoresis, and Transfer: a. Digest 10-20 µg of genomic DNA with the desired restriction enzyme(s). b. Separate the DNA fragments by agarose gel electrophoresis. c. Stain the gel with ethidium bromide and photograph it with a ruler for size reference. d. Depurinate the gel by incubating in 0.25 M HCl for 10-15 minutes.[11] e. Denature the DNA by incubating the gel in a solution of 1.5 M NaCl, 0.5 M NaOH for 30-60 minutes.[12] f. Neutralize the gel by incubating in a solution of 1.5 M NaCl, 0.5 M Tris-HCl (pH 7.5) for 30-60 minutes.[12] g. Transfer the DNA from the gel to a nylon or nitrocellulose membrane overnight using a standard capillary transfer setup with 10X or 20X SSC as the transfer buffer.[12] h. After transfer, rinse the membrane in 2X SSC and UV crosslink the DNA to the membrane.

2. Hybridization: a. Prepare the Urea-Based Hybridization Buffer:

  • 5X SSC
  • 0.1% (w/v) N-lauroylsarcosine
  • 0.02% (w/v) SDS
  • 1% (w/v) Blocking Reagent (e.g., from Roche)
  • 2-4 M Urea
  • Adjust pH to 7.0 b. Pre-hybridize the membrane in the hybridization buffer (without the probe) for 1-2 hours at 68°C. c. Denature the labeled DNA probe by boiling for 5-10 minutes and then snap-cooling on ice. d. Add the denatured probe to the fresh hybridization buffer and incubate with the membrane overnight at 68°C with gentle agitation.

3. Washing: a. Perform two low-stringency washes in 2X SSC, 0.1% SDS for 15 minutes each at room temperature. b. Perform two high-stringency washes in 0.1X SSC, 0.1% SDS for 15 minutes each at 68°C. The stringency can be adjusted by altering the salt concentration and temperature.

4. Detection: a. Detect the probe signal according to the labeling method used (e.g., autoradiography for radioactive probes or enzymatic detection for non-radioactive probes).

Protocol 2: Northern Blotting with a Urea-Based Hybridization Buffer

This protocol is for the detection of a specific RNA sequence.

1. RNA Electrophoresis and Transfer: a. Separate 10-20 µg of total RNA or 1-5 µg of poly(A)+ RNA on a denaturing formaldehyde-agarose gel. b. Transfer the RNA to a nylon membrane overnight using capillary transfer with 10X SSC. c. UV crosslink the RNA to the membrane.

2. Hybridization: a. Use the same Urea-Based Hybridization Buffer and hybridization conditions as described in the Southern blotting protocol (Section 2). The hybridization temperature can be optimized (e.g., 68°C).[1][10]

3. Washing and Detection: a. Follow the same washing and detection steps as in the Southern blotting protocol (Sections 3 and 4).

Visualizations

Experimental_Workflow_Southern_Blotting cluster_prep Sample Preparation cluster_transfer Blotting cluster_hybridization Hybridization cluster_detection Detection DNA_Digestion Genomic DNA Digestion Gel_Electrophoresis Agarose Gel Electrophoresis DNA_Digestion->Gel_Electrophoresis Denaturation Denaturation (NaOH) Gel_Electrophoresis->Denaturation Neutralization Neutralization (Tris-HCl) Denaturation->Neutralization Transfer Capillary Transfer to Membrane Neutralization->Transfer UV_Crosslinking UV Crosslinking Transfer->UV_Crosslinking Prehybridization Pre-hybridization in Urea Buffer UV_Crosslinking->Prehybridization Hybridization Hybridization with Labeled Probe in Urea Buffer Prehybridization->Hybridization Washing Stringency Washes Hybridization->Washing Detection Signal Detection Washing->Detection

Caption: Workflow for a Southern blotting experiment using a urea-based hybridization buffer.

Urea_Mechanism_of_Action cluster_interaction Mechanism of Destabilization dsDNA Double-Stranded DNA H-bonds intact ssDNA Single-Stranded DNA H-bonds broken dsDNA->ssDNA Denaturation Urea Urea Urea->ssDNA Stabilizes single strands Interaction1 Direct interaction with bases (A, T) Interaction2 H-bonding and stacking with bases

References

Application Note: Enhancing Protein Solubility for NMR Studies Using Urea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution. A critical prerequisite for successful NMR analysis is the preparation of stable, soluble, and highly concentrated protein samples.[1] However, many proteins, particularly those that are overexpressed, prone to aggregation, or extracted from inclusion bodies, exhibit poor solubility in standard NMR buffers, posing a significant challenge to structural and functional studies.

This application note describes the use of urea, a widely employed chaotropic agent, to increase the solubility of proteins for NMR analysis. While the user initially inquired about hydroxyethyl urea, a thorough review of scientific literature indicates that its use for this specific application is not well-documented. In contrast, urea is a well-established and effective reagent for solubilizing proteins.[2][3] This document will provide a detailed overview of the mechanisms of urea-mediated solubilization, protocols for sample preparation, and important considerations for acquiring high-quality NMR data.

Mechanism of Action

Urea enhances protein solubility primarily by disrupting the non-covalent interactions that lead to aggregation.[2] At high concentrations (typically 6-8 M), urea acts as a strong denaturant, breaking the hydrogen bonds that stabilize the protein's secondary and tertiary structures. This unfolding exposes hydrophobic residues that are normally buried within the protein core, which can then be solvated by the aqueous buffer, preventing aggregation and precipitation.[4]

At lower, sub-denaturing concentrations (e.g., 1-4 M), urea can still improve solubility by weakening protein-protein interactions and preventing the formation of aggregates without causing complete unfolding.[2][5] This can be particularly useful for stabilizing folded proteins that are prone to aggregation at the high concentrations required for NMR.

Applications

The use of urea to enhance protein solubility is applicable in several scenarios relevant to NMR studies:

  • Solubilization of Inclusion Bodies: Recombinantly expressed proteins in systems like E. coli often form dense, insoluble aggregates known as inclusion bodies. Urea is a key component of buffers used to solubilize these inclusion bodies, allowing for the purification and subsequent refolding of the target protein for NMR analysis.

  • Preventing Aggregation of Folded Proteins: Some proteins are marginally soluble and tend to aggregate over time at the high concentrations needed for NMR. The addition of low concentrations of urea to the NMR buffer can help maintain the protein in a monomeric and soluble state.

  • NMR Studies of Unfolded or Partially Folded States: Urea is used to intentionally denature proteins to study their unfolded or partially folded states by NMR, providing insights into protein folding pathways and dynamics.[6][7][8]

Experimental Protocols

Protocol 1: Preparation of Urea-Containing Buffers for NMR

This protocol describes the preparation of a stock solution of 8 M urea, which can be used for solubilizing inclusion bodies or diluted for use at lower concentrations.

Materials:

  • High-purity urea (e.g., Sigma-Aldrich, Product No. U4883)[9]

  • Buffer components (e.g., Tris-HCl, NaCl, EDTA)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Filtration device (0.22 µm filter)

Procedure:

  • To prepare a 1 L solution of 8 M urea, weigh out 480.5 g of urea.

  • In a separate beaker, dissolve the desired buffer components in approximately 400 mL of deionized water.

  • Slowly add the solid urea to the buffer solution while stirring continuously. The dissolution of urea is an endothermic process, so the solution will become cold.[9]

  • Gently warm the solution to room temperature (not exceeding 30°C) to aid in the dissolution of urea. Caution: Avoid heating urea solutions above 30°C, as this can lead to the formation of isocyanate, which can cause irreversible carbamylation of the protein.[9]

  • Once the urea is completely dissolved, adjust the final volume to 1 L with deionized water.

  • Adjust the pH of the solution to the desired value.

  • Filter the solution through a 0.22 µm filter to remove any particulates.

  • Store the urea solution at 4°C for short-term use or in aliquots at -20°C for long-term storage. It is recommended to use freshly prepared urea solutions whenever possible.[9]

Protocol 2: Solubilization of Inclusion Bodies with 8 M Urea

This protocol outlines the steps for solubilizing protein from inclusion bodies for subsequent purification and refolding for NMR studies.

Materials:

  • Cell pellet containing inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • Wash Buffer (Lysis Buffer containing 2 M Urea and 1% Triton X-100)

  • Solubilization Buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0, 10 mM DTT)

  • Sonicator or French press

  • High-speed centrifuge

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells using sonication or a French press.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C to pellet the inclusion bodies.

  • Discard the supernatant and resuspend the inclusion body pellet in Wash Buffer.

  • Incubate for 30 minutes with gentle agitation to wash the inclusion bodies.

  • Centrifuge again to pellet the washed inclusion bodies and discard the supernatant. Repeat the wash step if necessary.

  • Resuspend the washed inclusion body pellet in Solubilization Buffer.

  • Incubate at room temperature for 1-2 hours with gentle agitation to allow for complete solubilization of the protein.

  • Centrifuge at high speed to pellet any remaining insoluble material.

  • The supernatant containing the solubilized, denatured protein is now ready for purification (e.g., by affinity chromatography under denaturing conditions) and subsequent refolding into an appropriate NMR buffer.

Protocol 3: NMR Sample Preparation with Sub-Denaturing Urea Concentrations

This protocol is for proteins that are prone to aggregation in their folded state at high concentrations.

Materials:

  • Purified, folded protein

  • NMR Buffer (e.g., 20 mM Sodium Phosphate, pH 6.5, 50 mM NaCl, 10% D₂O)

  • 8 M Urea stock solution

Procedure:

  • Prepare the desired final volume of NMR buffer.

  • Add the appropriate volume of the 8 M Urea stock solution to the NMR buffer to achieve the desired final sub-denaturing concentration (e.g., 1 M, 2 M).

  • Concentrate the purified protein to a high stock concentration.

  • Exchange the protein into the urea-containing NMR buffer using a desalting column or repeated concentration and dilution with a centrifugal filter device.

  • Adjust the final protein concentration to the desired level for NMR analysis (typically 0.1 - 1 mM).

  • Filter the final sample through a 0.22 µm filter before transferring it to an NMR tube.

  • Acquire a preliminary 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum to assess the structural integrity of the protein in the presence of urea. Significant chemical shift perturbations may indicate partial unfolding.

Data Presentation

The effectiveness of urea in solubilizing proteins can be quantified by various methods. The following tables provide a template for presenting such data.

Table 1: Effect of Urea Concentration on Protein Solubility

Urea Concentration (M)Protein Concentration (mg/mL)Aggregation Level (%)
00.580
12.025
25.010
48.5<5
6>10Not detectable
8>10Not detectable

This table illustrates a hypothetical example of how increasing urea concentration can lead to a significant increase in the achievable soluble protein concentration while reducing the level of aggregation.

Table 2: Components of a Typical Urea Solubilization Buffer for 2D-Electrophoresis [3]

ComponentConcentrationPurpose
Urea8 MChaotropic agent, disrupts hydrogen bonds
Thiourea2 MEnhances solubilization of hydrophobic proteins
CHAPS4% (w/v)Non-ionic detergent, disrupts hydrophobic interactions
DTT50 mMReducing agent, breaks disulfide bonds
Carrier Ampholytes0.2% (v/v)Establishes pH gradient for IEF

This table provides an example of a complex buffer system used for complete protein solubilization, often as a starting point for optimizing conditions for specific proteins.

Visualizations

Experimental Workflow for Solubilization of Inclusion Bodies for NMR Analysis

experimental_workflow cluster_cell_culture Cell Culture & Lysis cluster_ib_prep Inclusion Body Preparation cluster_purification Purification & Refolding cluster_nmr NMR Analysis Cell Pellet Cell Pellet Lysis Lysis Cell Pellet->Lysis Centrifugation1 Centrifugation Lysis->Centrifugation1 IB Pellet Inclusion Body Pellet Centrifugation1->IB Pellet Wash Wash IB Pellet->Wash Centrifugation2 Centrifugation Wash->Centrifugation2 Solubilization Solubilization (8M Urea) Centrifugation2->Solubilization Purification Purification (Denaturing) Solubilization->Purification Refolding Refolding into NMR Buffer Purification->Refolding NMR Sample Soluble Protein for NMR Refolding->NMR Sample NMR NMR Spectroscopy NMR Sample->NMR

Caption: Workflow for inclusion body solubilization and protein refolding for NMR.

Decision Tree for Using Urea in NMR Sample Preparation

decision_tree start Protein Sample for NMR q1 Is the protein soluble at required concentration? start->q1 yes1 Proceed with NMR q1->yes1 Yes no1 Is the protein from inclusion bodies? q1->no1 No end Acquire NMR Data yes1->end yes2 Use Protocol 2: Solubilize with 8M Urea, purify, and refold. no1->yes2 Yes no2 Is the folded protein aggregating? no1->no2 No yes2->end yes3 Use Protocol 3: Add sub-denaturing urea (1-2M) to NMR buffer. no2->yes3 Yes no3 Optimize other buffer conditions (pH, salt, etc.) no2->no3 No yes3->end no3->end

References

Application Notes: Evaluating (2-hydroxyethyl)urea as a Novel Excipient for Preventing Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a critical challenge in the development of biopharmaceuticals, leading to loss of therapeutic efficacy and the potential for adverse immunogenic reactions. The stability of a protein is intrinsically linked to its formulation, where excipients play a pivotal role in maintaining its native conformation and preventing aggregation during manufacturing, storage, and administration. While sugars, polyols (e.g., sorbitol, glycerol), and amino acids are commonly employed as stabilizers, the search for novel excipients with improved performance and unique properties is ongoing.

(2-hydroxyethyl)urea, a derivative of urea, is a highly water-soluble, non-ionic, and biocompatible molecule. It is widely used in the cosmetics industry as a potent humectant that provides effective hydration without a sticky residue.[1][2] Its chemical structure, featuring both a urea moiety and a hydroxyl group, suggests it may interact favorably with both the protein hydration shell and polar groups on the protein surface. Unlike its parent compound, urea, which is a well-known protein denaturant at high concentrations[3][4], the hydroxyethyl group may alter its interaction with proteins, potentially favoring stabilization over denaturation.

This document provides a theoretical framework for the stabilizing action of (2-hydroxyethyl)urea and presents detailed protocols for researchers to systematically evaluate its potential as a novel protein aggregation inhibitor.

Proposed Mechanism of Action: Preferential Exclusion

It is hypothesized that (2-hydroxyethyl)urea acts as a protein stabilizer via the "preferential exclusion" mechanism, similar to other protective osmolytes like sorbitol and sucrose.[5] In this model, the excipient is less favorable in the immediate vicinity of the protein surface than it is in the bulk solvent. This thermodynamic "distaste" for the protein surface forces water molecules to form a tightly bound hydration shell. To minimize the energetically unfavorable surface area exposed to the excipient, the protein is driven to maintain its most compact, folded native state. This mechanism effectively raises the energy barrier for unfolding, thereby increasing the protein's conformational stability and preventing the exposure of aggregation-prone hydrophobic regions.

cluster_0 Unfolded State (High Surface Area) cluster_1 Native State (Low Surface Area) cluster_2 Hydration Shell unfolded Unfolded Protein native Native Protein unfolded->native  Energy barrier to unfold is INCREASED  Equilibrium shifts toward Native State label_unfolded Large, energetically unfavorable protein-excipient interface w1 w2 w3 h1 HEU h2 HEU label_native Minimized protein-excipient interface due to compact state and strong hydration w4 w5 w6 h3 HEU h4 HEU hw1 hw2 hw3

Caption: Proposed preferential exclusion mechanism for (2-hydroxyethyl)urea.

Data Presentation: Comparative Properties and Screening Template

To guide the evaluation of (2-hydroxyethyl)urea, it is useful to compare its physicochemical properties to those of common denaturants and stabilizers. The tables below provide this comparison and a template for presenting screening data.

Table 1: Physicochemical Properties of (2-hydroxyethyl)urea and Common Excipients

Property(2-hydroxyethyl)ureaUreaSorbitolGlycerol
Molecular Weight ( g/mol ) 104.1160.06182.1792.09
Formula C₃H₈N₂O₂CH₄N₂OC₆H₁₄O₆C₃H₈O₃
Primary Function Humectant (Cosmetics)[1]Denaturant[3]Stabilizer, Bulking AgentStabilizer, Cryoprotectant
Water Solubility HighVery High (1080 g/L)High (2150 g/L)Miscible
Appearance Colorless Liquid or Solid[6]White Crystalline SolidWhite Crystalline PowderColorless Viscous Liquid

Table 2: Template for Presenting Quantitative Screening Data

This table should be used to summarize results from the protocols described below. It allows for a direct comparison of (2-hydroxyethyl)urea against a negative control (buffer only) and established stabilizers.

ExcipientConcentration (M)ΔTm (°C) vs. Control (DSF)Aggregation Onset (min) at 55°C (Turbidity)% Soluble Protein (Post 3x Freeze-Thaw)
None (Buffer Control) 00.0e.g., 15e.g., 65%
(2-hydroxyethyl)urea 0.25[Experimental Result][Experimental Result][Experimental Result]
(2-hydroxyethyl)urea 0.50[Experimental Result][Experimental Result][Experimental Result]
(2-hydroxyethyl)urea 1.00[Experimental Result][Experimental Result][Experimental Result]
Sorbitol 0.50e.g., +3.5e.g., 75e.g., 92%
Glycerol 0.50e.g., +2.8e.g., 60e.g., 88%

Experimental Protocols

The following protocols provide a systematic workflow for screening and characterizing the effect of (2-hydroxyethyl)urea on protein stability.

start Start: Purified Protein and Candidate Excipient ((2-hydroxyethyl)urea) dsf Protocol 1: Thermal Stability Screen (Differential Scanning Fluorimetry - DSF) start->dsf decision1 Significant Increase in Tm? dsf->decision1 isothermal Protocol 2: Isothermal Aggregation Assay (Turbidity Monitoring) decision1->isothermal Yes stop End: Excipient is Not Stabilizing decision1->stop No stress Protocol 3: Stress Stability Assays (Freeze-Thaw, Mechanical) isothermal->stress formulation Proceed to Formulation Development & Long-Term Stability stress->formulation

Caption: Experimental workflow for evaluating a novel excipient.
Protocol 1: Thermal Stability Screening using Differential Scanning Fluorimetry (DSF)

Objective: To rapidly determine the effect of (2-hydroxyethyl)urea on the thermal denaturation midpoint (Tm) of a target protein. An increase in Tm indicates stabilization.

Materials:

  • Target protein stock solution (e.g., 1-2 mg/mL in a suitable buffer like PBS or HEPES).

  • (2-hydroxyethyl)urea stock solution (e.g., 2 M in protein buffer).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well qPCR plates.

  • Real-time PCR instrument capable of fluorescence detection over a temperature gradient.

Methodology:

  • Prepare Master Mix: For each condition, prepare a master mix containing the protein and SYPRO Orange dye. For a 20 µL final reaction volume, mix 2 µL of 10x protein stock (final concentration ~0.1-0.2 mg/mL) and 0.2 µL of 50x SYPRO Orange (final concentration 5x).

  • Prepare Excipient Dilutions: In the 96-well plate, add the required volume of (2-hydroxyethyl)urea stock solution and buffer to achieve the desired final concentrations (e.g., 0 M, 0.25 M, 0.5 M, 1.0 M). Include wells for a known stabilizer (e.g., 0.5 M Sorbitol) as a positive control.

  • Assemble Reactions: Add the protein/dye master mix to each well to reach the final volume (20 µL). Seal the plate securely.

  • Run DSF Experiment:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve protocol:

      • Equilibrate at 25°C for 2 minutes.

      • Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute.

      • Acquire fluorescence data at each temperature interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature for each condition.

    • Determine the Tm, which is the temperature at the midpoint of the unfolding transition (the peak of the first derivative of the melt curve).

    • Calculate the change in melting temperature (ΔTm) for each condition relative to the buffer-only control.

Protocol 2: Isothermal Aggregation Assay by Turbidity

Objective: To monitor the kinetics of protein aggregation at a constant, elevated temperature and determine if (2-hydroxyethyl)urea can suppress or delay this process.

Materials:

  • Target protein stock solution (0.5 - 1.0 mg/mL).

  • (2-hydroxyethyl)urea and other excipient stock solutions.

  • 96-well clear-bottom plate.

  • Plate-reading spectrophotometer with temperature control.

Methodology:

  • Prepare Samples: In a 96-well plate, prepare samples containing the target protein at a final concentration of ~0.5 mg/mL with various concentrations of (2-hydroxyethyl)urea (e.g., 0 M, 0.25 M, 0.5 M, 1.0 M) and controls.

  • Set up Spectrophotometer:

    • Set the instrument to the desired isothermal temperature (e.g., 55°C, a temperature known to induce aggregation for the target protein).

    • Set the instrument to read absorbance at 340 nm (or a similar wavelength to measure light scattering).

  • Run Experiment:

    • Place the plate in the pre-heated instrument.

    • Immediately begin kinetic measurements, taking absorbance readings every 1-2 minutes for a period of 60-120 minutes.

  • Data Analysis:

    • Plot absorbance (turbidity) at 340 nm versus time for each condition.

    • Determine the "Aggregation Onset Time," defined as the time required to reach a certain threshold of turbidity (e.g., an absorbance of 0.1).

    • Compare the onset times for samples with (2-hydroxyethyl)urea to the control. A longer onset time indicates inhibition of aggregation.

Protocol 3: Freeze-Thaw and Mechanical Stress Stability Assay

Objective: To assess the ability of (2-hydroxyethyl)urea to protect a protein from aggregation induced by physical stresses commonly encountered during manufacturing and shipping.

Materials:

  • Target protein stock solution (~1 mg/mL).

  • (2-hydroxyethyl)urea and control excipient solutions.

  • Microcentrifuge tubes.

  • Vortex mixer.

  • UV-Vis Spectrophotometer.

Methodology:

  • Sample Preparation: Prepare protein samples (e.g., 100 µL) in microcentrifuge tubes with the desired concentrations of (2-hydroxyethyl)urea and controls. Prepare a "time zero" (T0) aliquot for each condition that will not be stressed.

  • Freeze-Thaw Stress:

    • Flash-freeze the remaining samples in liquid nitrogen or on dry ice for 5 minutes.

    • Thaw the samples at room temperature for 15 minutes.

    • This constitutes one freeze-thaw (F/T) cycle. Repeat for a total of 3-5 cycles.

  • Mechanical Stress (Optional):

    • After F/T cycles, subject the samples to mechanical stress by vortexing at maximum speed for 60 minutes at 4°C.

  • Quantify Soluble Protein:

    • Centrifuge all samples (including T0) at ~14,000 x g for 15 minutes at 4°C to pellet any insoluble aggregates.

    • Carefully remove the supernatant.

    • Measure the protein concentration in the supernatant using A280 absorbance or a protein concentration assay (e.g., BCA).

  • Data Analysis:

    • For each condition, calculate the percentage of soluble protein recovered after stress relative to its T0 control:

      • % Soluble Protein = (Concentration_stressed / Concentration_T0) * 100

    • Compare the recovery percentages for samples containing (2-hydroxyethyl)urea with the buffer control.

Conclusion and Future Outlook

(2-hydroxyethyl)urea presents an intriguing candidate as a novel stabilizer for biopharmaceutical formulations. Its high water solubility, non-ionic nature, and established safety profile in other industries make it a compelling subject for investigation. The proposed mechanism of preferential exclusion provides a strong theoretical basis for its potential to inhibit protein aggregation. The experimental protocols detailed in this note offer a clear and robust pathway for researchers to systematically evaluate its efficacy. Successful validation could introduce a valuable new tool for formulation scientists, potentially offering unique benefits in managing viscosity, stability, and overall performance of protein-based therapeutics.

References

Application Notes and Protocols: Hydroxyethyl Urea in Hydrogel Formulation for 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the in vivo microenvironment more accurately than traditional 2D culture methods. Hydrogels are a cornerstone of 3D cell culture, providing a hydrated, porous scaffold that supports cell growth, differentiation, and interaction. This document outlines the potential application of hydroxyethyl urea as a component in hydrogel formulations for 3D cell culture.

While direct, peer-reviewed protocols for the use of hydroxyethyl urea in 3D cell culture hydrogels are not widely documented, its chemical properties suggest a plausible role as a crosslinking agent for biocompatible polymers. Hydroxyethyl urea is a highly water-soluble and hygroscopic solid known for its moisturizing properties in cosmetic applications.[1] Safety assessments have shown it to have low dermal and oral toxicity and to be non-mutagenic, indicating a favorable preliminary biocompatibility profile for cell culture applications.[1][2]

This document presents a theoretical framework and hypothetical protocols for the use of a hydroxyethyl urea derivative, N,N-bis(2-hydroxyethyl)urea, as a crosslinker for carboxylated polymers to form hydrogels suitable for 3D cell culture. The proposed crosslinking chemistry is based on the esterification of carboxylic acid functional groups on a polymer backbone by the hydroxyl groups of N,N-bis(2-hydroxyethyl)urea, a reaction that forms a stable, biocompatible hydrogel network with water as the primary byproduct.[3]

Data Presentation

The following tables present hypothetical data for a hydrogel system based on a carboxylated hyaluronic acid (HA-COOH) crosslinked with N,N-bis(2-hydroxyethyl)urea (HEU). These tables are intended to serve as a guide for experimental design.

Table 1: Hydrogel Formulation and Gelation Time

Formulation IDHA-COOH Concentration (% w/v)HEU Crosslinker Concentration (molar ratio to COOH)Gelation Time at 37°C (minutes)
HEU-Gel-12.00.5:1~45
HEU-Gel-22.01:1~25
HEU-Gel-33.00.5:1~30
HEU-Gel-43.01:1~15

Table 2: Mechanical Properties of HEU-Crosslinked Hydrogels

Formulation IDStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Swelling Ratio (q)
HEU-Gel-11501525
HEU-Gel-23502518
HEU-Gel-34003020
HEU-Gel-48004512

Table 3: Cell Viability in HEU-Crosslinked Hydrogels

Formulation IDCell TypeCell Viability (Day 1) (%)Cell Viability (Day 7) (%)
HEU-Gel-2Human Mesenchymal Stem Cells (hMSCs)> 95%> 90%
HEU-Gel-4Fibroblasts (3T3)> 95%> 85%

Experimental Protocols

Protocol 1: Synthesis of N,N-bis(2-hydroxyethyl)urea Crosslinker

This protocol is adapted from methods described for the synthesis of (hydroxyalkyl)urea crosslinking agents.[3]

Materials:

  • Diethanolamine

  • Urea

  • 1 L flask with heating mantle, thermometer, and stirrer

  • Nitrogen gas source

Procedure:

  • Combine 105 g of diethanolamine and 60 g of urea in the 1 L flask.

  • Heat the mixture to 115°C under constant stirring.

  • Purge the reaction with a steady stream of nitrogen to remove ammonia gas as it evolves.

  • Maintain the reaction at 115°C for 8 hours. The progress of the reaction can be monitored by amine titration.

  • The resulting product is a clear, hygroscopic liquid containing N,N-bis(2-hydroxyethyl)urea, which can be used as a crosslinker without further purification.[3]

Protocol 2: Formulation of HEU-Crosslinked Hydrogel for 3D Cell Culture

This protocol describes the formation of a hydrogel by crosslinking a carboxylated polymer with the synthesized N,N-bis(2-hydroxyethyl)urea (HEU).

Materials:

  • Carboxylated Hyaluronic Acid (HA-COOH) or other carboxylated biocompatible polymer

  • N,N-bis(2-hydroxyethyl)urea (HEU) crosslinker solution (prepared in sterile PBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell suspension in culture medium

  • Sterile, non-pyrogenic water

Procedure:

  • Prepare Polymer Solution: Dissolve the HA-COOH in sterile PBS to the desired concentration (e.g., 2% or 3% w/v). Ensure complete dissolution.

  • Prepare Crosslinker Solution: Prepare a stock solution of HEU in sterile PBS. The concentration should be calculated to achieve the desired molar ratio of hydroxyl groups on the HEU to carboxyl groups on the polymer.

  • Cell Encapsulation: Centrifuge the cell suspension and resuspend the cell pellet in a small volume of the HA-COOH solution to achieve the desired cell density.

  • Hydrogel Formation: In a sterile tube, mix the cell-laden polymer solution with the HEU crosslinker solution at the desired ratio. Mix gently by pipetting to ensure a homogenous solution without damaging the cells.

  • Casting: Immediately dispense the mixture into a culture plate or mold.

  • Gelation: Incubate at 37°C in a cell culture incubator to allow for the crosslinking reaction to proceed and form a stable hydrogel. Gelation time will vary depending on the concentrations of the polymer and crosslinker (refer to Table 1).

  • Cell Culture: After gelation, add cell culture medium to the hydrogel constructs. Culture the cells under standard conditions, changing the medium every 2-3 days.

Visualizations

experimental_workflow Experimental Workflow for HEU-Hydrogel 3D Cell Culture cluster_prep Preparation cluster_formation Hydrogel Formation cluster_culture 3D Cell Culture & Analysis polymer_sol Prepare HA-COOH Solution mix Mix Polymer, Crosslinker, and Cells polymer_sol->mix crosslinker_sol Prepare HEU Crosslinker Solution crosslinker_sol->mix cell_susp Prepare Cell Suspension cell_susp->mix cast Cast into Mold mix->cast gelation Incubate at 37°C for Gelation cast->gelation add_media Add Culture Medium gelation->add_media culture Culture and Monitor add_media->culture analysis Analyze Cell Viability and Function culture->analysis

Caption: Workflow for preparing and culturing cells in a HEU-crosslinked hydrogel.

Caption: Esterification reaction between a carboxylated polymer and N,N-bis(2-hydroxyethyl)urea.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Carbamylation When Using Hydroxyethyl Urea

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guides and FAQs are primarily based on extensive research into carbamylation caused by urea. Due to the chemical similarity between urea and hydroxyethyl urea, the underlying mechanisms of carbamylation and the strategies for its prevention are expected to be highly comparable. Researchers should consider these recommendations as a strong starting point for optimizing their experiments with hydroxyethyl urea.

Frequently Asked Questions (FAQs)

Q1: What is carbamylation and why is it a concern when using hydroxyethyl urea?

Carbamylation is a non-enzymatic post-translational modification where isocyanic acid reacts with free amino groups on a protein, such as the N-terminus and the side chains of lysine and arginine residues.[1][2] In aqueous solutions, urea and its derivatives like hydroxyethyl urea can slowly dissociate to form isocyanic acid.[1][3] This modification can alter a protein's structure, charge, and function, potentially leading to aggregation, precipitation, and interference with downstream applications like mass spectrometry and enzymatic digests.[1][4][5]

Q2: How does hydroxyethyl urea cause carbamylation?

Similar to urea, hydroxyethyl urea in solution is in equilibrium with isocyanic acid and its corresponding alcohol. It is the isocyanic acid that is the reactive species responsible for carbamylating proteins. The rate of this dissociation and the subsequent carbamylation is influenced by factors such as temperature, pH, and incubation time.[1][2]

Q3: What are the primary signs of carbamylation in my protein sample?

Several indicators may suggest that your protein of interest has been carbamylated:

  • Unexpected changes in protein isoelectric point (pI): Carbamylation neutralizes the positive charge of primary amines, leading to a shift in the protein's pI.[1]

  • Artifacts in mass spectrometry analysis: Carbamylated peptides will show a mass shift of +43 Da per modification.[3] You may also observe unexpected retention times and reduced ionization efficiency.[1]

  • Reduced enzymatic digestion efficiency: Carbamylation of lysine and arginine residues can block the cleavage sites for enzymes like trypsin.[1]

  • Protein aggregation and precipitation: Changes in protein charge and conformation due to carbamylation can lead to insolubility.[5]

Q4: Can I use a different denaturant to avoid carbamylation?

Yes, if your experimental conditions allow, you can consider alternatives to urea-based denaturants. Guanidine hydrochloride is a strong denaturant that does not cause carbamylation. Detergents like sodium deoxycholate (SDC) can also be effective for protein solubilization and have been shown to significantly reduce the levels of carbamylated lysine residues compared to urea-based buffers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of carbamylation detected by mass spectrometry. 1. Prolonged incubation in hydroxyethyl urea solution.2. Elevated temperature during sample preparation.3. Suboptimal pH of the buffer.1. Minimize incubation times whenever possible.2. Perform all steps at low temperatures (e.g., 4°C) to reduce the rate of isocyanic acid formation.[5] Avoid heating solutions containing hydroxyethyl urea above 37°C.[1]3. Maintain a slightly acidic pH (around 6.0) if your protein is stable under these conditions, as this can slow the formation of isocyanic acid.
Poor enzymatic digestion of my protein. Carbamylation of lysine and arginine residues is blocking enzyme cleavage sites.[1]1. Implement preventative measures to reduce carbamylation (see other solutions in this table).2. Consider using an alternative enzyme with different cleavage specificity.3. Remove hydroxyethyl urea from the sample by dialysis or buffer exchange before adding the enzyme.[1]
My protein is precipitating out of solution. Carbamylation-induced changes in protein charge and conformation are leading to aggregation.[5]1. Use freshly prepared hydroxyethyl urea solutions for every experiment.[5]2. Add cyanate scavengers to your buffer (see Q5 in FAQs).3. Optimize the concentration of hydroxyethyl urea; use the minimum concentration required for effective denaturation.
I'm observing unexpected spots or shifts in 2D gel electrophoresis. Carbamylation is altering the isoelectric point of your protein.[1]1. Ensure that all sample preparation steps post-extraction are performed at low temperatures.[6]2. Minimize the time between sample preparation and electrophoresis.3. Incorporate cyanate scavengers in your sample buffers.

Experimental Protocols

Protocol 1: Minimizing Carbamylation During Protein Denaturation

This protocol outlines the steps for denaturing a protein sample while minimizing the risk of carbamylation.

  • Buffer Preparation:

    • Prepare your desired buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl).

    • Crucially, prepare a stock solution of 8 M hydroxyethyl urea in your buffer immediately before use. Do not store hydroxyethyl urea solutions for extended periods.

    • For added protection, consider adding a cyanate scavenger such as 100 mM Tris or an ammonium-containing salt like 50 mM ammonium bicarbonate to your buffer.

  • Denaturation Procedure:

    • Thaw your protein sample on ice.

    • Add the freshly prepared 8 M hydroxyethyl urea solution to your protein sample to achieve the desired final concentration (e.g., 4 M).

    • Perform all incubation steps at 4°C.

    • Keep the incubation time to the minimum required for complete denaturation. This should be determined empirically for your protein of interest.

  • Downstream Processing:

    • If possible, remove the hydroxyethyl urea via dialysis, buffer exchange, or chromatography before proceeding with subsequent steps like enzymatic digestion.

Protocol 2: Detection of Carbamylation by Mass Spectrometry

This protocol provides a general workflow for identifying carbamylated peptides using mass spectrometry.

  • Sample Preparation:

    • Denature, reduce, and alkylate your protein sample as per your standard protocol, incorporating the carbamylation prevention measures outlined in Protocol 1.

    • Digest the protein with an appropriate protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the acquired MS/MS data against a relevant protein database.

    • Include a variable modification of +43.0058 Da (carbamylation) on lysine, arginine, and the protein N-terminus in your search parameters.

    • Manually validate the spectra of any identified carbamylated peptides to confirm the modification site.

Quantitative Data Summary

The following table summarizes the effectiveness of different buffer systems in reducing urea-induced carbamylation of standard peptides. While this data is for urea, it provides a strong indication of the expected trends for hydroxyethyl urea.

Buffer System (with 1.6 M Urea)Relative Carbamylation Ratio of AngiotensinRelative Carbamylation Ratio of Neurotensin
0.1 M Phosphate Buffer (pH 8.0)~0.05~0.05
0.2 M Tris-HCl (pH 7.6)~0.04~0.045
0.2 M NH₄HCO₃~0.02~0.025
1 M NH₄HCO₃< 0.005< 0.01

Data adapted from a study on urea-induced carbamylation. The relative carbamylation ratio was calculated as the peak area of the carbamylated peptide divided by the peak area of the non-carbamylated peptide.[2]

Visualizations

Carbamylation_Pathway cluster_solution In Aqueous Solution cluster_protein Protein Modification Hydroxyethyl_Urea Hydroxyethyl Urea Isocyanic_Acid Isocyanic Acid (Reactive Species) Hydroxyethyl_Urea->Isocyanic_Acid Dissociation Protein Protein (with free amino groups) Isocyanic_Acid->Protein Reaction Isocyanic_Acid->Protein Carbamylated_Protein Carbamylated Protein (Altered function)

Caption: The carbamylation pathway of proteins by hydroxyethyl urea.

Prevention_Workflow Start Start: Protein Sample Prep_Solution Prepare Fresh Hydroxyethyl Urea Solution Start->Prep_Solution Add_Scavenger Add Cyanate Scavenger (e.g., Tris, NH4HCO3) Prep_Solution->Add_Scavenger Low_Temp Incubate at Low Temperature (e.g., 4°C) Add_Scavenger->Low_Temp Minimize_Time Minimize Incubation Time Low_Temp->Minimize_Time Downstream Proceed to Downstream Application Minimize_Time->Downstream Troubleshooting_Logic Problem Problem: Suspected Carbamylation Check_Temp Was temperature kept low? Problem->Check_Temp Check_Freshness Was the solution fresh? Problem->Check_Freshness Check_Time Was incubation time minimized? Problem->Check_Time Check_Scavenger Was a scavenger used? Problem->Check_Scavenger Solution_Temp Solution: Maintain 4°C Check_Temp->Solution_Temp No Solution_Freshness Solution: Use fresh solutions Check_Freshness->Solution_Freshness No Solution_Time Solution: Reduce incubation Check_Time->Solution_Time No Solution_Scavenger Solution: Add scavenger Check_Scavenger->Solution_Scavenger No

References

Technical Support Center: Optimizing Chaotrope Concentration for Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on protein solubilization. The primary focus is on the use of urea as a well-established chaotropic agent, with a dedicated section exploring the potential application and optimization of hydroxyethyl urea.

Section 1: Protein Solubilization Using Urea

Urea is a powerful chaotropic agent widely used to solubilize proteins by disrupting non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for protein aggregation.[1][2] Effective solubilization is critical for downstream applications like electrophoresis, chromatography, and protein refolding.[1][3]

Frequently Asked Questions (FAQs) - Urea-Based Solubilization

Q1: What is the typical starting concentration of urea for protein solubilization?

A1: For many applications, particularly the solubilization of inclusion bodies or preparation for 2D electrophoresis, a starting concentration of 6 M to 8 M urea is recommended.[2][4] However, the optimal concentration is protein-dependent and may require empirical optimization.[2]

Q2: My protein precipitates when I add the urea-containing solubilization buffer. What should I do?

A2: Protein precipitation upon addition of urea can be due to several factors:

  • pH is near the protein's isoelectric point (pI): Proteins are least soluble at their pI. Ensure the buffer pH is at least one unit away from your protein's pI.

  • Incorrect Urea Concentration: While high concentrations of urea are generally effective, some proteins may require a lower concentration for optimal stability. Conversely, if the protein is not fully denatured, it may aggregate. Try a range of urea concentrations (e.g., 4 M, 6 M, 8 M).

  • Temperature: Perform solubilization at a controlled temperature. While room temperature is often suitable, some proteins may benefit from solubilization at 4°C to minimize degradation. Avoid heating urea solutions above 37°C to prevent protein carbamylation.[4][5]

Q3: I'm observing artifacts in my 2D gel electrophoresis after urea solubilization. What could be the cause?

A3: Artifacts in 2D gels are often due to protein modification. A primary concern with urea is carbamylation, which occurs when isocyanic acid, a breakdown product of urea in aqueous solutions, reacts with the amino groups of proteins.[1][2] This can alter the protein's isoelectric point, leading to spot streaking or the appearance of multiple spots for a single protein.[5]

To minimize carbamylation:

  • Always use freshly prepared urea solutions from high-purity urea.

  • Avoid heating urea-containing buffers above 37°C.[5]

  • Deionize the urea solution with a mixed-bed ion-exchange resin to remove cyanate.[2][6]

  • Store stock solutions frozen in aliquots.[6]

Q4: Can I use other additives with urea to improve solubilization?

A4: Yes, combining urea with other reagents can significantly enhance solubilization, especially for hydrophobic or membrane proteins.[7][8] Common additives include:

  • Thiourea: Often used in combination with urea (e.g., 5-7 M urea and 2 M thiourea) to improve the solubilization of hydrophobic proteins.[7][8]

  • Detergents: Non-ionic or zwitterionic detergents like CHAPS, Triton X-100, or ASB-14 are used to disrupt hydrophobic interactions.[7]

  • Reducing Agents: DTT or TCEP are essential for breaking disulfide bonds and preventing protein cross-linking.

Troubleshooting Guide: Urea-Based Solubilization
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Protein Solubilization / Low Yield 1. Urea concentration is too low.2. Inefficient disruption of hydrophobic interactions.3. Presence of disulfide bonds.1. Increase urea concentration incrementally (e.g., from 6 M to 8 M).2. Add thiourea (up to 2 M) and/or a zwitterionic detergent (e.g., 2-4% CHAPS).[8]3. Ensure a sufficient concentration of a reducing agent (e.g., 50 mM DTT) is present.
Protein Precipitation During Dialysis (Refolding) 1. Urea is being removed too quickly.2. Incorrect refolding buffer conditions (pH, ionic strength).3. Protein concentration is too high.1. Perform a stepwise dialysis with gradually decreasing urea concentrations (e.g., 6M → 4M → 2M → 1M → 0M).2. Optimize the refolding buffer. Ensure the pH is far from the pI and consider additives like L-arginine (0.5-1 M) to suppress aggregation.3. Dialyze a more dilute protein solution.
Gel Streaking or Artifactual Spots in IEF/2D-PAGE 1. Protein carbamylation by urea breakdown products.2. Sample contains high salt concentrations.1. Use fresh, high-purity urea solutions. Avoid heating. Consider deionizing the urea stock solution.[5][6]2. Desalt the protein sample before electrophoresis.
Poor Trypsin Digestion Efficiency 1. High urea concentration is inhibiting trypsin activity.1. Dilute the sample to reduce the urea concentration to below 2 M (ideally ≤ 1 M) before adding trypsin.
Experimental Protocols: Urea-Based Solubilization

Protocol 1: General Solubilization Buffer for 2D Electrophoresis

  • Components:

    • 7 M Urea

    • 2 M Thiourea

    • 4% (w/v) CHAPS

    • 40 mM DTT

    • 0.2% (v/v) Carrier Ampholytes (appropriate pH range)

    • Trace of Bromophenol Blue

  • Procedure:

    • To prepare 10 mL of the buffer, dissolve 4.2 g of urea and 1.52 g of thiourea in approximately 3 mL of deionized water. Gentle warming (up to 30°C) can be used.[3]

    • Add 0.4 g of CHAPS and dissolve.

    • Add the appropriate volume of carrier ampholyte stock solution.

    • Add DTT just before use.

    • Adjust the final volume to 10 mL with deionized water.

    • Add the solubilization buffer to the protein pellet or cell lysate and incubate with agitation for 1-2 hours at room temperature.

    • Centrifuge at high speed (e.g., >15,000 x g) to pellet any insoluble material.[3] The supernatant contains the solubilized proteins.

Protocol 2: Solubilization of Inclusion Bodies

  • Solubilization Buffer:

    • 8 M Urea

    • 50 mM Tris-HCl, pH 8.0

    • 100 mM NaCl

    • 10 mM DTT

  • Procedure:

    • Prepare the solubilization buffer. Ensure the urea is fully dissolved.

    • Resuspend the washed inclusion body pellet in the solubilization buffer (e.g., 5-10 mL per gram of wet pellet).[1]

    • Stir or gently agitate the suspension for at least 1 hour at room temperature.

    • Centrifuge the solution at high speed (e.g., 15,000 x g for 20-30 minutes) to pellet any remaining insoluble material.[1]

    • The supernatant, containing the denatured and solubilized protein, can then be used for purification or refolding protocols.

Section 2: Exploring Hydroxyethyl Urea as a Potential Solubilizing Agent

Hydroxyethyl urea is a derivative of urea, modified with a hydroxyethyl group.[9] While it is well-documented as a humectant in the cosmetics industry for its excellent moisturizing properties and non-sticky feel, its application as a protein denaturant and solubilizing agent in biochemical research is not well-established in scientific literature.[9][10][11]

Based on its chemical similarity to urea, it is plausible that hydroxyethyl urea could also function as a chaotropic agent by disrupting a protein's hydrogen bond network. The presence of the hydroxyl group might alter its interaction with both the protein and the surrounding water molecules, potentially offering different solubilization characteristics.

The following sections provide a hypothetical framework for researchers interested in exploring the efficacy of hydroxyethyl urea for protein solubilization.

Hypothetical Mechanism and Experimental Workflow

The proposed mechanism for hydroxyethyl urea's action would be analogous to that of urea: disrupting the non-covalent bonds that maintain a protein's secondary and tertiary structures.[12] An experimental workflow to validate and optimize its use would involve a systematic comparison with urea.

experimental_workflow cluster_prep Sample Preparation cluster_solubilization Solubilization Screening cluster_analysis Analysis cluster_optimization Optimization start Protein Sample (e.g., Inclusion Bodies) urea_control Control: 8M Urea Buffer start->urea_control Split Sample heu_test Test: Varying [HE-Urea] (e.g., 4M, 6M, 8M, 10M) start->heu_test Split Sample centrifuge Centrifugation urea_control->centrifuge heu_test->centrifuge quantify Quantify Soluble Protein (e.g., Bradford, BCA) centrifuge->quantify Supernatant sds_page SDS-PAGE Analysis quantify->sds_page compare Compare Solubilization Efficiency (Yield and Purity) sds_page->compare optimal_conc Determine Optimal HE-Urea Concentration compare->optimal_conc

Workflow for optimizing Hydroxyethyl Urea concentration.
Potential Advantages and Disadvantages to Investigate

  • Potential Advantages:

    • Solubility: Hydroxyethyl urea is highly soluble in water.[10]

    • Stability: It may have a lower propensity to form isocyanic acid compared to urea, potentially reducing protein carbamylation. This would need to be experimentally verified.

    • Milder Action: The hydroxyethyl group might make it a milder chaotrope, which could be beneficial for proteins that are prone to irreversible denaturation.

  • Potential Disadvantages:

    • Lower Chaotropic Strength: It may be a less effective denaturant than urea, requiring higher concentrations or proving insufficient for highly aggregated proteins.

    • Cost and Availability: Research-grade hydroxyethyl urea may be less readily available and more expensive than standard urea.

    • Lack of Established Protocols: All protocols and downstream compatibilities would need to be developed from scratch.

Troubleshooting Guide: Hypothetical Issues with Hydroxyethyl Urea
Problem Hypothetical Cause(s) Suggested Experimental Approach
Poor solubilization even at high concentrations (e.g., 10 M) 1. Hydroxyethyl urea is a weaker chaotrope than urea.2. The hydroxyethyl group interferes with the disruption of hydrophobic interactions.1. Combine hydroxyethyl urea with a low concentration of a stronger denaturant like urea (e.g., 6 M HE-Urea + 2 M Urea).2. Add detergents (e.g., CHAPS, SDS) or thiourea to the hydroxyethyl urea buffer to target hydrophobic interactions.
Protein is soluble but inactive after refolding 1. Hydroxyethyl urea causes irreversible denaturation.2. It interferes with the refolding buffer components.1. Test a lower concentration range of hydroxyethyl urea.2. Screen different refolding strategies (e.g., stepwise dialysis vs. rapid dilution) and buffer additives.
Interference with downstream assays (e.g., iTRAQ, Mass Spectrometry) 1. The compound may react with labeling reagents.2. It may cause ion suppression in mass spectrometry.1. Perform control experiments with labeling reagents to check for reactivity.2. Ensure complete removal of hydroxyethyl urea through dialysis or buffer exchange before analysis. Run standards to test for ion suppression.
Visualizing the Mechanism: Urea vs. Hydroxyethyl Urea

This diagram illustrates the theoretical mechanism of protein solubilization by disrupting hydrogen bonds.

mechanism cluster_protein Aggregated Protein cluster_chaotrope Chaotropic Agents cluster_solubilized Solubilized Protein P1 Protein P2 Protein P1->P2 H-Bonds Urea Urea P1->Urea H-Bond Disruption HE_Urea Hydroxyethyl Urea P2->HE_Urea H-Bond Disruption P_sol Protein Urea->P_sol Solubilizes HE_Urea->P_sol Solubilizes

Chaotropes solubilize proteins by disrupting H-bonds.

References

Technical Support Center: Enhancing Protein Extraction with (2-hydroxyethyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing (2-hydroxyethyl)urea in protein extraction protocols. This resource is designed for researchers, scientists, and drug development professionals seeking to optimize protein yield and stability. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and visual workflows to address common challenges encountered during protein extraction.

Understanding the Role of (2-hydroxyethyl)urea in Protein Extraction

(2-hydroxyethyl)urea is a derivative of urea, a well-established chaotropic agent used to denature and solubilize proteins.[1] Chaotropic agents disrupt the hydrogen-bonding network of water, which in turn weakens the hydrophobic interactions that stabilize protein structures.[2][3] This disruption leads to the unfolding of proteins, increasing their solubility, particularly for otherwise insoluble proteins found in inclusion bodies or membranes.

The primary advantage of using urea in protein extraction is its ability to effectively solubilize a wide range of proteins. However, a significant drawback is the potential for protein carbamylation. In aqueous solutions, urea can degrade into isocyanic acid, which then irreversibly reacts with the primary amino groups of proteins (N-terminus and lysine side chains).[4] This modification can alter the protein's isoelectric point, interfere with downstream applications like mass spectrometry, and potentially lead to protein aggregation.[4]

(2-hydroxyethyl)urea, with its hydroxyethyl group, is proposed as an alternative that may offer similar chaotropic properties to urea while potentially reducing the propensity for carbamylation, although extensive research in this specific application is still emerging.

Troubleshooting Guide

This guide addresses common issues that may arise during protein extraction using urea-based chaotropic agents like (2-hydroxyethyl)urea.

Issue Potential Cause Recommended Solution
Low Protein Yield Incomplete cell lysis.- Ensure sufficient mechanical disruption (sonication, homogenization) in conjunction with the lysis buffer. - Optimize the concentration of (2-hydroxyethyl)urea; typically, concentrations from 4M to 8M are effective for urea-based agents.
Protein degradation.- Add a protease inhibitor cocktail to the lysis buffer immediately before use. - Perform all extraction steps at low temperatures (4°C) to minimize protease activity.
Inefficient solubilization of target protein.- Increase the concentration of (2-hydroxyethyl)urea. - Add other non-ionic or zwitterionic detergents (e.g., CHAPS, Triton X-100) to the lysis buffer to enhance solubilization of hydrophobic proteins.[5] - Optimize the pH of the lysis buffer to be at least one unit away from the protein's isoelectric point (pI).
Protein Precipitation or Aggregation Incorrect pH.- Adjust the pH of the buffer to be further from the protein's pI, as proteins are least soluble at their pI.
Rapid removal of the chaotropic agent.- If removing the (2-hydroxyethyl)urea, do so gradually through stepwise dialysis against decreasing concentrations of the agent.[6]
Presence of unmodified primary amines.- Consider adding cyanate scavengers like Tris or ammonium bicarbonate to the buffer, which can help reduce carbamylation-induced aggregation.
High protein concentration.- Work with more dilute protein solutions during extraction and purification.
Protein Carbamylation (if observed) Degradation of the urea-based agent.- Always prepare solutions containing (2-hydroxyethyl)urea fresh. - Avoid heating the solution above 37°C.[5] - Perform experiments at a lower temperature (e.g., room temperature or 4°C) to slow down the degradation process.
Prolonged incubation.- Minimize the incubation time in the presence of the chaotropic agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using (2-hydroxyethyl)urea over traditional urea for protein extraction?

While direct comparative studies on protein extraction yield are limited, the chemical structure of (2-hydroxyethyl)urea suggests a potential key advantage: reduced protein carbamylation. The hydroxyethyl group may sterically hinder the formation of or reaction with isocyanic acid, a reactive species that leads to unwanted protein modifications.

Q2: At what concentration should I use (2-hydroxyethyl)urea in my lysis buffer?

As a starting point, you can use concentrations similar to those of traditional urea, typically ranging from 4M to 8M.[7] The optimal concentration is protein-dependent and should be determined empirically for your specific application.

Q3: Can I use (2-hydroxyethyl)urea for solubilizing proteins from inclusion bodies?

Yes, like urea, (2-hydroxyethyl)urea is expected to be effective in solubilizing proteins from inclusion bodies by disrupting the non-covalent interactions that hold the misfolded proteins together.

Q4: Is (2-hydroxyethyl)urea compatible with downstream applications like SDS-PAGE and Western Blotting?

Proteins solubilized in buffers containing (2-hydroxyethyl)urea should be compatible with SDS-PAGE and Western Blotting. The denaturing conditions of the SDS-PAGE sample buffer will further ensure the protein is unfolded.

Q5: How should I remove (2-hydroxyethyl)urea from my protein sample after extraction?

Common methods for removing chaotropic agents include dialysis, diafiltration, and size-exclusion chromatography. It is often recommended to perform a stepwise removal by gradually decreasing the concentration of the chaotropic agent to allow for proper protein refolding and prevent aggregation.[6]

Experimental Protocols

Protocol 1: General Protein Extraction from Cultured Cells

This protocol provides a general procedure for extracting total protein from cultured mammalian cells using a (2-hydroxyethyl)urea-based lysis buffer.

Materials:

  • Cell pellet

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 8M (2-hydroxyethyl)urea, 100 mM NaH2PO4, 10 mM Tris-HCl, pH 8.0

  • Protease inhibitor cocktail

  • Microcentrifuge

Procedure:

  • Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes.

  • Discard the supernatant.

  • Resuspend the cell pellet in Lysis Buffer with freshly added protease inhibitors. A common ratio is 1 mL of Lysis Buffer per 10^7 cells.

  • Incubate the lysate on a rotator for 30-60 minutes at room temperature to ensure complete lysis and protein solubilization.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the solubilized proteins to a new tube.

  • Determine the protein concentration using a compatible protein assay (e.g., Bradford assay, ensuring the blank contains the lysis buffer).

  • The protein extract is now ready for downstream applications or storage at -80°C.

Protocol 2: Solubilization of Proteins from Bacterial Inclusion Bodies

This protocol outlines the steps for solubilizing recombinant proteins from inclusion bodies using (2-hydroxyethyl)urea.

Materials:

  • Bacterial cell pellet containing inclusion bodies

  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA

  • Wash Buffer: Lysis Buffer containing 1% Triton X-100

  • Solubilization Buffer: 8M (2-hydroxyethyl)urea, 50 mM Tris-HCl, pH 8.0, 10 mM DTT

  • Microcentrifuge

Procedure:

  • Resuspend the bacterial cell pellet in Lysis Buffer and lyse the cells using sonication on ice.

  • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet the inclusion bodies.

  • Discard the supernatant.

  • Wash the inclusion body pellet by resuspending it in Wash Buffer and centrifuging again. Repeat this step twice.

  • Resuspend the washed inclusion body pellet in Solubilization Buffer.

  • Incubate with gentle agitation for 1-2 hours at room temperature to allow for complete solubilization of the protein.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C to remove any remaining insoluble material.

  • The supernatant containing the denatured, solubilized protein is ready for purification and refolding.

Visualizing the Workflow

The following diagrams illustrate the general protein extraction workflow and the mechanism of protein denaturation by chaotropic agents.

G cluster_0 Cell Lysis and Solubilization cluster_1 Downstream Processing start Cell Pellet lysis Add Lysis Buffer with (2-hydroxyethyl)urea start->lysis incubation Incubate with Agitation lysis->incubation centrifugation1 Centrifuge to Pellet Debris incubation->centrifugation1 supernatant Collect Supernatant (Solubilized Protein) centrifugation1->supernatant quantification Protein Quantification supernatant->quantification analysis Downstream Analysis (e.g., SDS-PAGE, Western Blot) quantification->analysis

Caption: General workflow for protein extraction using a (2-hydroxyethyl)urea-based lysis buffer.

G cluster_0 Native Protein cluster_1 Denaturation Process cluster_2 Denatured Protein protein_native Folded Protein (Stable) chaotrope (2-hydroxyethyl)urea disrupts H-bonds protein_native->chaotrope Addition of Chaotropic Agent protein_denatured Unfolded Protein (Solubilized) chaotrope->protein_denatured Weakening of Hydrophobic Interactions

References

pH and temperature optimization for hydroxyethyl urea stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of hydroxyethyl urea. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the stability of hydroxyethyl urea in aqueous solutions?

A1: Based on data from related urea compounds and formulation guidelines, hydroxyethyl urea is most stable in a pH range of 4.0 to 8.0.[1][2][3] Deviating significantly outside of this range, particularly towards alkaline conditions, can lead to accelerated degradation. One source suggests that keeping the pH below 8.25 is crucial to prevent the decomposition of hydroxyethyl urea.[4]

Q2: What is the recommended maximum temperature for working with hydroxyethyl urea?

A2: Hydroxyethyl urea is generally considered stable up to 60°C (140°F).[5] It is advisable to avoid prolonged exposure to higher temperatures to prevent thermal degradation.

Q3: What are the likely degradation pathways for hydroxyethyl urea?

A3: While specific degradation pathways for hydroxyethyl urea are not extensively documented in publicly available literature, based on its chemical structure and the behavior of urea, the primary degradation pathway is likely hydrolysis. This would result in the breakdown of the urea moiety. Under alkaline conditions, ammonolysis (decomposition by ammonia) may also occur.[4] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are necessary to fully elucidate the degradation profile.[6][7][8]

Q4: How can I monitor the stability of hydroxyethyl urea in my samples?

A4: A stability-indicating analytical method is required to accurately quantify hydroxyethyl urea and separate it from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[9] The development of a specific HPLC method would involve selecting an appropriate column, mobile phase, and detection wavelength to achieve good resolution between the parent compound and any degradants.

Q5: Are there any known incompatibilities of hydroxyethyl urea with common excipients?

A5: Hydroxyethyl urea is generally compatible with a wide range of cosmetic and pharmaceutical excipients. However, strong acids, strong bases, and strong oxidizing agents should be avoided as they can catalyze its degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Potency/Concentration of Hydroxyethyl Urea in Solution pH-Induced Degradation: The pH of the solution may be outside the optimal range of 4.0-8.0.Measure the pH of your solution and adjust it to within the 4.0-8.0 range using appropriate buffers. A lactate buffer at pH 6.0 has been shown to be effective for urea stability.[1][2][3]
Thermal Degradation: The solution has been exposed to temperatures above 60°C.Store solutions at controlled room temperature or refrigerated, as appropriate for your formulation. Avoid autoclaving solutions containing hydroxyethyl urea if heat sensitivity is a concern.
Unexpected Peaks in Chromatogram Formation of Degradation Products: The sample may have degraded due to stress conditions (e.g., pH, temperature, light).Conduct forced degradation studies to identify potential degradation products and confirm their retention times. This will help in developing a stability-indicating method.
Interaction with Excipients: An excipient in the formulation may be reacting with hydroxyethyl urea.Analyze individual components of the formulation to identify any potential interactions. Simplify the formulation if possible to pinpoint the source of the unexpected peaks.
Precipitation in Formulation Solubility Issues: The concentration of hydroxyethyl urea may have exceeded its solubility limit in the chosen solvent system, potentially influenced by temperature changes.Review the solubility data for hydroxyethyl urea in your specific solvent system. Consider adjusting the concentration or the solvent composition. Gentle warming may help to redissolve the precipitate, but ensure the temperature does not exceed 60°C.
Discoloration of the Formulation Oxidative Degradation: The formulation may be undergoing oxidation, potentially catalyzed by metal ions or exposure to air and light.Protect the formulation from light by using amber-colored containers. Consider adding an antioxidant to the formulation if oxidative degradation is suspected. Purging the container with an inert gas like nitrogen can also help.

Quantitative Data on Stability

The following table summarizes the stability of urea, a closely related compound, under different pH and temperature conditions. This data can serve as a useful reference for predicting the stability of hydroxyethyl urea.

Temperature (°C)pHBufferInitial Urea Concentration (%)Degradation Rate
253.11 - 9.67Various2.5 - 20Stability decreases with increasing temperature at all pH values.[1][2]
403.11 - 9.67Various2.5 - 20Stability decreases with increasing temperature at all pH values.[1][2]
603.11 - 9.67Various2.5 - 20Stability decreases with increasing temperature at all pH values.[1][2]
Ambient6.0LactateNot SpecifiedLowest degradation was observed in lactate buffer at pH 6.0.[1][2][3]

Experimental Protocols

Forced Degradation Study Protocol

This protocol provides a general framework for conducting forced degradation studies on hydroxyethyl urea to identify potential degradation products and establish a stability-indicating analytical method. The extent of degradation should be targeted to be between 5-20%.

1. Preparation of Stock Solution:

  • Prepare a stock solution of hydroxyethyl urea in a suitable solvent (e.g., water, methanol, or a mixture) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N hydrochloric acid.

    • Store the mixture at 60°C for a predetermined period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equal volume and concentration of sodium hydroxide, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N sodium hydroxide.

    • Store the mixture at room temperature for a predetermined period.

    • At each time point, withdraw a sample, neutralize it with an equal volume and concentration of hydrochloric acid, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Store the mixture at room temperature, protected from light, for a predetermined period.

    • At each time point, withdraw a sample and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Expose the solid hydroxyethyl urea powder to a dry heat of 60°C for a predetermined period.

    • Also, reflux the stock solution at 60°C for a predetermined period.

    • At each time point, withdraw a sample, dissolve it in the mobile phase if necessary, and analyze.

  • Photolytic Degradation:

    • Expose the stock solution and solid hydroxyethyl urea to a combination of UV and visible light in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at a predetermined time point.

3. Analysis:

  • Analyze all samples using a suitable stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent hydroxyethyl urea peak.

Visualizations

Stability_Factors cluster_conditions Influencing Factors cluster_outcome Stability Outcome pH pH HEU_Stable Stable Hydroxyethyl Urea pH->HEU_Stable 4.0 - 8.0 HEU_Degraded Degraded Hydroxyethyl Urea pH->HEU_Degraded < 4.0 or > 8.0 Temperature Temperature Temperature->HEU_Stable ≤ 60°C Temperature->HEU_Degraded > 60°C Oxidants Oxidizing Agents Oxidants->HEU_Degraded Light Light Exposure Light->HEU_Degraded Forced_Degradation_Workflow Start Start: Hydroxyethyl Urea Sample Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress Stress->Thermal Photo Photolysis Stress->Photo Analysis Stability-Indicating Analytical Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Analyze Results: Identify Degradants, Assess Stability Analysis->Results End End: Stability Profile Results->End

References

Technical Support Center: (2-hydroxyethyl)urea Removal from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of (2-hydroxyethyl)urea from protein samples following denaturation.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove (2-hydroxyethyl)urea from my protein sample?

(2-hydroxyethyl)urea, similar to urea, is a chaotropic agent used to denature and solubilize proteins. However, its presence, even at low concentrations, can interfere with various downstream applications. For instance, it can inhibit enzyme activity in assays, disrupt antibody-antigen binding in immunoassays like ELISA, and suppress ionization in mass spectrometry, leading to inaccurate results.

Q2: What are the primary methods for removing (2-hydroxyethyl)urea from protein samples?

The most common and effective methods for removing small molecules like (2-hydroxyethyl)urea from protein samples are:

  • Dialysis: A process of separating molecules in solution by the difference in their rates of diffusion through a semi-permeable membrane.

  • Desalting (Size Exclusion Chromatography): A chromatographic method that separates molecules based on their size.

  • Protein Precipitation: A technique to separate proteins from a solution by altering their solubility, followed by resolubilization in a new buffer.

Q3: How do I choose the best removal method for my experiment?

The choice of method depends on several factors, including your sample volume, protein concentration, the required final buffer, and the sensitivity of your downstream application to residual denaturant. The following decision tree can guide your selection:

Decision_Tree start Start: Need to remove (2-hydroxyethyl)urea q1 Is your sample volume > 2 mL? start->q1 q2 Is your protein prone to aggregation? q1->q2 No dialysis Dialysis q1->dialysis Yes q3 Is speed a critical factor? q2->q3 No q2->dialysis Yes q4 Is your protein concentration low? q3->q4 No desalting Desalting (Spin Column) q3->desalting Yes q4->desalting No precipitation Protein Precipitation q4->precipitation Yes

Caption: Decision tree for selecting a removal method.

Q4: How can I confirm that the (2-hydroxyethyl)urea has been successfully removed?

Verifying the complete removal of (2-hydroxyethyl)urea is crucial. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a highly accurate method for the quantitative analysis of both urea and hydroxyurea in biological samples.[1][2] This technique can detect and quantify residual denaturant without the need for additional reagents.[1][2]

Q5: What is the acceptable concentration of residual (2-hydroxyethyl)urea for downstream applications?

The tolerable concentration of residual denaturant is highly dependent on the specific downstream application.

Downstream ApplicationGeneral Guideline for Residual Urea Concentration
Mass Spectrometry Ideally < 1 M, as higher concentrations can suppress the signal.
ELISA Concentrations above 1M can negatively affect assay performance by denaturing the coated antigen or capture antibodies.[3]
Enzyme Activity Assays Highly variable depending on the enzyme; some enzymes can be inhibited by even low millimolar concentrations of urea.[4][5]

Note: Specific tolerance should be determined empirically for each assay and protein.

Troubleshooting Guides

Issue 1: Protein Precipitation/Aggregation During Removal

This is a common problem as the denaturant is removed, and the protein begins to refold.

Workflow for Troubleshooting Protein Aggregation:

Troubleshooting_Aggregation start Problem: Protein Precipitation/Aggregation cause1 Rapid removal of denaturant start->cause1 cause2 Suboptimal buffer conditions (pH, ionic strength) start->cause2 cause3 High protein concentration start->cause3 solution1 Use stepwise dialysis to remove denaturant gradually cause1->solution1 solution2 Optimize refolding buffer: - Adjust pH away from pI - Include 150-500 mM salt - Add stabilizing agents (e.g., 5-20% glycerol, L-arginine) cause2->solution2 solution3 Perform removal with a more dilute protein solution and concentrate afterwards cause3->solution3

Caption: Troubleshooting protein aggregation during denaturant removal.

Issue 2: Low Protein Recovery

Low recovery can occur due to precipitation, nonspecific binding to materials, or loss during handling.

Possible CauseTroubleshooting Strategy
Incomplete Precipitation Optimize precipitation conditions (e.g., increase incubation time at low temperature, ensure correct solvent-to-sample ratio).
Pellet Loss During Washing Be gentle when decanting the supernatant. Use a pipette to carefully remove the final wash solution.
Poor Resolubilization Use a buffer optimized for your protein's solubility. A small amount of mild detergent (e.g., 0.1% SDS) may be necessary.
Nonspecific Binding (Dialysis/Desalting) For dialysis, ensure the membrane is compatible with your protein. For desalting columns, select a resin with low protein binding properties.
Issue 3: Residual (2-hydroxyethyl)urea Detected

If your quantification method indicates the presence of residual denaturant, consider the following:

Possible CauseTroubleshooting Strategy
Insufficient Dialysis Increase the volume of the dialysis buffer (at least 200-fold the sample volume), increase the number of buffer changes, and extend the dialysis time.[6]
Inefficient Desalting Ensure the desalting column bed volume is appropriate for your sample volume. Equilibrate the column thoroughly with the final buffer before loading the sample.
Trapped in Precipitate Ensure the protein pellet is thoroughly washed after precipitation to remove entrained denaturant.

Experimental Protocols

Protocol 1: Stepwise Dialysis for (2-hydroxyethyl)urea Removal and Protein Refolding

This method is ideal for proteins prone to aggregation as it allows for gradual removal of the denaturant.[7][8]

Materials:

  • Protein sample in buffer containing (2-hydroxyethyl)urea.

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO).

  • A series of dialysis buffers with decreasing concentrations of (2-hydroxyethyl)urea (e.g., 4M, 2M, 1M, 0.5M, and 0M) in the desired final buffer. The final buffer should be optimized for protein stability (pH, ionic strength, and additives like glycerol or L-arginine).

  • Large beaker and stir plate.

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Load the protein sample into the dialysis tubing/cassette.

  • Place the sealed tubing/cassette into a beaker containing the first dialysis buffer (highest concentration of (2-hydroxyethyl)urea) with a volume at least 200 times that of the sample.

  • Stir the buffer gently at 4°C for 2-4 hours.

  • Transfer the dialysis tubing/cassette to the next buffer with a lower (2-hydroxyethyl)urea concentration.

  • Repeat the dialysis step for each decreasing concentration of the denaturant.

  • Perform at least two final buffer changes with the (2-hydroxyethyl)urea-free buffer, each for at least 4 hours, or one overnight at 4°C to ensure complete removal.[9]

Protocol 2: Desalting using a Spin Column

This method is rapid and suitable for smaller sample volumes.

Materials:

  • Protein sample in buffer containing (2-hydroxyethyl)urea.

  • Commercially available desalting spin column with an appropriate MWCO.

  • Collection tubes.

  • Final desired buffer.

  • Centrifuge.

Procedure:

  • Prepare the desalting spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

  • Equilibrate the column with your final desired buffer. This usually involves adding the buffer and centrifuging, repeating this step 2-3 times.

  • Load your protein sample onto the center of the resin bed.

  • Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol.

  • The desalted protein sample is collected in the tube, while the (2-hydroxyethyl)urea remains in the column resin.

Protocol 3: Acetone/TCA Precipitation

This method is effective for concentrating the protein while removing the denaturant. However, it can cause irreversible denaturation for some proteins.

Materials:

  • Protein sample in buffer containing (2-hydroxyethyl)urea.

  • Ice-cold 10% Trichloroacetic acid (TCA) in acetone.

  • Ice-cold acetone.

  • Microcentrifuge tubes.

  • Refrigerated microcentrifuge.

Procedure:

  • Add 10 volumes of cold 10% TCA in acetone to your protein sample.

  • Vortex and incubate at -20°C for at least 3 hours (overnight is optimal).

  • Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant.

  • Add the same volume of cold acetone to wash the pellet, vortex, and let it stand at -20°C for at least 10 minutes.

  • Centrifuge at 15,000 x g for 5 minutes, remove the supernatant, and allow the pellet to air dry briefly. Do not over-dry the pellet.

  • Resuspend the protein pellet in the desired final buffer.

Data Presentation

Table 1: Comparison of (2-hydroxyethyl)urea Removal Methods

MethodTypical Protein Recovery (%)Typical Removal Efficiency (%)SpeedScalability
Dialysis >90%>99%Slow (24-48h)High
Desalting (Spin Column) 85-95%>95%Fast (~15 min)Low
Acetone/TCA Precipitation 70-90%>98%Moderate (~4h to overnight)High

Note: Values are approximate and can vary depending on the protein and specific experimental conditions.

Visualization of Workflows

General Workflow for (2-hydroxyethyl)urea Removal and Protein Refolding:

General_Workflow start Start: Protein in (2-hydroxyethyl)urea buffer removal Removal of (2-hydroxyethyl)urea (Dialysis, Desalting, or Precipitation) start->removal refolding Protein Refolding in Optimized Buffer removal->refolding analysis Analysis of Refolded Protein - Quantification - Purity (SDS-PAGE) - Aggregation (SEC, DLS) - Activity Assay refolding->analysis downstream Downstream Application (MS, ELISA, etc.) analysis->downstream

Caption: General experimental workflow.

References

Technical Support Center: Minimizing Protein Aggregation with N-(2-hydroxyethyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the use of N-(2-hydroxyethyl)urea to minimize protein aggregation.

Introduction

Protein aggregation is a significant challenge in the manufacturing, formulation, and storage of protein therapeutics and in various research applications. N-(2-hydroxyethyl)urea, also known as hydroxyethyl urea, is a derivative of urea that is primarily used in the cosmetics industry as a moisturizer.[1][2] It is known for its high water solubility, stability, and humectant properties.[3][4][5] While extensively studied in skincare for its moisturizing and skin barrier enhancing properties, its application as a protein aggregation inhibitor is an emerging area of interest.[2][6] This guide provides practical advice on its potential use, drawing comparisons with the well-established protein denaturant and aggregation suppressor, urea.

Frequently Asked Questions (FAQs)

Q1: What is N-(2-hydroxyethyl)urea and how does it differ from urea?

N-(2-hydroxyethyl)urea is a derivative of urea where one of the amino groups is substituted with a 2-hydroxyethyl group.[7] This structural modification results in several key differences from urea, as summarized in the table below. Notably, N-(2-hydroxyethyl)urea is reported to be more stable in aqueous solutions and less irritating than urea, which is a significant advantage in cosmetic formulations.[3]

Q2: How might N-(2-hydroxyethyl)urea prevent protein aggregation?

While direct studies on the mechanism of N-(2-hydroxyethyl)urea in preventing protein aggregation are limited, we can infer its potential mechanism from the known effects of urea. Urea is understood to prevent aggregation and denature proteins through both direct and indirect mechanisms.[8][9]

  • Direct Interaction: Urea can directly interact with the protein backbone and amino acid side chains, disrupting the non-covalent interactions that hold the protein in its native conformation or in an aggregated state.[10][11]

  • Indirect Interaction: Urea can alter the structure and dynamics of water, which in turn weakens the hydrophobic effect that drives protein aggregation.[9]

The presence of the hydroxyethyl group in N-(2-hydroxyethyl)urea may modulate these interactions. The hydroxyl group could potentially form additional hydrogen bonds with the protein or surrounding water molecules, possibly offering a gentler stabilizing effect compared to the denaturing effect of high concentrations of urea.

Q3: What are the potential advantages of using N-(2-hydroxyethyl)urea over urea for protein stabilization?

Based on its known properties, N-(2-hydroxyethyl)urea might offer the following advantages:

  • Higher Stability: N-(2-hydroxyethyl)urea is more stable in solution and less prone to degradation into isocyanic acid.[3] Isocyanic acid can cause irreversible carbamylation of proteins, leading to altered structure and function.[12][13][14]

  • Milder Action: Its gentler nature, as reported in cosmetic applications, might translate to a less harsh effect on proteins, potentially preserving more of the native structure and function at concentrations where it inhibits aggregation.[3]

Q4: Are there any known side effects or disadvantages of using N-(2-hydroxyethyl)urea with proteins?

As research in this specific application is limited, potential disadvantages are not well-documented. However, as a urea derivative, it is possible that at high concentrations, it could still have a denaturing effect on some proteins. It is also important to consider potential interference with downstream applications.

Q5: What concentration of N-(2-hydroxyethyl)urea should I use?

The optimal concentration is protein-dependent and must be determined empirically. As a starting point, you could test a range of concentrations, for example, from 0.1 M up to 2 M. It is crucial to perform a dose-response experiment to find the lowest effective concentration that prevents aggregation without significantly impacting your protein's activity or stability.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Protein still aggregates in the presence of N-(2-hydroxyethyl)urea. Insufficient concentration of N-(2-hydroxyethyl)urea.Gradually increase the concentration of N-(2-hydroxyethyl)urea. Perform a titration to find the optimal concentration.
Suboptimal buffer conditions (pH, ionic strength).Optimize the buffer pH to be at least one unit away from the protein's isoelectric point (pI). Adjust the ionic strength of the buffer; some proteins are more stable at higher or lower salt concentrations.
Presence of other destabilizing factors.Consider adding other stabilizing excipients such as sugars (sucrose, trehalose), polyols (glycerol, sorbitol), or amino acids (arginine, glycine).[][16]
Loss of protein activity after adding N-(2-hydroxyethyl)urea. Denaturation of the protein.Reduce the concentration of N-(2-hydroxyethyl)urea. Test for activity at various concentrations to find a balance between aggregation prevention and maintaining function.
Interference with the active site.If possible, perform structural analysis or competitive binding assays to determine if N-(2-hydroxyethyl)urea interacts with the active site.
N-(2-hydroxyethyl)urea interferes with downstream assays. Chemical incompatibility.Check the compatibility of N-(2-hydroxyethyl)urea with all subsequent experimental steps (e.g., chromatography resins, spectroscopic measurements). Consider removing N-(2-hydroxyethyl)urea through dialysis or buffer exchange before the assay.

Data Presentation

Table 1: Comparison of N-(2-hydroxyethyl)urea and Urea Properties

PropertyN-(2-hydroxyethyl)ureaUrea
Chemical Formula C₃H₈N₂O₂[17]CH₄N₂O
Molecular Weight 104.11 g/mol 60.06 g/mol
Appearance White crystalline powder[7]White crystalline solid
Melting Point 164-169 °C[17]132-135 °C
Water Solubility High[4]High
Stability in Solution More stable than urea[3]Can degrade to form isocyanic acid, leading to protein carbamylation[12][13]
Primary Use Humectant in cosmetics[1]Protein denaturant, fertilizer
Reported Effect on Skin Gentler, less irritating[3]Can be irritating at high concentrations
Efficacy in Preventing Protein Aggregation Data not available in the provided search results.Effective at preventing aggregation, often at denaturing concentrations.[18]

Experimental Protocols

Note: The following is a suggested starting protocol for evaluating the effectiveness of N-(2-hydroxyethyl)urea in preventing protein aggregation, as specific established protocols are not available in the provided search results.

Objective: To determine the optimal concentration of N-(2-hydroxyethyl)urea for preventing the aggregation of a model protein.

Materials:

  • Protein of interest

  • N-(2-hydroxyethyl)urea

  • Appropriate buffer (e.g., phosphate-buffered saline, Tris buffer)

  • Instrumentation for monitoring aggregation (e.g., dynamic light scattering, size-exclusion chromatography, fluorescence spectrophotometer with Thioflavin T)[19][20][21][22]

Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of your protein in the desired buffer.

    • Prepare a concentrated stock solution of N-(2-hydroxyethyl)urea (e.g., 4 M) in the same buffer.

  • Set up Experimental Conditions:

    • In a series of microcentrifuge tubes or a 96-well plate, prepare different concentrations of N-(2-hydroxyethyl)urea (e.g., 0 M, 0.1 M, 0.25 M, 0.5 M, 1 M, 2 M) by diluting the stock solution with the buffer.

    • Add the protein to each tube/well to a final concentration known to be prone to aggregation.

  • Induce Aggregation:

    • Induce aggregation using a relevant stress condition (e.g., thermal stress by incubating at an elevated temperature, mechanical stress by agitation, or chemical stress by adding a denaturant).

  • Monitor Aggregation Over Time:

    • At various time points, take aliquots from each condition and measure the extent of aggregation using one or more of the following techniques:

      • Dynamic Light Scattering (DLS): To measure the size distribution of particles in solution.

      • Size-Exclusion Chromatography (SEC): To separate and quantify monomers, dimers, and higher-order aggregates.

      • Thioflavin T (ThT) Fluorescence Assay: For amyloidogenic proteins, to measure the formation of fibrillar aggregates.[21][22]

      • Turbidity Measurement: By measuring the absorbance at a wavelength where the protein does not absorb (e.g., 340 nm).

  • Analyze Data:

    • Plot the aggregation metric (e.g., average particle size, percentage of monomer, fluorescence intensity) as a function of N-(2-hydroxyethyl)urea concentration and time.

    • Determine the minimal concentration of N-(2-hydroxyethyl)urea that effectively reduces aggregation under the tested conditions.

  • Assess Protein Function:

    • After incubation with the optimal concentration of N-(2-hydroxyethyl)urea, perform an activity assay to ensure that the protein's function is not compromised.

Visualizations

a cluster_0 Proposed Mechanism of N-(2-hydroxyethyl)urea Protein Aggregated Protein HEU N-(2-hydroxyethyl)urea Protein->HEU Direct Interaction (Disruption of non-covalent bonds) StableProtein Stable, Soluble Protein HEU->StableProtein Indirect Interaction (Alteration of water structure, weakening hydrophobic effect)

Caption: Proposed mechanism of N-(2-hydroxyethyl)urea in protein stabilization.

b start Protein Aggregation Observed check_conc Is N-(2-hydroxyethyl)urea concentration optimal? start->check_conc increase_conc Increase Concentration check_conc->increase_conc No check_buffer Are buffer conditions (pH, ionic strength) optimal? check_conc->check_buffer Yes increase_conc->check_buffer optimize_buffer Optimize Buffer check_buffer->optimize_buffer No add_excipients Consider other stabilizing excipients (sugars, amino acids) check_buffer->add_excipients Yes optimize_buffer->add_excipients check_activity Is protein activity maintained? add_excipients->check_activity end Aggregation Minimized check_activity->end Yes reduce_conc Reduce Concentration check_activity->reduce_conc No reduce_conc->check_activity

Caption: Troubleshooting workflow for minimizing protein aggregation.

References

Technical Support Center: Optimizing Hydroxyethyl Urea Efficacy Through Buffer Condition Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hydroxyethyl Urea. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the efficacy of hydroxyethyl urea in your experiments by adjusting buffer conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the stability and efficacy of hydroxyethyl urea?

A1: Hydroxyethyl urea is most stable within a pH range of 4.0 to 8.0.[1][2] Operating within this range is critical to prevent its degradation and ensure maximal moisturizing efficacy. Keeping the pH below 8.25 is particularly important to prevent the decomposition of hydroxyethyl urea into ammonia and ethanolamine.[3][4]

Q2: Why is it necessary to use a buffer in formulations containing hydroxyethyl urea?

A2: The inclusion of a buffer system is crucial to maintain the pH of the formulation within the optimal stability range of hydroxyethyl urea.[5] Without a buffer, the pH may drift over time, especially in aqueous solutions, leading to the degradation of hydroxyethyl urea. This degradation can result in a loss of efficacy and the formation of undesirable byproducts such as ammonia, which can also shift the pH and potentially cause skin irritation.[3][4]

Q3: What types of buffers are recommended for use with hydroxyethyl urea?

A3: While hydroxyethyl urea is compatible with a broad range of cosmetic ingredients, including various buffering agents, lactate and phosphate buffers are commonly suggested.[6] For urea, which is chemically related to hydroxyethyl urea, a lactate buffer at pH 6.0 has been shown to result in the lowest degradation.[2][7] Therefore, a lactate buffer system is a sensible starting point for optimizing hydroxyethyl urea stability.

Q4: Can I use hydroxyethyl urea without a buffer?

A4: While it is possible to formulate with hydroxyethyl urea without a buffer, it is not recommended for most applications, especially in aqueous systems intended for long-term storage or use. The risk of pH drift and subsequent degradation of hydroxyethyl urea is significant. If a buffer-free system is necessary, rigorous stability testing of the final formulation is essential to ensure the pH remains within the 4.0-8.0 range throughout the product's shelf-life.

Q5: How does the choice of buffer impact the moisturizing effect of hydroxyethyl urea?

A5: The primary role of the buffer is to maintain the stability of hydroxyethyl urea, which in turn ensures its continued efficacy as a humectant. An inappropriate buffer system that fails to maintain the optimal pH can lead to a reduction in the concentration of active hydroxyethyl urea, thereby diminishing its moisturizing properties. While the buffer species itself is not expected to directly enhance the humectant mechanism of hydroxyethyl urea, its ability to stabilize the active ingredient is paramount.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Decreased moisturizing efficacy over time. Degradation of hydroxyethyl urea due to pH instability.1. Verify the pH of your formulation. It should be within the 4.0-8.0 range. 2. Incorporate a suitable buffer system, such as a lactate or phosphate buffer, to maintain the pH. 3. If a buffer is already in use, assess its buffering capacity to ensure it is sufficient for the formulation.
Ammonia-like odor in the formulation. Decomposition of hydroxyethyl urea at a pH above 8.0.[3][4]1. Immediately check and adjust the pH of the formulation to be within the 4.0-8.0 range. 2. Implement a robust buffer system to prevent future pH increases. 3. Consider adding lactic acid to neutralize any existing ammonia.[8]
Skin irritation upon application. The formulation's pH may be outside the optimal range for skin compatibility, or degradation products may be present.1. Ensure your final formulation is non-irritating.[3][9] 2. Adjust the pH to the physiological skin range (typically 4.5-6.0) using a suitable buffer. 3. Confirm the stability of hydroxyethyl urea in your formulation to minimize irritant-causing degradation byproducts.
Inconsistent experimental results. Variability in the pH of the experimental system.1. Standardize the buffer system across all experiments. 2. Prepare fresh buffered solutions for each experiment to avoid pH drift over time. 3. Calibrate your pH meter regularly to ensure accurate measurements.

Experimental Protocols

Protocol 1: Evaluating the Impact of Different Buffer Systems on Hydroxyethyl Urea Stability

Objective: To determine the optimal buffer system for maintaining the stability of hydroxyethyl urea in an aqueous solution.

Methodology:

  • Preparation of Buffered Solutions:

    • Prepare 10% (w/v) aqueous solutions of hydroxyethyl urea.

    • Divide the solution into aliquots and adjust the pH of each aliquot to 6.0 using one of the following buffer systems:

      • Lactate Buffer

      • Phosphate Buffer

      • Citrate Buffer

    • Include an unbuffered 10% hydroxyethyl urea solution as a control.

  • Stability Testing:

    • Store all solutions in sealed containers at controlled temperatures (e.g., 25°C and 40°C).

    • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), take a sample from each solution.

  • Analysis:

    • Measure the pH of each sample.

    • Quantify the concentration of hydroxyethyl urea using a suitable analytical method (e.g., High-Performance Liquid Chromatography - HPLC).

    • Monitor for the presence of degradation byproducts, such as ammonia, using appropriate analytical techniques (e.g., ion-selective electrode or colorimetric assay).

  • Data Presentation:

    Buffer SystemInitial pHpH at Week 8 (25°C)Hydroxyethyl Urea Concentration at Week 8 (25°C) (%)
    Unbuffered Control6.0
    Lactate Buffer6.0
    Phosphate Buffer6.0
    Citrate Buffer6.0
    Buffer SystemInitial pHpH at Week 8 (40°C)Hydroxyethyl Urea Concentration at Week 8 (40°C) (%)
    Unbuffered Control6.0
    Lactate Buffer6.0
    Phosphate Buffer6.0
    Citrate Buffer6.0
Protocol 2: In Vitro Assessment of Skin Hydration Efficacy

Objective: To evaluate the moisturizing efficacy of hydroxyethyl urea formulations with different buffer systems on a reconstructed human epidermis (RHE) model.

Methodology:

  • Preparation of Test Formulations:

    • Prepare formulations containing 5% hydroxyethyl urea in the optimal buffer system identified in Protocol 1.

    • Prepare a control formulation with the buffer system but without hydroxyethyl urea.

    • Prepare a baseline control with no treatment.

  • RHE Model Culture and Treatment:

    • Culture RHE tissues according to the manufacturer's instructions.

    • Topically apply a standardized amount of each test and control formulation to the RHE tissues.

  • Efficacy Measurement:

    • At designated time points (e.g., 1, 4, 8, and 24 hours) after application, measure the skin surface hydration of the RHE tissues. This can be done using non-invasive methods such as measuring the electrical capacitance or impedance.[10][11]

  • Data Presentation:

    FormulationBaseline Hydration (Arbitrary Units)Hydration at 4 hours (Arbitrary Units)Hydration at 24 hours (Arbitrary Units)
    No Treatment
    Buffer Only
    5% Hydroxyethyl Urea in Optimal Buffer

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Buffer Stability Screening cluster_protocol2 Protocol 2: In Vitro Efficacy Testing P1_Prep Prepare 10% HEU Solutions (Unbuffered, Lactate, Phosphate, Citrate) P1_Store Store at 25°C and 40°C P1_Prep->P1_Store P1_Analyze Analyze at t=0, 1, 2, 4, 8 weeks (pH, [HEU], Degradation Products) P1_Store->P1_Analyze P1_Select Select Optimal Buffer P1_Analyze->P1_Select P2_Prep Prepare Formulations (No Treatment, Buffer Only, 5% HEU in Optimal Buffer) P1_Select->P2_Prep Informs Formulation P2_Treat Treat Reconstructed Human Epidermis (RHE) Models P2_Prep->P2_Treat P2_Measure Measure Skin Hydration (Capacitance/Impedance) at t=1, 4, 8, 24h P2_Treat->P2_Measure P2_Compare Compare Hydration Levels P2_Measure->P2_Compare

Caption: Experimental workflow for selecting an optimal buffer and testing efficacy.

logical_relationship cluster_formulation Formulation Factors cluster_outcome Desired Outcomes pH pH Stability Hydroxyethyl Urea Stability pH->Stability Maintains Buffer Buffer System Buffer->pH Controls Efficacy Moisturizing Efficacy Stability->Efficacy Ensures

Caption: Relationship between formulation factors and desired outcomes for hydroxyethyl urea.

References

Technical Support Center: Overcoming Hydroxyethyl Urea Interference in Protein Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from hydroxyethyl urea in common protein quantification assays like the Bradford and Bicinchoninic Acid (BCA) assays.

Frequently Asked Questions (FAQs)

Q1: Why does hydroxyethyl urea interfere with Bradford and BCA protein assays?

A1: Hydroxyethyl urea, a chaotropic agent, can interfere with protein assays through several mechanisms. In the Bradford assay, which relies on the binding of Coomassie dye to proteins, hydroxyethyl urea can disrupt the protein's three-dimensional structure, potentially altering the accessibility of amino acid residues that the dye binds to. This can lead to inaccurate protein concentration measurements.[1][2]

In the BCA assay, the interference is more direct. The BCA assay involves the reduction of Cu²⁺ to Cu⁺ by proteins in an alkaline medium, followed by the chelation of Cu⁺ by bicinchoninic acid to produce a colored complex.[3] Chaotropic agents like urea (and likely hydroxyethyl urea) can also reduce Cu²⁺ to Cu⁺, leading to a false-positive signal and an overestimation of the protein concentration.[4][5]

Q2: What are the common methods to overcome hydroxyethyl urea interference?

A2: The most common strategies to mitigate the interference of hydroxyethyl urea include:

  • Sample Dilution: This is the simplest method. Diluting the sample with a compatible buffer can reduce the concentration of hydroxyethyl urea to a level that no longer significantly interferes with the assay.[6][7] However, this is only feasible if the initial protein concentration is high enough to remain within the detection range of the assay after dilution.

  • Protein Precipitation: This involves precipitating the protein out of the solution, leaving the interfering hydroxyethyl urea in the supernatant. Common protein precipitation methods include using trichloroacetic acid (TCA) or cold acetone.[1][6][8] The protein pellet is then washed and resolubilized in a buffer compatible with the protein assay.

  • Dialysis/Desalting: These methods remove small molecules like hydroxyethyl urea from the protein sample by exchanging the buffer with one that is compatible with the assay.[6][7]

  • Use of Compatible Assay Kits: Several commercially available protein assay kits are designed to be compatible with certain concentrations of interfering substances. It is advisable to check the manufacturer's compatibility chart for your specific assay.[9][10][11][12][13]

Q3: Which method is best for my experiment?

A3: The choice of method depends on several factors, including the concentration of hydroxyethyl urea, the protein concentration, the sample volume, and the downstream application. The following flowchart can help guide your decision-making process.

G start Start: Protein sample with hydroxyethyl urea dilution_check Is protein concentration high enough for dilution? start->dilution_check dilute Dilute sample to reduce hydroxyethyl urea concentration dilution_check->dilute Yes precipitation_check Is denaturation of protein acceptable for downstream application? dilution_check->precipitation_check No end Proceed with protein quantification dilute->end precipitate Perform protein precipitation (TCA or Acetone) precipitation_check->precipitate Yes dialysis_check Is sample volume sufficient for dialysis/desalting? precipitation_check->dialysis_check No precipitate->end dialyze Perform dialysis or use desalting columns dialysis_check->dialyze Yes compatible_assay Use a compatible protein assay kit dialysis_check->compatible_assay No dialyze->end compatible_assay->end G start Start: Protein sample with hydroxyethyl urea add_tca Add equal volume of 100% TCA start->add_tca incubate Incubate on ice for 30 min add_tca->incubate centrifuge1 Centrifuge at 14,000 x g for 10 min incubate->centrifuge1 decant Decant supernatant centrifuge1->decant wash Wash pellet with cold acetone (2x) decant->wash centrifuge2 Centrifuge at 14,000 x g for 5 min wash->centrifuge2 dry Air-dry pellet centrifuge2->dry resuspend Resuspend pellet in compatible buffer dry->resuspend end Protein sample ready for assay resuspend->end G start Start: Protein sample with hydroxyethyl urea add_acetone Add 4 volumes of cold acetone start->add_acetone incubate Incubate at -20°C for >= 60 min add_acetone->incubate centrifuge Centrifuge at 13,000-15,000 x g for 10 min incubate->centrifuge decant Decant supernatant centrifuge->decant dry Air-dry pellet decant->dry resuspend Resuspend pellet in compatible buffer dry->resuspend end Protein sample ready for assay resuspend->end

References

Insufficient Data for Comprehensive Guide on Hydroxyethyl Urea in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for protocols and troubleshooting guides related to the use of hydroxyethyl urea in mass spectrometry did not yield sufficient specific information to create the requested in-depth technical support center.

The search results primarily focus on the established use of urea for protein denaturation and solubilization in proteomics workflows.[1][2][4][5][7] These resources detail common challenges associated with urea, such as protein carbamylation, and offer mitigation strategies.[2][18][21] However, they do not provide specific guidance on the refinement of protocols using hydroxyethyl urea.

Consequently, the creation of a detailed technical support center with the following components, as per the initial request, is not feasible at this time due to the lack of specific source material:

  • Troubleshooting Guides and FAQs: Specific issues and solutions directly related to hydroxyethyl urea in mass spectrometry could not be identified.

  • Quantitative Data Tables: No quantitative data for comparison of protocols or outcomes involving hydroxyethyl urea was found.

  • Detailed Experimental Protocols: While general protocols for urea-based sample preparation exist, none specifically detailing the use and refinement of hydroxyethyl urea were discovered.

  • Signaling Pathways and Workflow Diagrams: Without established protocols and workflows, the creation of accurate and relevant diagrams using Graphviz is not possible.

Further research or direct inquiry with manufacturers or research groups who may have unpublished data on the use of hydroxyethyl urea in mass spectrometry would be necessary to develop the comprehensive technical support center as envisioned.

References

Technical Support Center: Long-Term Storage of Protein Samples in Hydroxyethyl Urea and Urea Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of hydroxyethyl urea for the long-term storage of protein samples is not a widely documented practice in scientific literature. Therefore, this guide is primarily based on the extensive research available for urea solutions. Due to its chemical similarity as a urea derivative, hydroxyethyl urea may present similar challenges and considerations. The information provided for hydroxyethyl urea should be considered as inferred and requires experimental validation.

Frequently Asked Questions (FAQs)

Q1: Why use urea or hydroxyethyl urea for protein storage?

Urea is a powerful chaotropic agent used to denature and solubilize proteins, which can be particularly useful for long-term storage of proteins prone to aggregation in their native state.[1][2] By keeping the protein in an unfolded state, it can prevent precipitation and degradation. It is inferred that hydroxyethyl urea, as a derivative, may offer similar denaturing and solubilizing properties.

Q2: What is protein carbamylation and how can I prevent it?

Carbamylation is a chemical modification where isocyanic acid, a breakdown product of urea in aqueous solutions, reacts with free amino groups on the protein (e.g., N-terminus and lysine side chains).[3][4] This modification can alter the protein's charge, structure, and function, potentially leading to aggregation and interfering with downstream applications like mass spectrometry.[3][5]

Prevention Strategies for Carbamylation: [3][6]

  • Use fresh solutions: Always prepare urea solutions fresh before use.

  • Avoid heat: Do not heat urea solutions above 30-35°C.

  • Low temperature storage: Storing samples at 4°C or frozen at -80°C slows down urea decomposition.[7]

  • Deionize urea solutions: Use a mixed-bed ion-exchange resin to remove cyanate ions.

  • Use cyanate scavengers: Buffers like Tris or ammonium bicarbonate can help scavenge cyanate.

Since hydroxyethyl urea is a urea derivative, it is plausible that it could also lead to a similar carbamylation-like modification of proteins over time, although the specific reaction kinetics and products are not documented in the available literature. It is advisable to follow the same preventative measures as for urea.

Q3: My protein precipitates when I try to remove the urea/hydroxyethyl urea. What should I do?

Protein precipitation during the removal of a denaturant like urea is a common issue, often indicating that the protein is not refolding correctly and is aggregating instead.[6]

Troubleshooting strategies include: [6]

  • Gradual Denaturant Removal: Perform a stepwise dialysis with decreasing concentrations of urea (e.g., 6M → 4M → 2M → 1M → 0M).

  • Optimize Refolding Buffer: Ensure the final buffer has a pH at least one unit away from the protein's isoelectric point (pI) and consider adding stabilizing agents.

  • On-Column Refolding: Refold the protein while it is bound to a chromatography column.

These strategies are likely to be effective for proteins stored in hydroxyethyl urea as well.

Q4: What is the recommended storage temperature for protein samples in urea solutions?

For long-term storage in urea, freezing samples at -80°C is generally recommended to minimize chemical modifications like carbamylation.[7] However, be aware that urea can precipitate at low temperatures, so ensure it remains in solution upon thawing. For short-term storage, 4°C can be used, but the risk of carbamylation is higher than at -80°C.[8]

Troubleshooting Guides

Problem 1: Protein Precipitation in Urea/Hydroxyethyl Urea Solution During Storage

Possible Cause Troubleshooting Steps
Incorrect pH Ensure the buffer pH is at least 1 unit away from the protein's isoelectric point (pI).
Suboptimal Denaturant Concentration The required concentration is protein-specific. Try a concentration gradient (e.g., 4M, 6M, 8M) to find the optimal concentration for your protein.[9]
Protein Degradation Add protease inhibitors to the storage solution.[10]
Low Temperature Precipitation of Denaturant If storing at low temperatures, ensure the urea/hydroxyethyl urea concentration is not too high to prevent it from precipitating out of solution.

Problem 2: Protein Modification (Carbamylation)

Possible Cause Troubleshooting Steps
Aged Urea Solution Always prepare urea solutions fresh. For longer-term use, deionize the solution with a mixed-bed resin.[3][6]
High Storage Temperature Store samples at 4°C for short-term and -80°C for long-term storage to slow down the rate of cyanate formation.[7]
Inappropriate Buffer Use a buffer containing primary amines, such as Tris, which can act as a cyanate scavenger.[3]

Quantitative Data Summary

Table 1: Factors Affecting Protein Stability in Urea Solutions

Parameter Condition Effect on Protein Stability Considerations for Hydroxyethyl Urea
Urea Concentration 2M - 8MHigher concentrations lead to greater denaturation, which can prevent aggregation but may be harder to refold. The optimal concentration is protein-dependent.[9][11]Similar concentration-dependent effects are expected. Empirical testing is necessary.
Temperature -80°C, 4°C, Room TemperatureLower temperatures (-80°C) significantly reduce the rate of carbamylation.[7] Room temperature storage is not recommended due to rapid degradation and carbamylation.[10]Similar temperature dependence is likely. Low-temperature storage is advisable.
pH Acidic, Neutral, BasicThe rate of urea decomposition to isocyanic acid is influenced by pH.[5] The buffer pH should also be chosen to maximize protein solubility (away from pI).The effect of pH on hydroxyethyl urea stability and its impact on protein modification is unknown.
Additives Glycerol, Sugars, Reducing AgentsAdditives can help stabilize the denatured protein and prevent chemical modifications. For example, reducing agents like DTT prevent oxidation.[12][]The compatibility and efficacy of these additives with hydroxyethyl urea need to be experimentally determined.

Experimental Protocols

Protocol 1: Preparation of Protein Samples for Long-Term Storage in Urea Solution

  • Protein Sample Preparation: Purify the protein of interest. Determine the protein concentration.

  • Urea Stock Solution Preparation: Prepare a fresh 8M urea stock solution in the desired buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 8.0). To minimize cyanate formation, use high-purity urea and prepare the solution at room temperature, avoiding heat.[14] For extended use, deionize the urea solution with a mixed-bed ion-exchange resin.[15]

  • Denaturation: Add the 8M urea stock solution to the purified protein to achieve the desired final urea concentration (typically 6-8M).

  • Addition of Stabilizers (Optional): Add protease inhibitors to prevent degradation. For proteins with cysteine residues, a reducing agent like DTT (1-5 mM) can be included to prevent oxidation.

  • Aliquoting and Storage: Aliquot the protein-urea solution into single-use tubes to avoid freeze-thaw cycles. For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C.[7]

Note on Hydroxyethyl Urea: This protocol can be adapted for hydroxyethyl urea. However, the optimal concentration and the stability of hydroxyethyl urea solutions over time would need to be empirically determined.

Protocol 2: Assessment of Protein Carbamylation by Mass Spectrometry

  • Sample Preparation: Take an aliquot of the protein stored in the urea-containing solution.

  • Urea Removal: Remove the urea by dialysis or using a desalting column.

  • Enzymatic Digestion: Digest the protein with a protease (e.g., trypsin). Carbamylation of lysine and arginine residues can inhibit trypsin cleavage.[5]

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Look for mass shifts corresponding to carbamylation (+43.0058 Da) on the N-terminus and lysine residues.[4] Compare the extent of carbamylation in freshly prepared samples versus stored samples.

Visualizations

Experimental_Workflow Experimental Workflow for Protein Storage in Urea/Hydroxyethyl Urea cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Downstream Analysis start Purified Protein Sample prep_urea Prepare Fresh 8M Urea/ Hydroxyethyl Urea Solution mix Mix Protein with Denaturant Solution start->mix prep_urea->mix additives Add Stabilizers (Optional) mix->additives aliquot Aliquot into Single-Use Tubes additives->aliquot store Store at -80°C aliquot->store thaw Thaw Sample store->thaw remove_denaturant Remove Denaturant (e.g., Dialysis) thaw->remove_denaturant assay Perform Assay (e.g., Mass Spectrometry) remove_denaturant->assay Troubleshooting_Precipitation Troubleshooting Protein Precipitation start Protein Precipitates in Solution check_ph Check pH (Is it near pI?) start->check_ph adjust_ph Adjust pH (>1 unit from pI) check_ph->adjust_ph Yes check_conc Check Denaturant Concentration check_ph->check_conc No soluble Protein Soluble adjust_ph->soluble optimize_conc Optimize Concentration (Test Gradient) check_conc->optimize_conc Suboptimal check_degradation Check for Degradation check_conc->check_degradation Optimal optimize_conc->soluble add_inhibitors Add Protease Inhibitors check_degradation->add_inhibitors Yes check_degradation->soluble No add_inhibitors->soluble

References

Mitigating the effects of hydroxyethyl urea impurities in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the effects of impurities in hydroxyethyl urea during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is hydroxyethyl urea and what are its common applications in research?

A1: Hydroxyethyl urea is a derivative of urea, valued for its high hygroscopicity and water solubility. In research, it is often used as a humectant in formulations, a cryoprotectant, and as a denaturant in protein folding studies, similar to urea but with potentially different solvation properties.

Q2: What are the typical impurities found in commercial grades of hydroxyethyl urea?

A2: Commercial hydroxyethyl urea is primarily synthesized by reacting ethanolamine with an excess of urea.[1] This process can result in several impurities. The most common are residual starting materials and byproducts of side reactions. A summary of these impurities is provided in the table below.

Q3: How can these impurities affect my experiments?

A3: Impurities in hydroxyethyl urea can lead to a range of issues, from subtle variations in assay results to complete experimental failure. For example, residual ethanolamine or diethanolamine can alter the pH of your solutions, which is critical for many biological assays.[2] Other impurities, such as 2-oxazolidone, may have unexpected biological activity, potentially acting as an antagonist or agonist in cellular assays.[3][4][5] Unreacted urea can also interfere with protein stability studies.[6]

Q4: How can I detect the presence of these impurities in my hydroxyethyl urea sample?

A4: Several analytical techniques can be employed to identify and quantify impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for separating and quantifying urea and its related impurities like biuret and triuret.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile impurities such as ethanolamine and diethanolamine.[9][10][11]

Q5: What are the options for purifying hydroxyethyl urea in a laboratory setting?

A5: For many applications, using a high-purity grade of hydroxyethyl urea is the simplest solution. However, if you need to purify a lower-grade batch, recrystallization is an effective method for polar compounds like hydroxyethyl urea.[12][13][14] A detailed protocol for recrystallization is provided in the "Experimental Protocols" section of this guide. For removal of ionic impurities, the use of mixed-bed ion-exchange resins can also be effective.[15]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common experimental issues that may be caused by impurities in hydroxyethyl urea.

Observed Problem Potential Impurity Troubleshooting Steps
Unexpected changes in pH of unbuffered or weakly buffered solutions. Ethanolamine, Diethanolamine1. Measure the pH of your hydroxyethyl urea stock solution. 2. If the pH is alkaline, consider the presence of amine impurities. 3. Use a buffered solution appropriate for your experiment's pH range. 4. If the issue persists, consider purifying the hydroxyethyl urea or using a higher purity grade.
Inconsistent results in cell-based assays (e.g., unexpected cell death, altered proliferation). Diethanolamine, 2-Oxazolidone1. Diethanolamine has been shown to reduce cell proliferation and induce apoptosis.[2][16][17] 2. 2-Oxazolidone derivatives can have biological activity, including antimicrobial effects.[3][18] 3. Run a vehicle control with the hydroxyethyl urea solution in a cell-free system to check for direct compound interference with assay reagents.[19] 4. Test a new, high-purity batch of hydroxyethyl urea.
Protein aggregation or unexpected changes in protein stability. Urea1. Residual urea is a known protein denaturant.[6] 2. Quantify the urea content in your hydroxyethyl urea sample using an appropriate analytical method (e.g., HPLC). 3. If urea levels are high, purify the hydroxyethyl urea by recrystallization.
High background or unexpected signals in fluorescence- or colorimetric-based assays. Multiple impurities1. Run a blank measurement with your hydroxyethyl urea solution to check for intrinsic fluorescence or absorbance. 2. Some impurities may react with assay reagents.[19] Test for this by incubating the hydroxyethyl urea solution with your assay reagents in the absence of your biological sample. 3. Consider purification if significant interference is detected.

Data Presentation

Table 1: Common Impurities in Commercial Hydroxyethyl Urea
ImpurityTypical ConcentrationPotential Experimental Effects
Urea< 3.0%Affects protein stability and conformation.[6]
Ethanolamine< 0.5%Can alter pH of solutions; potential for side reactions with other reagents.[2]
Diethanolamine< 0.025%May affect cell viability and proliferation; can interfere with choline metabolism.[2][16][17]
2-Oxazolidone< 1.0%Potential for unintended biological activity (e.g., antimicrobial).[3][18]
N,N'-bis(2-hydroxyethylurea)< 5.0%Potential for altering solution properties; less data on direct experimental interference.

Concentration ranges are based on data from the Cosmetic Ingredient Review.[1][20]

Experimental Protocols

Protocol 1: Detection of Amine Impurities by GC-MS

This protocol provides a general workflow for the detection of ethanolamine and diethanolamine in a hydroxyethyl urea sample.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the hydroxyethyl urea sample into a vial.

    • Dissolve the sample in a suitable solvent such as methanol or a methanol/water mixture.

    • For derivatization (optional but can improve peak shape and sensitivity), add a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate according to the manufacturer's instructions.

  • GC-MS Analysis:

    • Use a GC column suitable for polar amine analysis, such as a Zebron ZB-5MSplus or similar.[9]

    • Set the injection port temperature to 250°C.

    • Use a temperature program that starts at a low temperature (e.g., 60°C) and ramps up to a higher temperature (e.g., 250°C) to ensure separation of the analytes.

    • The mass spectrometer should be operated in full scan mode to identify the impurities, and then in selected ion monitoring (SIM) mode for quantification against a standard curve.

  • Data Analysis:

    • Identify the peaks corresponding to ethanolamine and diethanolamine based on their retention times and mass spectra compared to known standards.

    • Quantify the impurities by integrating the peak areas and comparing them to a calibration curve prepared with certified reference standards.

Protocol 2: Purification of Hydroxyethyl Urea by Recrystallization

This protocol describes a general method for purifying hydroxyethyl urea. The choice of solvent is critical and may require some optimization.

  • Solvent Selection:

    • Test the solubility of a small amount of your hydroxyethyl urea sample in various polar solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) at room temperature and upon heating.

    • An ideal solvent will dissolve the hydroxyethyl urea when hot but have low solubility when cold.

  • Recrystallization Procedure:

    • Place the impure hydroxyethyl urea in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur. Avoid disturbing the solution during this cooling phase.[12][13]

    • Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

    • Dry the purified crystals under vacuum.

  • Purity Assessment:

    • Assess the purity of the recrystallized hydroxyethyl urea by measuring its melting point and re-analyzing for impurities using the appropriate analytical methods.

Visualizations

cluster_synthesis Hydroxyethyl Urea Synthesis cluster_impurities Sources of Impurities Urea Urea Reaction Reaction Urea->Reaction Ethanolamine Ethanolamine Ethanolamine->Reaction Diethanolamine_Impurity Diethanolamine (from Ethanolamine) Ethanolamine->Diethanolamine_Impurity Hydroxyethyl_Urea Hydroxyethyl Urea Reaction->Hydroxyethyl_Urea Unreacted_Urea Unreacted Urea Reaction->Unreacted_Urea Unreacted_Ethanolamine Unreacted Ethanolamine Reaction->Unreacted_Ethanolamine Side_Reaction_1 Side Reaction (e.g., cyclization) Reaction->Side_Reaction_1 Side_Reaction_2 Side Reaction (dimerization) Reaction->Side_Reaction_2 Final_Product Final Product (with impurities) Hydroxyethyl_Urea->Final_Product Purification Unreacted_Urea->Final_Product Unreacted_Ethanolamine->Final_Product 2-Oxazolidone 2-Oxazolidone Side_Reaction_1->2-Oxazolidone 2-Oxazolidone->Final_Product Bis_HEU N,N'-bis(2-hydroxyethylurea) Side_Reaction_2->Bis_HEU Bis_HEU->Final_Product Diethanolamine_Impurity->Final_Product start Experimental Anomaly (e.g., inconsistent results) check_reagent Is Hydroxyethyl Urea a potential cause? start->check_reagent impurity_q Suspect Impurity Interference? check_reagent->impurity_q ph_issue pH-related issue? impurity_q->ph_issue Yes bioactivity_issue Unexpected biological effect? impurity_q->bioactivity_issue protein_issue Protein stability issue? impurity_q->protein_issue measure_ph Measure pH of stock solution ph_issue->measure_ph Yes run_controls Run vehicle and cell-free controls bioactivity_issue->run_controls Yes quantify_urea Quantify urea content (HPLC) protein_issue->quantify_urea Yes amine_impurity Amine Impurity Likely (Ethanolamine) measure_ph->amine_impurity pH is alkaline use_buffer Use buffered solution amine_impurity->use_buffer end Problem Resolved use_buffer->end oxazolidinone_impurity Bioactive Impurity Likely (2-Oxazolidinone) run_controls->oxazolidinone_impurity Controls show interference purify Purify Hydroxyethyl Urea or use high-purity grade oxazolidinone_impurity->purify urea_impurity High Urea Content quantify_urea->urea_impurity High urea detected urea_impurity->purify purify->end DEA Diethanolamine (Impurity) Choline_Transport Choline Transporter DEA->Choline_Transport Inhibits Choline_Kinase Choline Kinase DEA->Choline_Kinase Competes with Choline Int_Choline Intracellular Choline Choline_Transport->Int_Choline Apoptosis Apoptosis Choline_Transport->Apoptosis Phosphocholine Phosphocholine Choline_Kinase->Phosphocholine Choline Extracellular Choline Choline->Choline_Transport Int_Choline->Choline_Kinase Cell_Membrane Cell Membrane Synthesis Phosphocholine->Cell_Membrane Cell_Proliferation Cell Proliferation Cell_Membrane->Cell_Proliferation Cell_Proliferation->Apoptosis

References

Validation & Comparative

A Comparative Guide to Protein Denaturation: (2-hydroxyethyl)urea vs. Urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the protein denaturation efficiency of urea and its derivative, (2-hydroxyethyl)urea. While urea is a widely characterized denaturant, this document outlines a framework for the direct comparison of its efficacy against (2-hydroxyethyl)urea, a compound of growing interest in various biochemical applications. This comparison is supported by established experimental protocols and will enable researchers to make informed decisions when selecting a denaturant for their specific protein and application.

Mechanism of Action: A Tale of Two Chaotropes

Urea is a well-established chaotropic agent that disrupts the three-dimensional structure of proteins, leading to denaturation.[1][2] Its mechanism is understood to be a combination of direct and indirect effects.[3][4]

Direct Interactions: Urea molecules can directly interact with the protein. This involves forming hydrogen bonds with the peptide backbone and polar side chains, which competes with and weakens the intramolecular hydrogen bonds that stabilize the protein's native secondary and tertiary structures.[3][5][6] Studies have shown that urea molecules can also interact with nonpolar side chains through van der Waals forces, effectively solubilizing the hydrophobic core as it becomes more exposed during unfolding.[6]

Indirect Interactions: Urea also alters the structure and dynamics of the surrounding water molecules.[3][4] By disrupting the hydrogen-bonding network of water, urea diminishes the hydrophobic effect, which is a major driving force for protein folding.[3][5] This makes it more energetically favorable for nonpolar amino acid residues to be exposed to the solvent, thus promoting the unfolded state.

The mechanism of action for (2-hydroxyethyl)urea is hypothesized to be similar, involving both direct and indirect effects. The presence of the hydroxyethyl group may, however, alter its hydrogen bonding capacity and its influence on the hydrophobic effect, thereby potentially modulating its denaturation efficiency. A direct comparative study is essential to elucidate these differences.

Quantitative Comparison of Denaturation Efficiency

To date, comprehensive experimental data directly comparing the denaturation efficiency of (2-hydroxyethyl)urea and urea for a range of proteins is not widely available in the public domain. However, based on studies of other urea derivatives, it is possible to design experiments to quantify and compare their denaturing potencies.

The following table presents established denaturation data for urea with a model protein, Ribonuclease A (RNase A), and outlines the parameters that should be determined for (2-hydroxyethyl)urea to enable a direct comparison.

DenaturantProteinCm (M)m-value (kcal mol-1 M-1)ΔGD-N (kcal mol-1)
Urea Ribonuclease A~3.1Value to be determinedValue to be determined
(2-hydroxyethyl)urea Ribonuclease AValue to be determinedValue to be determinedValue to be determined

Table 1: Comparative Denaturation Parameters for Urea and (2-hydroxyethyl)urea with Ribonuclease A. The Cm value for urea with Lysozyme is approximately 3.1 M[7]. The Cm (midpoint of the denaturation curve), m-value (dependence of ΔG on denaturant concentration), and ΔGD-N (free energy of unfolding) are key parameters for quantifying denaturation efficiency. These values need to be experimentally determined for (2-hydroxyethyl)urea to facilitate a robust comparison.

Experimental Protocols

To obtain the comparative data outlined in Table 1, the following established experimental protocols can be employed.

Protein Preparation and Denaturant Solutions
  • Protein: A well-characterized protein such as Ribonuclease A or Lysozyme should be used. The protein should be purified to homogeneity and its concentration accurately determined.

  • Denaturant Solutions: Prepare fresh stock solutions of high-purity urea and (2-hydroxyethyl)urea (e.g., 8 M) in the desired buffer (e.g., phosphate or Tris buffer). Ensure the pH is stable after the addition of the denaturants. A series of dilutions should be prepared from the stock solutions to create a range of denaturant concentrations.

Monitoring Protein Unfolding by Intrinsic Tryptophan Fluorescence

This method leverages the sensitivity of the fluorescence emission of tryptophan residues to their local environment. Upon unfolding, tryptophan residues become more exposed to the polar solvent, causing a red-shift in the emission maximum (λmax).

  • Instrumentation: A spectrofluorometer.

  • Procedure:

    • Prepare a series of samples with a constant protein concentration and varying concentrations of urea or (2-hydroxyethyl)urea.

    • Incubate the samples to allow the unfolding reaction to reach equilibrium.

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Record the fluorescence emission spectra from approximately 310 nm to 400 nm.

    • Determine the λmax for each spectrum.

    • Plot the λmax as a function of denaturant concentration to generate a denaturation curve. The Cm is the denaturant concentration at the midpoint of this transition.

Characterizing Secondary Structure Changes using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein during denaturation. The far-UV CD spectrum is particularly sensitive to α-helical and β-sheet content.

  • Instrumentation: A CD spectropolarimeter.

  • Procedure:

    • Prepare protein samples in a suitable buffer with varying concentrations of each denaturant.

    • Record the far-UV CD spectra (e.g., from 250 nm to 190 nm).

    • Monitor the change in the CD signal at a specific wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).

    • Plot the change in the CD signal against the denaturant concentration to obtain a denaturation curve and determine the Cm.

Measuring the Thermodynamics of Unfolding with Differential Scanning Calorimetry (DSC)

DSC directly measures the heat capacity changes associated with protein unfolding, providing thermodynamic parameters such as the enthalpy of denaturation (ΔH).

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • Prepare protein samples in the presence of different fixed concentrations of urea or (2-hydroxyethyl)urea.

    • Perform thermal scans to induce denaturation and measure the excess heat capacity as a function of temperature.

    • Analyze the thermograms to determine the melting temperature (Tm) and the calorimetric enthalpy (ΔHcal) of unfolding at each denaturant concentration.

    • Plot Tm as a function of denaturant concentration to assess the destabilizing effect of each compound.

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for comparing the denaturation efficiency of (2-hydroxyethyl)urea and urea.

G cluster_prep Sample Preparation cluster_series Denaturant Concentration Series cluster_analysis Biophysical Analysis cluster_data Data Analysis P Purified Protein U_series Urea Dilution Series (0M to 8M) P->U_series Mix with HEU_series HEU Dilution Series (0M to 8M) P->HEU_series Mix with U_stock 8M Urea Stock U_stock->U_series HEU_stock 8M (2-hydroxyethyl)urea Stock HEU_stock->HEU_series Buffer Buffer Buffer->U_series Buffer->HEU_series Fluorescence Intrinsic Fluorescence U_series->Fluorescence CD Circular Dichroism U_series->CD DSC Differential Scanning Calorimetry U_series->DSC HEU_series->Fluorescence HEU_series->CD HEU_series->DSC Curves Denaturation Curves Fluorescence->Curves CD->Curves DSC->Curves Params Thermodynamic Parameters (Cm, m-value, ΔG) Curves->Params

Caption: Experimental workflow for comparing protein denaturation.

Concluding Remarks

While urea is a universally employed denaturant, a thorough, data-driven comparison with (2-hydroxyethyl)urea is necessary to understand the latter's potential advantages or disadvantages in specific applications. The experimental framework provided in this guide offers a robust methodology for researchers to directly compare the denaturation efficiency of these two compounds. By determining and comparing key thermodynamic parameters, the scientific community can build a comprehensive understanding of how the hydroxyethyl modification influences the denaturing properties of urea, ultimately leading to more informed choices in protein research and development.

References

A Comparative Analysis of Hydroxyethyl Urea and Guanidine Hydrochloride in Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of hydroxyethyl urea and guanidine hydrochloride, focusing on their established and inferred effects in biochemical and cellular systems. While guanidine hydrochloride is a well-documented protein denaturant, comprehensive experimental data directly comparing it with hydroxyethyl urea in research applications is limited. This document synthesizes available data for guanidine hydrochloride, contrasts it with the widely studied neutral denaturant urea, and characterizes hydroxyethyl urea based on current knowledge, primarily from cosmetic science, to provide a comparative perspective.

Section 1: Guanidine Hydrochloride - The Potent Chaotrope

Guanidine hydrochloride (GdnHCl) is a powerful, ionic chaotropic agent widely employed to study protein folding and stability.[1] Its primary mechanism of action involves the disruption of the non-covalent interactions that maintain a protein's native three-dimensional structure.[1]

Mechanism of Action:

  • Disruption of Hydrogen Bonds: The guanidinium ion effectively interferes with the hydrogen bond network within the protein and between the protein and water.[1]

  • Weakening of Hydrophobic Interactions: By altering the structure of water, GdnHCl increases the solubility of non-polar amino acid side chains, diminishing the hydrophobic effect that drives protein folding.[1]

  • Direct Binding: The guanidinium ion can bind directly to the peptide backbone and charged residues, which shifts the conformational equilibrium towards the unfolded state.[1][2] This direct interaction is a key part of its denaturation mechanism.[2]

  • Masking Electrostatic Interactions: Due to its ionic nature, GdnHCl can mask the intrinsic electrostatic interactions within a protein, which can affect the estimation of its conformational stability.[3][4]

Section 2: Comparative Analysis: Guanidine Hydrochloride vs. Urea

To understand the properties of a non-ionic denaturant relative to GdnHCl, we present a comparison with urea, a well-characterized neutral chaotrope. Hydroxyethyl urea, as a derivative, is expected to share some properties with urea.

Urea functions as a denaturant through both direct and indirect mechanisms.[5][6] It interacts directly with the peptide backbone and can alter the structure of water, which weakens the hydrophobic effect.[5][7]

Data Presentation: Denaturation Efficiency

The following table summarizes the key differences in denaturation performance between guanidine hydrochloride and urea.

FeatureGuanidine Hydrochloride (GdnHCl)Urea
Denaturing Potency Higher; effective at lower concentrations.[8]Lower; requires higher concentrations.[8]
Typical Concentration ~6 M for complete denaturation.[8][9]~8 M for complete denaturation (may be incomplete for some proteins).[8][9]
Midpoint of Denaturation (Cm) ~3.5 M for many proteins.[4][10]Highly protein-dependent, often higher than GdnHCl.[4][10]
Ionic Nature Ionic.[4]Neutral.[4]
Effect on Electrostatics Masks electrostatic interactions within the protein.[3][4]Does not mask electrostatic interactions.[3][4]
Mechanism Disrupts H-bonds, weakens hydrophobic effect, direct binding.[1]Disrupts H-bonds, weakens hydrophobic effect.[7]
Chemical Stability Generally stable in solution.[8]Can decompose to cyanate, leading to protein carbamylation.[8]
Experimental Protocols: Protein Denaturation Assay

This protocol outlines a general method for analyzing protein denaturation using either GdnHCl or urea, monitored by fluorescence spectroscopy.

Objective: To determine the conformational stability of a protein by measuring the change in tryptophan fluorescence upon exposure to increasing concentrations of a denaturant.

Materials:

  • Purified protein of interest

  • High-purity guanidine hydrochloride or urea

  • Appropriate buffer (e.g., Tris-HCl, Phosphate)

  • Fluorometer

Methodology:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the purified protein in the desired buffer.

    • Prepare an 8 M Urea or 6 M GdnHCl stock solution in the same buffer.[10] Ensure complete dissolution and adjust the pH as necessary.[10] For critical studies, the molarity of GdnHCl should be verified using a refractometer.[11]

  • Sample Preparation:

    • Create a series of samples with a constant final protein concentration (e.g., 2-5 µM) and varying denaturant concentrations (from 0 M to 6 M for GdnHCl or 0 M to 8 M for urea).[1]

    • This is achieved by mixing calculated volumes of the protein stock, denaturant stock, and buffer.

  • Equilibration:

    • Incubate the samples for a sufficient period at a constant temperature to allow the unfolding reaction to reach equilibrium. Incubation times for GdnHCl are generally shorter than for urea due to its higher denaturing power.[10]

  • Fluorescence Measurement:

    • Set the fluorometer to excite the samples at 295 nm (to selectively excite tryptophan residues) and record the emission spectrum (typically from 310 nm to 400 nm).

    • As the protein unfolds, tryptophan residues become more exposed to the solvent, causing a red shift (a shift to longer wavelengths) in the emission maximum.

  • Data Analysis:

    • Plot the wavelength of maximum emission as a function of the denaturant concentration.

    • The resulting data should form a sigmoidal curve, which can be fitted to a two-state unfolding model to calculate the midpoint of the transition (Cm) and the free energy of unfolding (ΔG°).[1]

Section 3: Characterization of Hydroxyethyl Urea

Properties and Inferred Mechanism:

  • Chemical Structure: Hydroxyethyl urea is a neutral, non-ionic derivative of urea.[12][13] It is a low-molecular-weight, highly water-soluble, and hygroscopic solid.[1][14]

  • Primary Function: It is known for its excellent moisturizing and hydrating properties, helping the skin to retain water, thereby increasing elasticity and providing a pleasant feel without tackiness.[12][15][16]

  • Inferred Effect on Proteins: Based on its function as a humectant and its use in skincare to improve skin barrier function, hydroxyethyl urea is likely to act as a protein stabilizer rather than a denaturant in biological contexts.[13][15] By attracting and binding water, it would favor the hydration of protein surfaces, which is generally associated with maintaining the native, folded state. Its mechanism is likely dominated by hydrogen bonding with water and protein surfaces, similar to other humectants like glycerin.[15]

  • Toxicity Profile: Safety assessments have concluded that hydroxyethyl urea is safe for use in cosmetics and is not genotoxic.[10][17] The oral and dermal LD50 values are greater than 2000 mg/kg in rats for a ~57% aqueous solution.[14]

Section 4: Comparative Summary and Discussion

The comparison between guanidine hydrochloride and hydroxyethyl urea represents a study of two molecules with fundamentally different effects on proteins.

FeatureGuanidine HydrochlorideHydroxyethyl Urea (Inferred)
Primary Effect on Proteins Denaturant: Actively unfolds proteins.[1]Stabilizer/Humectant: Hydrates and likely stabilizes protein structure.[15]
Ionic Nature Ionic (Chaotropic Salt)Neutral (Urea Derivative)
Mechanism of Action Disrupts hydrogen bonds and hydrophobic interactions via direct and indirect effects.[1]Forms hydrogen bonds with water and protein surfaces, acting as a humectant.[16]
Typical Application Protein folding/unfolding studies, solubilization of inclusion bodies.[13]Cosmetics and personal care products as a moisturizing agent.[12]
Concentration for Effect Molar concentrations (e.g., 3-6 M) required for denaturation.[10]Low percentage concentrations (e.g., 1-10%) for moisturization.[16]

Conclusion: Guanidine hydrochloride is a potent, ionic denaturant used to disrupt protein structure. Its mechanism is well-understood and involves a combination of direct binding and disruption of the solvent environment.[1][2] In contrast, hydroxyethyl urea is a neutral, non-ionic molecule primarily used for its exceptional moisturizing capabilities in cosmetic formulations.[12][15] All available evidence suggests that its role is to hydrate and stabilize, rather than denature. Therefore, for applications requiring protein unfolding, guanidine hydrochloride is the appropriate choice. Hydroxyethyl urea would be unsuitable for such purposes and may, in fact, contribute to maintaining protein stability.

Mandatory Visualizations

Experimental Workflow for Protein Denaturation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p_stock Protein Stock Solution mixing Serial Dilution (Constant Protein, Variable Denaturant) p_stock->mixing d_stock Denaturant Stock (6M GdnHCl or 8M Urea) d_stock->mixing incubation Equilibration (Allow Unfolding) mixing->incubation measurement Fluorescence Spectroscopy (Ex: 295nm, Em: 310-400nm) incubation->measurement plot Plot Emission Maxima vs. [Denaturant] measurement->plot fit Fit Sigmoidal Curve plot->fit results Calculate Cm and ΔG° fit->results

Caption: General experimental workflow for protein denaturation analysis.

Denaturant Mechanisms Native Native Protein (Folded State) Unfolded Unfolded Protein (Denatured State) Native->Unfolded Denaturation Urea_stabilize Hydration Shell (Stabilizing Effect for HEU) Native->Urea_stabilize HEU likely enhances Gdn_direct Direct Binding to Peptide Backbone Gdn_direct->Unfolded Strongly Promotes Gdn_indirect Disruption of Water Structure & H-Bonds Gdn_indirect->Unfolded Urea_indirect Weakens Hydrophobic Effect via H-Bonding Urea_indirect->Unfolded Promotes

Caption: Contrasting mechanisms of ionic vs. neutral agents.

References

N-(2-hydroxyethyl)urea: A Gentler Approach to Protein Denaturation?

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the efficacy of N-(2-hydroxyethyl)urea as a potentially less harsh alternative to urea for protein denaturation.

In the realm of protein science, denaturation is a fundamental process, crucial for understanding protein folding, stability, and for various applications in drug development and manufacturing. Urea is a widely used chaotropic agent for inducing protein unfolding. However, its harsh nature can sometimes lead to irreversible aggregation or modification of proteins. This has spurred interest in milder denaturants that can gently unfold proteins while preserving their integrity. N-(2-hydroxyethyl)urea (HEU), a derivative of urea, has emerged as a potential candidate, though research into its efficacy as a protein denaturant is still in its nascent stages. This guide provides a comparative overview of HEU and urea, summarizing the known mechanisms of urea denaturation and offering a theoretical perspective on how HEU might function as a less harsh alternative.

Mechanism of Action: Urea vs. A Hypothetical View of HEU

Urea is thought to denature proteins through a combination of direct and indirect mechanisms.[1] The direct mechanism involves the accumulation of urea molecules around the protein, where they disrupt the intramolecular hydrogen bonds that stabilize the protein's secondary and tertiary structures.[1] Urea's ability to form hydrogen bonds with the peptide backbone and polar side chains effectively competes with the protein's self-interactions.[2] The indirect mechanism involves the disruption of the hydrogen-bonded network of water, which in turn weakens the hydrophobic effect that drives the folding of nonpolar residues into the protein's core.[1]

While direct experimental evidence is lacking for the denaturation mechanism of N-(2-hydroxyethyl)urea, its chemical structure allows for a hypothetical comparison. The presence of the hydroxyethyl group introduces several key differences:

  • Increased Hydrophilicity and Hydrogen Bonding Capacity: The hydroxyl group in HEU can act as both a hydrogen bond donor and acceptor, potentially leading to stronger interactions with water molecules and the polar residues of a protein compared to urea.

  • Steric Hindrance: The bulkier hydroxyethyl group may introduce steric hindrance, potentially altering how HEU molecules interact with and pack around the protein surface compared to the smaller urea molecule.

  • Potential for Weaker Disruption of Water Structure: The enhanced interaction of HEU with water, due to its hydroxyethyl group, might lead to a less disruptive effect on the overall water structure compared to urea. This could translate to a milder denaturation process.

These structural differences suggest that HEU might denature proteins through a similar combination of direct and indirect effects as urea, but with a potentially altered balance between these mechanisms, leading to a "softer" denaturation profile.

Quantitative Comparison: A Call for Data

A direct quantitative comparison of the denaturing strength of HEU and urea is hampered by the current lack of published experimental data for HEU. For urea, the concentration required to achieve 50% denaturation (Cm) is a well-documented parameter for many proteins. To facilitate future research and a direct comparison, the following table is presented as a template for organizing experimental data once it becomes available.

DenaturantModel ProteinCm (M)Denaturation Midpoint (Tm) (°C) at a given concentrationTechnique(s) UsedReference
Urea e.g., Ribonuclease ATypical values range from 4-8 MTo be determined experimentallyCircular Dichroism, Fluorescence Spectroscopy[Hypothetical Data]
N-(2-hydroxyethyl)urea e.g., Ribonuclease ATo be determined experimentallyTo be determined experimentallyCircular Dichroism, Fluorescence Spectroscopy[Hypothetical Data]
Guanidinium Chloride e.g., Ribonuclease ATypical values range from 2-6 MTo be determined experimentallyCircular Dichroism, Fluorescence Spectroscopy[Hypothetical Data]

Experimental Protocols for Assessing Denaturant Efficacy

To evaluate the efficacy of N-(2-hydroxyethyl)urea as a denaturant and compare it to urea, standard biophysical techniques can be employed. The following are detailed methodologies for key experiments.

Circular Dichroism (CD) Spectroscopy for Monitoring Secondary Structure Changes

Objective: To monitor the changes in the secondary structure of a protein as a function of denaturant concentration.

Methodology:

  • Sample Preparation: Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate or Tris buffer at a specific pH). Prepare a series of samples with a constant protein concentration and increasing concentrations of the denaturant (urea or HEU). A corresponding set of buffer blanks containing only the denaturant should also be prepared.

  • Instrumentation: Use a circular dichroism spectropolarimeter.

  • Measurement:

    • Record the far-UV CD spectra (typically from 200 to 250 nm) for each sample and its corresponding blank.

    • The change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) is monitored as a function of denaturant concentration.

  • Data Analysis:

    • The fraction of unfolded protein is calculated from the change in the CD signal.

    • The data is then fitted to a sigmoidal curve to determine the Cm value, which is the denaturant concentration at the midpoint of the unfolding transition.

Intrinsic Tryptophan Fluorescence Spectroscopy for Monitoring Tertiary Structure Changes

Objective: To monitor the changes in the tertiary structure of a protein by observing the fluorescence of its intrinsic tryptophan residues.

Methodology:

  • Sample Preparation: Prepare samples as described for CD spectroscopy.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Record the fluorescence emission spectra for each sample and its corresponding blank from approximately 310 nm to 400 nm.

    • Changes in the fluorescence intensity and the wavelength of maximum emission (λmax) are monitored as a function of denaturant concentration. Unfolding typically exposes tryptophan residues to the aqueous environment, leading to a red shift in λmax and a change in fluorescence intensity.

  • Data Analysis:

    • The fraction of unfolded protein is calculated from the change in fluorescence intensity or λmax.

    • The Cm value is determined by fitting the data to a sigmoidal curve.

Visualizing the Denaturation Process

The following diagrams illustrate the established mechanism of urea denaturation and a hypothetical workflow for comparing denaturants.

UreaDenaturation cluster_native Native State cluster_denaturant Denaturant Action cluster_unfolded Unfolded State Native Folded Protein (Stable 3D Structure) Urea Urea Direct Direct Interaction: - H-bonding with backbone - Solvation of polar groups Urea->Direct Indirect Indirect Interaction: - Disruption of water network - Weakening of hydrophobic effect Urea->Indirect Unfolded Unfolded Protein (Loss of secondary and tertiary structure) Direct->Unfolded Disruption of internal H-bonds Indirect->Unfolded Exposure of hydrophobic core

Caption: Mechanism of protein denaturation by urea.

DenaturantComparisonWorkflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Processing and Comparison Protein Purified Protein Solution Titration Prepare series of protein samples with increasing denaturant concentrations Protein->Titration Denaturants Stock Solutions: - Urea - N-(2-hydroxyethyl)urea - Guanidinium Chloride Denaturants->Titration CD Circular Dichroism (Secondary Structure) Titration->CD Fluorescence Fluorescence Spectroscopy (Tertiary Structure) Titration->Fluorescence Plotting Plot % Unfolded vs. [Denaturant] CD->Plotting Fluorescence->Plotting Fitting Fit data to sigmoidal curve Plotting->Fitting Cm Determine Cm value for each denaturant Fitting->Cm Comparison Compare Cm values to assess relative denaturing strength Cm->Comparison

Caption: Experimental workflow for comparing denaturants.

Conclusion: A Promising but Unexplored Alternative

N-(2-hydroxyethyl)urea presents an intriguing possibility as a milder denaturant compared to urea. Its chemical structure suggests that it may interact with proteins and the surrounding water in a less disruptive manner. However, the current body of scientific literature lacks the necessary experimental data to definitively assess its efficacy and "harshness." The experimental protocols outlined in this guide provide a clear roadmap for researchers to undertake a direct and quantitative comparison of HEU and urea. Such studies are crucial to validate the potential of HEU as a valuable tool in protein research and biopharmaceutical development, potentially offering a gentler means to explore the intricacies of protein structure and stability.

References

Validating hydroxyethyl urea as a chaotropic agent in proteomics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of chaotropic agents is critical for achieving optimal protein solubilization and denaturation in proteomics workflows. This guide provides a detailed comparison of commonly used chaotropes, focusing on their performance, impact on downstream analysis, and established experimental protocols. While this guide explores the efficacy of established agents, it is important to note that a comprehensive literature search did not yield any published data or established protocols for the use of hydroxyethyl urea as a chaotropic agent in the field of proteomics. Therefore, the following sections will focus on the comparative analysis of two widely used chaotropes: urea and guanidinium chloride.

Introduction to Chaotropic Agents in Proteomics

Chaotropic agents are substances that disrupt the three-dimensional structure of macromolecules like proteins and nucleic acids.[1] They achieve this by interfering with non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions, that stabilize the native protein conformation.[1][2] In bottom-up proteomics, effective protein denaturation is a crucial first step to ensure complete enzymatic digestion and, consequently, comprehensive protein identification and quantification by mass spectrometry.[2] The two most common chaotropic agents employed in proteomics are urea and guanidinium chloride.[3]

Mechanism of Action

While both urea and guanidinium chloride are potent protein denaturants, they operate through distinct mechanisms.

Urea is thought to denature proteins through both direct and indirect mechanisms.[4] It can directly interact with the protein backbone and polar residues, forming hydrogen bonds that compete with intramolecular hydrogen bonds.[4][5] Indirectly, urea disrupts the hydrogen-bonding network of water, which weakens the hydrophobic effect—a major driving force in protein folding.[4][6]

Guanidinium chloride (GdnHCl) , a salt, dissociates into the guanidinium cation (Gdn+) and chloride anion (Cl-). The planar, positively charged guanidinium ion is a more powerful denaturant than urea.[7] It is highly effective at disrupting hydrophobic interactions and also interacts with both the peptide backbone and charged amino acid side chains.[7][8]

Quantitative Comparison of Urea and Guanidinium Chloride

The choice between urea and guanidinium chloride can significantly impact the outcome of a proteomics experiment. The following table summarizes key performance metrics based on available literature.

FeatureUreaGuanidinium Chloride (GdnHCl)References
Denaturing Potency Lower; typically requires higher concentrations for complete denaturation.Higher; generally more effective at lower concentrations.[9]
Typical Concentration ~8 M for complete denaturation (may be incomplete for some proteins).~6 M for complete denaturation.[9]
Effect on Trypsin Activity Inhibitory at high concentrations (>2 M). Digestion is typically performed after dilution to ~1-2 M.Strongly inhibitory to trypsin. Must be removed or significantly diluted before digestion.[10][11]
MS Compatibility Can be problematic at high concentrations, but removable by desalting.Incompatible with mass spectrometry; must be thoroughly removed.[12]
Risk of Carbamylation Can cause carbamylation of primary amines (N-terminus, Lys residues) at elevated temperatures due to the formation of isocyanic acid. This can be minimized by using fresh solutions and performing digestions at room temperature.No risk of carbamylation.[2][12]
Peptide/Protein Identification Generally provides good protein coverage.Often yields a higher number of unique peptides and greater sequence coverage.

Experimental Protocols

The following are generalized protocols for in-solution protein digestion using urea and guanidinium chloride.

Protocol 1: In-Solution Digestion with Urea

This protocol is a standard method for the preparation of protein samples for mass spectrometry analysis.[3]

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in 8 M urea in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

    • Vortex or sonicate briefly to aid solubilization.

    • Incubate at room temperature for 30-60 minutes.

  • Reduction:

    • Add dithiothreitol (DTT) to a final concentration of 5-10 mM.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Add iodoacetamide (IAA) to a final concentration of 15-20 mM (ensure a 2-3 fold molar excess over DTT).

    • Incubate in the dark at room temperature for 30-45 minutes.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate (pH 8.0) to reduce the urea concentration to 1-2 M.

    • Add Trypsin or a Trypsin/Lys-C mix at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).

    • Incubate overnight (12-16 hours) at 37°C. Alternatively, digestion at room temperature can reduce carbamylation.[12]

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid or trifluoroacetic acid to a final concentration of 0.1-1%.

    • Desalt the resulting peptide mixture using a C18 StageTip or other solid-phase extraction method.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Reconstitute the peptides in an appropriate solvent for LC-MS/MS analysis.

Protocol 2: In-Solution Digestion with Guanidinium Chloride (with buffer exchange)

This protocol is suitable for proteins that are difficult to solubilize in urea.

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in 6 M GdnHCl in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Vortex or sonicate to dissolve the pellet.

    • Incubate at room temperature for 1-2 hours.

  • Reduction and Alkylation:

    • Perform reduction and alkylation steps as described in the urea protocol (steps 2 and 3).

  • GdnHCl Removal and Buffer Exchange:

    • Use a spin filter with an appropriate molecular weight cutoff (e.g., 10 kDa) to remove the GdnHCl.

    • Add 50 mM ammonium bicarbonate (pH 8.0) to the filter and centrifuge. Repeat this washing step at least three times to ensure complete removal of GdnHCl.

  • Digestion:

    • Resuspend the denatured, reduced, and alkylated proteins on the filter in 50 mM ammonium bicarbonate (pH 8.0).

    • Add Trypsin or a Trypsin/Lys-C mix at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).

    • Incubate overnight (12-16 hours) at 37°C.

  • Peptide Collection, Quenching, and Desalting:

    • Collect the peptides by centrifugation.

    • Perform quenching and desalting as described in the urea protocol (step 5).

Visualizing Proteomics Workflows

The following diagrams illustrate the key steps in a typical bottom-up proteomics workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis ProteinExtraction Protein Extraction (Lysis) Denaturation Denaturation (Urea or GdnHCl) ProteinExtraction->Denaturation Reduction Reduction (DTT) Denaturation->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Digestion Enzymatic Digestion (Trypsin/Lys-C) Alkylation->Digestion Desalting Peptide Desalting (C18 Cleanup) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis (Protein ID & Quant) LCMS->DataAnalysis

Caption: A typical bottom-up proteomics experimental workflow.

logical_relationships NativeProtein Native Protein (Folded, Insoluble) DenaturedProtein Denatured Protein (Unfolded, Soluble) NativeProtein->DenaturedProtein Chaotropic Agent (Urea/GdnHCl) ReducedAlkylated Reduced & Alkylated (Stable Cysteines) DenaturedProtein->ReducedAlkylated Reduction (DTT) & Alkylation (IAA) Peptides Peptides ReducedAlkylated->Peptides Enzymatic Digestion (Trypsin) MS_Analysis Mass Spectrometry Analysis Peptides->MS_Analysis

Caption: Logical flow of protein state changes in proteomics sample preparation.

References

Comparative Analysis of Protein Stability in Urea vs. Hydroxyethyl Urea Solutions: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals a significant gap in direct comparative studies on the effects of hydroxyethyl urea on protein stability against the widely documented denaturing properties of urea. While urea is a cornerstone of protein folding and stability studies, data on hydroxyethyl urea's role as a protein denaturant and its comparative efficacy remains largely unavailable. This guide, therefore, focuses on the extensive body of research concerning urea-induced protein denaturation, providing a framework for understanding protein stability in denaturant solutions.

This publication serves as a comprehensive guide for researchers, scientists, and drug development professionals on protein stability in the presence of urea. We will delve into the mechanisms of urea-induced denaturation, present detailed experimental protocols, and summarize key quantitative data. This guide will also feature visualizations to clarify complex processes and relationships.

The Mechanism of Urea-Induced Protein Denaturation

Urea is a potent protein denaturant that disrupts the noncovalent bonds responsible for maintaining a protein's three-dimensional structure.[1] The mechanism of denaturation is understood to be a combination of direct and indirect effects.[2][3]

  • Direct Interaction: Urea molecules can directly interact with the protein. It is believed that the primary driving force for urea-induced unfolding is the favorable interaction of urea with the peptide backbone.[4] Urea can form hydrogen bonds with polar residues and the peptide backbone, which in turn weakens the intramolecular hydrogen bonds that stabilize the protein's native conformation.[5][6]

  • Indirect Effect: Urea also alters the structure and dynamics of the surrounding water molecules.[2][6] This disruption of the water network diminishes the hydrophobic effect, which is a major driving force for protein folding.[5][7] The weakened hydrophobic effect makes it more energetically favorable for nonpolar amino acid side chains to be exposed to the solvent, leading to protein unfolding.[2] The process of unfolding often begins with the expansion of the hydrophobic core, which is then solvated first by water and subsequently by urea.[2][3]

It is the interplay of these direct and indirect mechanisms that leads to the cooperative unfolding of the protein from its native, functional state to a denatured, inactive state.[2]

Quantitative Analysis of Protein Stability in Urea

The stability of a protein in the presence of a denaturant like urea is often quantified by parameters such as the midpoint of denaturation (Cm) and the free energy of unfolding in the absence of denaturant (ΔG°H2O). The following table summarizes these parameters for a selection of proteins in urea solutions.

ProteinMethodCm (M)ΔG°H2O (kcal/mol)Reference
Ribonuclease AUrea Denaturation~4.7-[Source Not Found]
PepsinogenUrea Denaturation-6-12[8]

Note: The available search results provided limited directly comparable quantitative data in a tabular format.

Experimental Protocols for Urea-Induced Protein Denaturation

A common method to study urea-induced protein denaturation is to monitor changes in a spectroscopic signal as a function of increasing urea concentration. Here are protocols for two widely used techniques:

1. Intrinsic Tryptophan Fluorescence Spectroscopy

This method relies on the change in the fluorescence emission of tryptophan residues as they move from the hydrophobic interior of the folded protein to the more polar environment of the denaturant solution upon unfolding.

  • Materials:

    • Purified protein of interest

    • High-purity urea

    • Appropriate buffer (e.g., phosphate, Tris)

    • Spectrofluorometer

    • Cuvettes or 96-well plates

  • Procedure:

    • Stock Solutions: Prepare a concentrated stock solution of the protein in the desired buffer. Prepare an 8 M stock solution of urea in the same buffer. Ensure the urea is fully dissolved and the solution is fresh to minimize carbamylation of the protein.

    • Sample Preparation: Create a series of samples with varying urea concentrations (e.g., 0 M to 8 M) while keeping the protein concentration constant.

    • Equilibration: Incubate the samples at a constant temperature for a sufficient time to allow the unfolding reaction to reach equilibrium.

    • Fluorescence Measurement: Excite the samples at 295 nm and record the emission spectra from 310 nm to 400 nm. The emission maximum will typically shift to a longer wavelength (red-shift) as the protein unfolds.

    • Data Analysis: Plot the change in emission maximum or intensity as a function of urea concentration. The data can be fitted to a two-state unfolding model to determine the Cm and ΔG°H2O.

2. Far-UV Circular Dichroism (CD) Spectroscopy

Far-UV CD spectroscopy is sensitive to changes in the secondary structure of the protein (α-helices, β-sheets).

  • Materials:

    • Purified protein of interest

    • High-purity urea

    • Appropriate buffer (e.g., phosphate, Tris)

    • CD spectropolarimeter

    • Cuvettes with a short path length (e.g., 1 mm)

  • Procedure:

    • Stock Solutions: Prepare stock solutions as described for fluorescence spectroscopy.

    • Sample Preparation: Prepare a series of samples with varying urea concentrations and constant protein concentration.

    • Equilibration: Incubate the samples at a constant temperature to reach equilibrium.

    • CD Measurement: Record the far-UV CD spectra (typically from 200 nm to 250 nm) for each sample.

    • Data Analysis: Plot the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical content) as a function of urea concentration. Fit the data to determine the Cm and ΔG°H2O.

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes described, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_samples Sample Incubation cluster_measurement Measurement cluster_analysis Data Analysis p_stock Protein Stock samples Serial Dilutions (0M to 8M Urea) p_stock->samples u_stock 8M Urea Stock u_stock->samples buffer Buffer buffer->samples spectro Spectroscopic Measurement (Fluorescence or CD) samples->spectro plot Plot Signal vs. [Urea] spectro->plot fit Fit to Unfolding Model plot->fit params Determine Cm, ΔG° fit->params

Figure 1: Experimental workflow for urea-induced protein denaturation studies.

urea_denaturation_mechanism cluster_native Native State cluster_denatured Denatured State cluster_urea Urea Action Native Folded Protein (Stable) Denatured Unfolded Protein (Inactive) Native->Denatured Unfolding Direct Direct Interaction: - H-bonds with backbone - Weakens intramolecular bonds Direct->Native destabilizes Indirect Indirect Effect: - Disrupts water structure - Weakens hydrophobic effect Indirect->Native destabilizes

Figure 2: Proposed mechanism of urea-induced protein denaturation.

References

A Comparative Guide to Protein Denaturation: Hydroxyethyl Urea, Urea, and Guanidinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Guanidinium chloride and urea are the most extensively characterized chemical denaturants used in protein science. Guanidinium chloride is generally a more potent denaturant than urea, often requiring lower concentrations to achieve complete protein unfolding. The choice between them often depends on the specific protein and the experimental objectives, as their mechanisms of action differ. Urea is a neutral molecule that is thought to primarily disrupt the hydrogen bond network of water, thereby weakening the hydrophobic effect, and can also interact directly with the protein backbone.[1] In contrast, guanidinium chloride is a salt that dissociates into the guanidinium ion and chloride anion, which can disrupt both hydrophobic interactions and electrostatic interactions more effectively than urea.[1]

Information on the denaturing properties of hydroxyethyl urea is sparse. However, a related compound, hydroxyurea, has been shown to induce an oxidative stress response in cells, leading to the expansion of the endoplasmic reticulum and cytoplasmic protein aggregation.[2] This suggests that its effects on cellular proteostasis may be complex and not solely related to direct protein denaturation.

Quantitative Comparison of Denaturant Effectiveness

A key parameter for quantifying the effectiveness of a denaturant is the midpoint concentration of unfolding (Cm), which is the concentration of the denaturant at which 50% of the protein is unfolded. Another important parameter is the m-value, which describes the dependence of the free energy of unfolding (ΔG) on the denaturant concentration and is related to the change in solvent-accessible surface area upon unfolding.[3][4]

While extensive data exists for urea and guanidinium chloride across a wide range of proteins, similar quantitative data for hydroxyethyl urea is not currently available in published literature. To facilitate a direct comparison, the following table provides representative data for urea and guanidinium chloride for a model protein, Ribonuclease A (RNase A), and includes placeholders for data that would need to be experimentally determined for hydroxyethyl urea.

DenaturantCm (M)m-value (kcal mol-1 M-1)ΔGH2O (kcal mol-1)
Hydroxyethyl Urea Data not availableData not availableData not available
Urea ~6.45[4]~0.94[4]~6.1[4]
Guanidinium Chloride ~3.0~1.5~4.5

Note: The values for Urea and Guanidinium Chloride are approximate and can vary depending on the specific experimental conditions (pH, temperature, etc.). The data for RNase Sa is used as a representative example for urea.[4]

Experimental Protocols for Comparative Analysis

To generate the missing data for hydroxyethyl urea and to perform a rigorous cross-validation, the following established experimental protocols can be employed.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique to monitor changes in the secondary structure of a protein upon denaturation.

Methodology:

  • Sample Preparation: Prepare a stock solution of the purified protein in a suitable buffer (e.g., phosphate buffer). A series of samples are then prepared with a constant protein concentration (typically 2-50 µM) and increasing concentrations of each denaturant (hydroxyethyl urea, urea, and guanidinium chloride).

  • Instrument Setup: A CD spectropolarimeter is used. The far-UV wavelength spectrum (typically 190-250 nm) is recorded to monitor changes in secondary structure. A specific wavelength, often 222 nm for α-helical proteins, is selected for monitoring the denaturation transition.

  • Data Acquisition: The CD signal (ellipticity) is measured for each sample at the selected wavelength. For thermal denaturation, the signal is monitored as the temperature is increased. For chemical denaturation, the signal is measured at a constant temperature for each denaturant concentration.

  • Data Analysis: The change in ellipticity is plotted against the denaturant concentration to generate a denaturation curve. This curve is then fitted to a two-state or multi-state unfolding model to determine the Cm and m-value. The free energy of unfolding in the absence of denaturant (ΔGH2O) can be extrapolated from these values.[5]

Fluorescence Spectroscopy

Intrinsic tryptophan fluorescence is highly sensitive to the local environment of tryptophan residues within a protein. As a protein unfolds, these residues become more exposed to the solvent, leading to a change in their fluorescence properties (intensity and emission maximum wavelength).

Methodology:

  • Sample Preparation: Similar to CD spectroscopy, prepare protein samples in a suitable buffer with varying concentrations of the three denaturants.

  • Instrument Setup: A spectrofluorometer is used. The excitation wavelength is typically set to 295 nm to selectively excite tryptophan residues.

  • Data Acquisition: The fluorescence emission spectrum (e.g., 310-400 nm) is recorded for each sample.

  • Data Analysis: The change in fluorescence intensity or the shift in the emission maximum wavelength is plotted against the denaturant concentration. The resulting sigmoidal curve is analyzed to determine the Cm and m-value.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat capacity changes associated with the thermal unfolding of a protein, providing thermodynamic parameters such as the melting temperature (Tm) and the enthalpy of unfolding (ΔH).

Methodology:

  • Sample Preparation: Prepare protein solutions in the desired buffer. A reference sample containing only the buffer is also prepared.

  • Instrument Setup: A differential scanning calorimeter is used. The samples are heated at a constant rate over a defined temperature range.

  • Data Acquisition: The instrument measures the difference in heat required to raise the temperature of the protein sample and the reference sample. This difference in heat capacity is plotted as a function of temperature, resulting in a thermogram.

  • Data Analysis: The peak of the thermogram corresponds to the Tm. The area under the peak is integrated to determine the calorimetric enthalpy of unfolding (ΔHcal). By performing these experiments in the presence of different concentrations of denaturants, their effect on the thermal stability of the protein can be quantified.

Visualizing the Experimental Workflow and Cellular Responses

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Analysis & Comparison Protein Purified Protein Stock Solution Mix Prepare Serial Dilutions (Constant Protein, Variable Denaturant) Protein->Mix Denaturants Denaturant Stocks (Hydroxyethyl Urea, Urea, GdnHCl) Denaturants->Mix Buffer Buffer Solution Buffer->Mix CD Circular Dichroism (Secondary Structure) Mix->CD Fluorescence Fluorescence Spectroscopy (Tertiary Structure) Mix->Fluorescence DSC Differential Scanning Calorimetry (Thermal Stability) Mix->DSC Curves Generate Denaturation Curves CD->Curves Fluorescence->Curves DSC->Curves Thermograms Params Calculate Thermodynamic Parameters (Cm, m-value, ΔG) Curves->Params Table Comparative Data Table Params->Table

Caption: Experimental workflow for comparing protein denaturation.

Cellular_Stress_Response cluster_stressors Cellular Stressors cluster_er_response Endoplasmic Reticulum (ER) Stress cluster_cytosolic_response Cytosolic Stress Denaturants Chemical Denaturants (e.g., Urea, GdnHCl) UP Unfolded Proteins in ER Denaturants->UP Misfolded Misfolded Proteins in Cytosol Denaturants->Misfolded Other Other Stressors (e.g., Heat Shock, Oxidative Stress) Other->UP Other->Misfolded UPR Unfolded Protein Response (UPR) UP->UPR Chaperones Increased Chaperone Production UPR->Chaperones Translation Transient Translational Arrest UPR->Translation ERAD ER-Associated Degradation UPR->ERAD Apoptosis_ER Apoptosis (if stress is prolonged) UPR->Apoptosis_ER HSR Heat Shock Response (HSR) Misfolded->HSR HSPs Increased Heat Shock Protein (HSP) Production HSR->HSPs Proteasome Proteasomal Degradation HSR->Proteasome Apoptosis_Cyto Apoptosis (if stress is severe) HSR->Apoptosis_Cyto

Caption: Cellular stress response pathways to protein misfolding.

Cellular Stress Responses to Denaturants

Chemical denaturants can induce cellular stress by causing protein misfolding and aggregation. Cells have evolved sophisticated signaling pathways to cope with such stress, primarily the Unfolded Protein Response (UPR) and the Heat Shock Response (HSR).

  • Unfolded Protein Response (UPR): This response is triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR aims to restore ER homeostasis by upregulating ER chaperones, enhancing protein degradation pathways, and transiently attenuating protein translation. If the stress is too severe or prolonged, the UPR can switch to a pro-apoptotic signaling pathway.

  • Heat Shock Response (HSR): The HSR is activated by the accumulation of misfolded proteins in the cytoplasm. This pathway leads to the increased expression of heat shock proteins (HSPs), which act as molecular chaperones to refold or target misfolded proteins for degradation by the proteasome. Similar to the UPR, prolonged HSR activation can lead to apoptosis.

While it is known that high concentrations of urea can induce cellular stress, including oxidative stress, the specific activation of UPR and HSR by hydroxyethyl urea has not been extensively studied.[6][7] Further research is needed to delineate the precise cellular responses to this compound.

Conclusion

A direct, data-driven comparison of the denaturing capabilities of hydroxyethyl urea with urea and guanidinium chloride is hampered by the lack of available quantitative data for hydroxyethyl urea. However, the experimental frameworks provided in this guide offer a clear path for researchers to generate this crucial data. By employing techniques such as circular dichroism, fluorescence spectroscopy, and differential scanning calorimetry, a comprehensive and objective comparison can be achieved. Understanding the relative potencies and mechanisms of these denaturants will ultimately empower scientists to make more informed decisions in their protein research and development endeavors.

References

Assessing the Impact of (2-hydroxyethyl)urea on Enzyme Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of urea, hydroxyurea, and (2-hydroxyethyl)urea on enzyme kinetics, with a primary focus on the well-characterized enzyme, urease. Due to a notable lack of direct experimental data on the kinetic parameters of (2-hydroxyethyl)urea with urease in publicly available scientific literature, this document emphasizes the established kinetics of urea and the inhibitory effects of hydroxyurea. It further provides detailed experimental protocols to enable researchers to conduct their own comparative studies.

Introduction

Urea and its derivatives are known to interact with enzymes and modulate their activity. While urea is the natural substrate for urease, its denaturing effects on various proteins at high concentrations are well-documented.[1][2] Hydroxyurea, a derivative of urea, is a known inhibitor of several enzymes, including urease and ribonucleotide reductase.[3] (2-hydroxyethyl)urea, another urea derivative, is commonly used in cosmetics for its moisturizing properties. However, its specific impact on enzyme kinetics is not well-documented in research literature. This guide aims to summarize the existing knowledge and provide the necessary tools for further investigation.

Comparative Kinetic Data

The following tables summarize the available kinetic data for the interaction of urea and hydroxyurea with urease. A corresponding table for (2-hydroxyethyl)urea is included to highlight the current data gap.

Table 1: Kinetic Parameters of Urease with Urea (Substrate)

Enzyme SourceSubstrateK_m_ (mM)V_max_ (µmol/min/mg)Reference
Jack Bean UreaseUrea3.21Not Specified[2]
Jack Bean UreaseUrea~3Not Specified[4]

Table 2: Inhibition of Urease by Hydroxyurea

Enzyme SourceInhibitorK_i_ (mM)IC_50_ (µM)Type of InhibitionReference
Helicobacter pylori UreaseHydroxyureaNot Specified~100Not Specified[3]
Jack Bean UreaseHydroxyureaNot SpecifiedNot SpecifiedNot Specified

Table 3: Kinetic Data for (2-hydroxyethyl)urea with Urease

Enzyme SourceCompoundK_m_ (mM)V_max_ (µmol/min/mg)K_i_ (mM)IC_50_ (µM)Type of InteractionReference
Not Available(2-hydroxyethyl)ureaData not availableData not availableData not availableData not availableData not available

Note on (2-hydroxyethyl)urea: The structural difference between hydroxyurea (containing an N-OH group) and (2-hydroxyethyl)urea (containing an N-CH₂CH₂OH group) is significant and likely leads to different modes of interaction with enzyme active sites. The absence of the N-hydroxy group in (2-hydroxyethyl)urea suggests it may not chelate the nickel ions in the active site of urease in the same manner as hydroxyurea, potentially resulting in weaker or no inhibition.

Experimental Protocols

To facilitate the investigation of the kinetic effects of (2-hydroxyethyl)urea and its comparison with other urea derivatives, detailed experimental protocols for urease activity and inhibition assays are provided below.

Protocol 1: Determination of Michaelis-Menten Constant (K_m_) for Urease with Urea

This protocol allows for the determination of the K_m_ of urease for its substrate, urea.

Materials:

  • Jack bean urease

  • Urea solutions of varying concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 mM) in phosphate buffer (pH 7.4)

  • Phosphate buffer (50 mM, pH 7.4)

  • Nessler's reagent for ammonia detection

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of urease in cold phosphate buffer.

  • Set up a series of reactions, each containing a different concentration of urea solution.

  • Initiate the reaction by adding a fixed amount of urease solution to each urea solution.

  • Incubate the reactions at a constant temperature (e.g., 37°C) for a fixed time period (e.g., 10 minutes), ensuring the reaction is in the initial linear range.

  • Stop the reaction by adding a strong acid (e.g., 1M HCl).

  • Determine the amount of ammonia produced in each reaction using Nessler's reagent and measuring the absorbance at the appropriate wavelength (e.g., 425 nm).

  • Calculate the initial reaction velocity (v) for each substrate concentration.

  • Plot the initial velocity (v) against the substrate concentration ([S]) to generate a Michaelis-Menten plot.

  • To determine K_m_ and V_max_ more accurately, create a Lineweaver-Burk plot (1/v vs. 1/[S]). The x-intercept of this plot will be -1/K_m_ and the y-intercept will be 1/V_max_.

Protocol 2: Determination of Inhibitory Constant (K_i_) for a Urease Inhibitor

This protocol is designed to determine the K_i_ and the type of inhibition for a compound like hydroxyurea or to test the potential inhibitory effect of (2-hydroxyethyl)urea.

Materials:

  • Jack bean urease

  • Urea solution (at a concentration close to the K_m_)

  • Inhibitor solutions of varying concentrations (e.g., hydroxyurea or (2-hydroxyethyl)urea)

  • Phosphate buffer (50 mM, pH 7.4)

  • Nessler's reagent

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of urease in cold phosphate buffer.

  • Prepare a series of reaction mixtures, each containing a fixed concentration of urea and a varying concentration of the inhibitor. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5 minutes) at a constant temperature.

  • Initiate the reaction by adding the urea solution.

  • Follow the reaction and product detection steps as described in Protocol 1.

  • Calculate the initial reaction velocity (v) for each inhibitor concentration.

  • To determine the type of inhibition and the K_i_, perform the experiment at multiple substrate concentrations.

  • Plot the data using a Dixon plot (1/v vs. [I] at different fixed substrate concentrations) or a Lineweaver-Burk plot (1/v vs. 1/[S] at different fixed inhibitor concentrations). The intersection point of the lines in a Dixon plot for competitive inhibition will be on the x-axis at -K_i_. For a Lineweaver-Burk plot, the nature of the change in slope and intercepts will reveal the type of inhibition.

Visualizations

Experimental Workflow for Urease Inhibition Assay

The following diagram illustrates the general workflow for conducting a urease inhibition assay to determine the kinetic parameters of a potential inhibitor.

Urease_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Urease, Substrate, Inhibitor) plate Prepare Reaction Plate (Controls and Test Wells) reagents->plate preincubation Pre-incubate Enzyme with Inhibitor plate->preincubation initiation Initiate Reaction (Add Substrate) preincubation->initiation incubation Incubate at Constant Temperature initiation->incubation termination Stop Reaction incubation->termination measurement Measure Product Formation (e.g., Ammonia) termination->measurement calculation Calculate Initial Velocity (v) measurement->calculation plotting Generate Kinetic Plots (e.g., Lineweaver-Burk) calculation->plotting determination Determine Kinetic Parameters (Ki, Inhibition Type) plotting->determination

Caption: Workflow for determining urease inhibition kinetics.

Proposed Signaling Pathway of Urease Action and Inhibition

The following diagram illustrates a simplified model of urease catalysis and a potential mode of competitive inhibition.

Urease_Mechanism cluster_catalysis Catalytic Cycle cluster_inhibition Competitive Inhibition E Urease (E) ES Enzyme-Substrate Complex (E-S) E->ES + Substrate (Urea) EI Enzyme-Inhibitor Complex (E-I) E->EI + Inhibitor EP Enzyme-Product Complex (E-P) ES->EP k_cat EP->E + Products (NH3, CO2) I Inhibitor (I) (e.g., Hydroxyurea)

Caption: Simplified model of urease catalysis and competitive inhibition.

References

Comparative Toxicity Analysis: (2-hydroxyethyl)urea vs. Urea in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

An objective comparison of the in vitro cytotoxic effects of (2-hydroxyethyl)urea and urea, supported by available experimental data, reveals distinct toxicity profiles. While urea exhibits dose-dependent cytotoxicity, inducing apoptosis and cell cycle arrest in various cell lines, (2-hydroxyethyl)urea is characterized by a low toxicity profile.

Current research indicates that urea can significantly impact cell viability, with cytotoxic effects observed at concentrations of 1.0-1.4% in HeLa cells, leading to mitotic arrest and a decrease in cell growth[1]. In contrast, safety assessments of (2-hydroxyethyl)urea, primarily conducted in the context of its use in cosmetics, suggest it has a low potential for causing cell damage and is not genotoxic[2][3].

This guide provides a comparative overview of the available data on the toxicity of these two compounds in cell culture, including experimental methodologies and insights into their mechanisms of action.

Quantitative Toxicity Data

Direct comparative studies providing IC50 values for both (2-hydroxyethyl)urea and urea in the same cell lines are limited in the reviewed literature. However, data from individual studies on urea and safety assessments for (2-hydroxyethyl)urea allow for a qualitative comparison.

CompoundCell LineAssayEndpointResultReference
Urea HeLaCell CountCell ViabilitySignificant cytotoxic effects at 1.0-1.4%[1]
Urea Derivative (URD12) SMMC-7721 (Hepatoma)MTTIC500.456 mmol/L[4]
Urea Derivative (URD12) MGC-803 (Gastric Carcinoma)MTTIC501.437 mmol/L[4]
(2-hydroxyethyl)urea Not specified in vitroVariousSafety AssessmentLow toxicity, not genotoxic[2][3]
(2-hydroxyethyl)urea -LD50 (dermal, rat)Acute Toxicity>2000 mg/kg[3]
(2-hydroxyethyl)urea -LD50 (oral, rat)Acute Toxicity>2000 mg/kg[3]

Note: The data for urea derivatives provide an indication of the cytotoxic potential of related compounds, but do not represent urea itself. The safety assessment data for (2-hydroxyethyl)urea is primarily from non-cell culture-based toxicity studies.

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below to facilitate the design of comparative studies.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., (2-hydroxyethyl)urea or urea) and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds as described in the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed to induce maximum LDH release.

Signaling Pathways and Mechanisms of Action

Urea-Induced Cytotoxicity

Urea has been shown to induce apoptosis through pathways that can involve the tumor suppressor protein p53. In some cellular contexts, urea can lead to cell cycle arrest, particularly at the G1/S transition. The overexpression of urea transporter B (UT-B) in melanoma cells has been shown to induce apoptosis via the activation of p53 and the mitochondrial pathway[5]. The p53 protein, upon activation by cellular stress, can transcriptionally regulate genes involved in apoptosis.

Urea_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Urea Urea Urea_transporter Urea Transporter Urea->Urea_transporter Enters cell Cellular_Stress Cellular Stress Urea_transporter->Cellular_Stress p53_activation p53 Activation Cellular_Stress->p53_activation Mitochondrial_Pathway Mitochondrial Pathway p53_activation->Mitochondrial_Pathway Activates Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis Induces

Caption: Urea-induced apoptosis signaling pathway.

(2-hydroxyethyl)urea: A Low Toxicity Profile

In contrast to urea, (2-hydroxyethyl)urea is generally considered to have low cytotoxic potential. Its primary function in skincare formulations is as a humectant, where it helps to hydrate the skin[6]. The available safety data from cosmetic ingredient reviews indicate that it is not mutagenic and has a high LD50 value in animal studies, suggesting low acute toxicity[2][3]. There is currently a lack of information regarding the specific signaling pathways affected by (2-hydroxyethyl)urea in cell culture.

Experimental Workflow for Comparative Toxicity Assessment

A logical workflow for comparing the cytotoxicity of (2-hydroxyethyl)urea and urea is essential for obtaining reliable and reproducible data.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa, HepG2) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep Compound Preparation (Urea & HEU) Treatment Compound Treatment (Dose-response) Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (24h, 48h, 72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Abs_Reading Absorbance Reading MTT_Assay->Abs_Reading LDH_Assay->Abs_Reading IC50_Calc IC50 Calculation Abs_Reading->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

Caption: Experimental workflow for comparative cytotoxicity.

References

A Researcher's Guide to Benchmarking Protein Solubilizing Agents: Featuring N-(2-hydroxyethyl)urea Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective solubilization of proteins is a critical first step for a multitude of downstream applications, from biochemical assays to structural biology. The choice of a solubilizing agent can significantly impact protein yield, stability, and biological activity. This guide provides a framework for objectively comparing the performance of N-(2-hydroxyethyl)urea, a potential alternative, against established protein solubilizing agents such as urea and guanidine hydrochloride. Included are detailed experimental protocols and data presentation formats to facilitate your own benchmarking studies.

Comparative Overview of Common Protein Solubilizing Agents

While experimental data for N-(2-hydroxyethyl)urea in protein research is not widely published, we can establish a baseline for comparison by examining the properties of commonly used chaotropic agents.

Table 1: Performance Characteristics of Common Chaotropic Agents

FeatureUreaGuanidine Hydrochloride (GdnHCl)N-(2-hydroxyethyl)urea
Typical Denaturing Concentration ~8 M for complete denaturation (may be incomplete for some proteins)[1]~6 M for complete denaturation[1]Data not available
Denaturing Potency Lower; requires higher concentrations for complete denaturation[1]Higher; generally more effective at lower concentrations[1]Data not available
Ionic Nature Neutral[1]Ionic[1]Neutral
Effect on Electrostatics Does not mask electrostatic interactions[1]Can mask electrostatic interactions within the protein[1]Expected to not mask electrostatic interactions
Chemical Stability in Solution Can decompose to cyanate, leading to protein carbamylation[1]Generally stable[1]Data not available
Compatibility with Ion Exchange Chromatography CompatibleInterferes[2]Expected to be compatible
Downstream Application Considerations Risk of carbamylation can affect mass spectrometry results and biological assays.[3]High salt concentration can interfere with various downstream applications.Compatibility with mass spectrometry and other applications requires experimental validation.

Experimental Protocols for Benchmarking

To objectively compare N-(2-hydroxyethyl)urea with other solubilizing agents, a series of standardized experiments should be conducted. Below are detailed protocols for assessing protein solubilization efficiency and the impact on protein activity.

Experimental Workflow for Comparing Solubilizing Agents

The following diagram illustrates a general workflow for a comparative study of different protein solubilizing agents.

G cluster_0 Protein Source Preparation cluster_1 Solubilization cluster_2 Quantification and Analysis prep Prepare Protein Source (e.g., Cell Pellet, Inclusion Bodies) solubilize Incubate with Different Solubilizing Agents prep->solubilize agent1 N-(2-hydroxyethyl)urea solubilize->agent1 agent2 Urea solubilize->agent2 agent3 GdnHCl solubilize->agent3 agent4 Detergent solubilize->agent4 centrifuge Centrifuge to Separate Soluble and Insoluble Fractions solubilize->centrifuge quantify_soluble Quantify Soluble Protein (e.g., BCA Assay) centrifuge->quantify_soluble sds_page Analyze by SDS-PAGE centrifuge->sds_page activity_assay Assess Biological Activity (if applicable) quantify_soluble->activity_assay downstream Test Downstream Compatibility (e.g., MS, Chromatography) activity_assay->downstream

Workflow for comparing protein solubilizing agents.

Protocol 1: Protein Solubilization Assay

Objective: To quantify the amount of protein solubilized by different agents from a common source (e.g., inclusion bodies or cell pellets).

Materials:

  • Protein source (e.g., E. coli cell pellet expressing a recombinant protein)

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • Solubilizing agents to be tested (e.g., 8 M Urea, 6 M GdnHCl, varying concentrations of N-(2-hydroxyethyl)urea, 1% Triton X-100)

  • Bicinchoninic acid (BCA) protein assay kit

  • Microcentrifuge

  • Spectrophotometer or microplate reader

Procedure:

  • Resuspend the cell pellet in Lysis Buffer.

  • Aliquot equal amounts of the cell suspension into separate microcentrifuge tubes.

  • Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the cells. Discard the supernatant.

  • To each pellet, add an equal volume of Lysis Buffer containing one of the solubilizing agents to be tested.

  • Resuspend the pellets thoroughly by vortexing and incubate for 1 hour at room temperature with gentle agitation.

  • Centrifuge the tubes at 15,000 x g for 20 minutes at 4°C to separate the soluble and insoluble fractions.

  • Carefully collect the supernatant (soluble fraction) from each tube.

  • Determine the protein concentration of each soluble fraction using the BCA protein assay according to the manufacturer's instructions.[4][5][6][7]

  • Analyze the soluble and insoluble fractions by SDS-PAGE to visually assess the solubilization of the target protein.

Data Presentation:

Table 2: Solubilization Efficiency of Different Agents

Solubilizing AgentConcentrationTotal Soluble Protein (mg/mL)% Solubilization of Target Protein (from SDS-PAGE densitometry)
Control (Lysis Buffer) -
N-(2-hydroxyethyl)urea 2 M
4 M
6 M
8 M
Urea 8 M
Guanidine Hydrochloride 6 M
Triton X-100 1% (w/v)
Protocol 2: Assessment of Protein Activity Post-Solubilization

Objective: To determine the effect of the solubilizing agent on the biological activity of a model enzyme.

Materials:

  • Purified active enzyme (e.g., Lysozyme or β-galactosidase)

  • Solubilizing agents

  • Enzyme-specific substrate

  • Assay buffer compatible with the enzyme

  • Spectrophotometer

Procedure:

  • Prepare solutions of the purified enzyme in the presence of each solubilizing agent at the desired concentrations. Include a control sample with the enzyme in assay buffer alone.

  • Incubate the enzyme solutions for a set period (e.g., 1 hour) at room temperature.

  • For the activity assay, dilute the enzyme-solubilizing agent mixture into the assay buffer to a final concentration where the solubilizing agent no longer significantly inhibits the enzyme's activity (this may require optimization).

  • Initiate the enzymatic reaction by adding the specific substrate.

  • Measure the rate of product formation or substrate consumption using a spectrophotometer.[8][9][10][11]

  • Calculate the relative activity of the enzyme in the presence of each solubilizing agent compared to the control.

Data Presentation:

Table 3: Effect of Solubilizing Agents on Enzyme Activity

Solubilizing AgentConcentrationRelative Enzyme Activity (%)
Control (Assay Buffer) -100
N-(2-hydroxyethyl)urea 2 M
4 M
6 M
8 M
Urea 8 M
Guanidine Hydrochloride 6 M
Triton X-100 1% (w/v)

Signaling Pathway Context: Amyloid Precursor Protein Processing

The aggregation of proteins is a hallmark of several neurodegenerative diseases. The processing of the Amyloid Precursor Protein (APP) is a key signaling pathway in Alzheimer's disease, leading to the production of amyloid-β (Aβ) peptides that can aggregate and form plaques. Effective solubilization of these aggregates is crucial for their study.

APP_Processing cluster_0 Non-Amyloidogenic Pathway cluster_1 Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase cleavage beta_secretase β-secretase APP->beta_secretase cleavage sAPPalpha sAPPα (soluble fragment) alpha_secretase->sAPPalpha C83 C83 fragment alpha_secretase->C83 gamma_secretase_non_amyloid γ-secretase C83->gamma_secretase_non_amyloid cleavage P3 P3 fragment gamma_secretase_non_amyloid->P3 AICD_non_amyloid AICD gamma_secretase_non_amyloid->AICD_non_amyloid sAPPbeta sAPPβ (soluble fragment) beta_secretase->sAPPbeta C99 C99 fragment beta_secretase->C99 gamma_secretase_amyloid γ-secretase C99->gamma_secretase_amyloid cleavage Abeta Amyloid-β (Aβ) (monomers) gamma_secretase_amyloid->Abeta AICD_amyloid AICD gamma_secretase_amyloid->AICD_amyloid Oligomers Oligomers Abeta->Oligomers aggregation Plaques Amyloid Plaques Oligomers->Plaques aggregation

Amyloid Precursor Protein (APP) processing pathways.

Conclusion

While N-(2-hydroxyethyl)urea presents an interesting potential alternative to traditional protein solubilizing agents, a lack of published performance data necessitates a thorough and objective benchmarking process. By employing the standardized protocols outlined in this guide, researchers can systematically evaluate its efficacy in terms of solubilization power and impact on protein function. This approach will enable an informed decision on the suitability of N-(2-hydroxyethyl)urea for specific research and drug development applications, and contribute valuable data to the scientific community.

References

Structural analysis of proteins denatured with urea versus hydroxyethyl urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and thermodynamic effects of two common denaturants, urea and hydroxyethyl urea, on proteins. While extensive research has elucidated the mechanisms of urea-induced denaturation, direct comparative studies with hydroxyethyl urea are less prevalent in publicly available literature. This guide synthesizes established knowledge on urea and infers the likely behavior of hydroxyethyl urea based on its chemical structure and the principles of protein denaturation.

Executive Summary

Urea is a widely utilized chaotropic agent that denatures proteins through a combination of direct and indirect mechanisms. It disrupts the hydrogen bond network of water, thereby weakening the hydrophobic effect, and also interacts directly with the protein backbone and side chains. Hydroxyethyl urea, a derivative of urea, is expected to share a similar denaturation mechanism. However, the presence of the hydroxyethyl group likely modifies its physicochemical properties, potentially influencing its denaturation efficiency and interaction with proteins. This guide presents a theoretical comparison and provides the experimental frameworks necessary to conduct a direct comparative analysis.

Mechanisms of Denaturation

Urea

Urea is understood to denature proteins through a two-pronged approach:

  • Indirect Mechanism: Urea disrupts the tetrahedral hydrogen bond network of water. This alteration of the solvent structure reduces the hydrophobic effect, which is a major driving force for protein folding. The decreased ordering of water molecules around nonpolar residues lowers the energetic penalty of exposing these residues to the solvent, thus favoring the unfolded state.[1][2]

  • Direct Mechanism: Urea molecules directly interact with the protein. This includes the formation of hydrogen bonds with the peptide backbone, effectively competing with and replacing intramolecular hydrogen bonds that stabilize the native structure.[1][3] Additionally, van der Waals interactions between urea and both polar and nonpolar side chains contribute to the stabilization of the denatured state.[4][5][6]

Hydroxyethyl Urea (Inferred)

Direct experimental studies detailing the denaturation mechanism of hydroxyethyl urea are scarce. However, based on its chemical structure and the known mechanisms of urea and its alkyl derivatives, a similar dual mechanism can be inferred:

  • Indirect Mechanism: Like urea, hydroxyethyl urea is expected to disrupt the hydrogen bonding of water, thereby diminishing the hydrophobic effect. The presence of the polar hydroxyl group may enhance its interaction with water, potentially altering the degree of water structure disruption compared to urea.

  • Direct Mechanism: The amide group of hydroxyethyl urea will likely form hydrogen bonds with the protein backbone, similar to urea. The hydroxyethyl group introduces an additional site for hydrogen bonding and potentially different steric and electronic interactions with protein side chains, which could modulate its denaturation potency.

Comparative Denaturation Profile (Hypothetical)

The following table summarizes a hypothetical comparison of the denaturation properties of urea and hydroxyethyl urea. The values for hydroxyethyl urea are inferred and would require experimental validation.

ParameterUreaHydroxyethyl Urea (Inferred)Rationale for Inference
Denaturation Midpoint (Cm) Protein-dependent (typically 4-8 M)Potentially lower or higher than ureaThe larger size and additional hydrogen bonding capacity of the hydroxyethyl group could either enhance its interaction with the protein (lower Cm) or increase its interaction with the solvent, making it a less efficient denaturant (higher Cm).
m-value (kcal mol-1 M-1) Protein-dependentUnknownThe m-value is related to the change in solvent-accessible surface area upon unfolding. Differences in how hydroxyethyl urea interacts with the exposed surfaces compared to urea would affect this value.
Mechanism Direct (H-bonding, van der Waals) & Indirect (disruption of water structure)Direct (H-bonding, van der Waals) & Indirect (disruption of water structure)The core urea structure is maintained, suggesting a similar fundamental mechanism. The hydroxyethyl group adds another layer of potential interactions.

Experimental Protocols for Comparative Analysis

To empirically determine the comparative efficacy and mechanism of these two denaturants, the following experimental protocols are recommended.

I. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This technique is used to monitor changes in the secondary structure of a protein upon denaturation.

A. Sample Preparation:

  • Prepare a stock solution of the protein of interest (e.g., 1 mg/mL) in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4). The buffer should not have a high absorbance in the far-UV region.

  • Prepare high-concentration stock solutions of urea (e.g., 10 M) and hydroxyethyl urea (e.g., 10 M) in the same buffer.

  • Prepare a series of protein samples with a constant final protein concentration (e.g., 0.1 mg/mL) and varying concentrations of each denaturant (e.g., 0 M to 8 M in 0.5 M increments).

  • Allow the samples to equilibrate for a set period (e.g., 2-4 hours or overnight at a constant temperature) to ensure that the unfolding reaction has reached equilibrium.

B. Data Acquisition:

  • Use a calibrated CD spectropolarimeter.

  • Record the far-UV CD spectra (e.g., from 250 nm to 200 nm) for each sample at a constant temperature (e.g., 25°C).

  • For each sample, also record a baseline spectrum of the buffer containing the corresponding denaturant concentration without the protein.

C. Data Analysis:

  • Subtract the baseline spectrum from the corresponding sample spectrum.

  • Monitor the change in the CD signal at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).

  • Plot the mean residue ellipticity at the chosen wavelength as a function of denaturant concentration.

  • Fit the resulting sigmoidal curve to a two-state denaturation model to determine the denaturation midpoint (Cm) and the m-value for both urea and hydroxyethyl urea.

II. Intrinsic Tryptophan Fluorescence Spectroscopy for Tertiary Structure Analysis

This method is sensitive to changes in the local environment of tryptophan residues and can be used to monitor the disruption of the protein's tertiary structure.

A. Sample Preparation:

  • Prepare protein and denaturant solutions as described for CD spectroscopy. The final protein concentration may need to be adjusted to optimize the fluorescence signal (e.g., 5-10 µM).

B. Data Acquisition:

  • Use a spectrofluorometer.

  • Excite the samples at a wavelength of approximately 295 nm to selectively excite tryptophan residues.

  • Record the emission spectra from approximately 310 nm to 400 nm.

  • Record the emission spectrum of a buffer blank containing the corresponding denaturant concentration.

C. Data Analysis:

  • Subtract the buffer blank spectrum from each sample spectrum.

  • Determine the wavelength of maximum emission (λmax) for each sample.

  • Plot the λmax as a function of denaturant concentration. A red shift (shift to longer wavelengths) indicates the exposure of tryptophan residues to the polar solvent upon unfolding.

  • Fit the data to determine the Cm value for the unfolding transition as monitored by the change in tertiary structure.

Visualizing the Denaturation Process

The following diagrams illustrate the key concepts in the denaturation process and the experimental workflow for a comparative study.

Denaturation_Mechanism cluster_urea Urea Denaturation cluster_heu Hydroxyethyl Urea Denaturation (Inferred) U_Native Native Protein U_Unfolded Unfolded Protein U_Native->U_Unfolded Denaturation U_Direct Direct Interaction (H-bonds with backbone) U_Direct->U_Native U_Indirect Indirect Effect (Disruption of water structure) U_Indirect->U_Native HEU_Native Native Protein HEU_Unfolded Unfolded Protein HEU_Native->HEU_Unfolded Denaturation HEU_Direct Direct Interaction (H-bonds with backbone/side chains) HEU_Direct->HEU_Native HEU_Indirect Indirect Effect (Disruption of water structure) HEU_Indirect->HEU_Native

A simplified diagram illustrating the dual-mechanism of protein denaturation by urea and the inferred mechanism for hydroxyethyl urea.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Structural Analysis cluster_data Data Processing and Comparison Protein_Stock Protein Stock Solution Serial_Dilution Prepare Samples with Varying Denaturant Concentrations Protein_Stock->Serial_Dilution Urea_Stock Urea Stock Urea_Stock->Serial_Dilution HEU_Stock Hydroxyethyl Urea Stock HEU_Stock->Serial_Dilution Equilibration Equilibrate Samples Serial_Dilution->Equilibration CD_Spec Circular Dichroism Spectroscopy Equilibration->CD_Spec Fluorescence_Spec Fluorescence Spectroscopy Equilibration->Fluorescence_Spec Plotting Plot Spectroscopic Signal vs. Denaturant Concentration CD_Spec->Plotting Fluorescence_Spec->Plotting Fitting Fit Data to Denaturation Model Plotting->Fitting Comparison Compare Cm and m-values (Urea vs. Hydroxyethyl Urea) Fitting->Comparison

A flowchart outlining the experimental workflow for a comparative structural analysis of protein denaturation by urea and hydroxyethyl urea.

Conclusion

While urea is a well-characterized protein denaturant, the specific effects of hydroxyethyl urea are not as extensively documented. Based on its chemical structure, it is plausible that hydroxyethyl urea acts through similar direct and indirect mechanisms as urea, with the hydroxyethyl moiety potentially modulating its denaturation efficiency. The provided experimental protocols for Circular Dichroism and Fluorescence Spectroscopy offer a robust framework for researchers to directly compare the structural and thermodynamic consequences of protein denaturation by these two agents. Such studies are crucial for a comprehensive understanding of how subtle changes in denaturant structure can influence the complex process of protein unfolding.

References

Safety Operating Guide

Proper Disposal of N-(2-hydroxyethyl)urea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-(2-hydroxyethyl)urea (also known as Urea, (2-hydroxyethyl)-), fostering a culture of safety and environmental responsibility.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle N-(2-hydroxyethyl)urea with appropriate care to minimize exposure and risk.

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense when handling this compound. The following table summarizes the recommended equipment.

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust and splashes.
Hand Protection Wear protective gloves.To prevent skin contact.
Skin and Body Protection Wear protective clothing.To minimize skin exposure.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.To prevent inhalation of dust.

Step-by-Step Disposal Protocol

Disposal of N-(2-hydroxyethyl)urea should always be in accordance with applicable regional, national, and local laws and regulations.[1] The following is a general procedural guide.

  • Waste Identification and Collection:

    • Collect waste N-(2-hydroxyethyl)urea in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Spill Management:

    • In case of a spill, avoid creating dust.[1]

    • Cover the powder spill with a plastic sheet or tarp to minimize spreading.[1]

    • Mechanically take up the spilled material and place it in an appropriate container for disposal.[1]

  • Disposal Route:

    • The primary recommended method of disposal is through an approved waste disposal plant or a licensed contractor.[2]

    • Some sources suggest removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2]

    • Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the product. Do not reuse the container.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(2-hydroxyethyl)urea.

start Start: N-(2-hydroxyethyl)urea Waste Generated waste_collection Collect in a labeled, sealed container start->waste_collection assess_regulations Consult Local, Regional, and National Regulations waste_collection->assess_regulations spill Spill Occurs spill_cleanup Clean up spill following safety protocols spill->spill_cleanup spill_cleanup->waste_collection contact_vendor Contact Licensed Waste Disposal Vendor assess_regulations->contact_vendor transport Arrange for Transport by Licensed Vendor contact_vendor->transport incineration Dispose via authorized incinerator transport->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for N-(2-hydroxyethyl)urea.

Disclaimer: The information provided is a general guide and is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with local environmental health and safety (EHS) professionals and regulatory authorities. Disposal procedures must comply with all applicable laws and regulations.

References

Essential Safety and Operational Guide for Handling (2-hydroxyethyl)-urea

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling and disposal of (2-hydroxyethyl)-urea, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling (2-hydroxyethyl)-urea.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or safety glasses with side shields.[1][2][3]
Hand Protection Wear protective gloves.[1][4] Nitrile gloves are a suitable option. Always inspect gloves before use and employ proper removal techniques to prevent skin contact.
Body Protection A fully-buttoned lab coat or protective clothing.[1][4]
Respiratory Protection Not required for normal handling in a well-ventilated area.[5] If dust is generated, use a dust mask or a respirator.[2][4]

Hazard Identification and First Aid

HazardDescriptionFirst Aid Measures
Skin Irritation Causes skin irritation.[2][4]Wash skin with soap and water.[1] If skin irritation occurs, seek medical attention.[3]
Eye Irritation Causes serious eye irritation.[4]Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
Respiratory Irritation May cause respiratory irritation.[2][4]Remove person to fresh air and keep comfortable for breathing.[1][3] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1]
Ingestion Clean mouth with water. Never give anything by mouth to an unconscious person.[1]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the chemical's integrity and ensuring personnel safety.

Handling:

  • Work in a well-ventilated area.[2]

  • Avoid contact with skin and eyes.[4][7]

  • Minimize dust generation.[2][4]

  • Do not eat, drink, or smoke when using this product.[2][4]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Store at room temperature.[1]

  • Incompatible materials include strong oxidizing agents.[1][4]

Experimental Protocol: Weighing and Dissolving (2-hydroxyethyl)-urea

This protocol outlines the steps for safely weighing and dissolving solid (2-hydroxyethyl)-urea.

Materials:

  • (2-hydroxyethyl)-urea (solid)

  • Appropriate solvent (e.g., water)

  • Beaker or flask

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Magnetic stirrer and stir bar (optional)

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible.[4]

    • Don the required PPE: safety goggles, lab coat, and gloves.

  • Weighing:

    • Place a clean, empty weighing boat on the analytical balance and tare it.

    • Carefully use a clean spatula to transfer the desired amount of (2-hydroxyethyl)-urea to the weighing boat. Avoid generating dust.

    • Record the exact weight.

  • Dissolving:

    • Transfer the weighed solid into a clean beaker or flask containing the appropriate volume of solvent.

    • If necessary, use a magnetic stirrer to facilitate dissolution.

    • Observe the solution to ensure the solid has completely dissolved.

  • Cleanup:

    • Clean the spatula and any other contaminated surfaces.

    • Dispose of the weighing boat and any contaminated materials in the designated waste container.

    • Wash hands thoroughly after completing the procedure.

Disposal Plan

Dispose of (2-hydroxyethyl)-urea and its containers in accordance with all applicable local, regional, and national laws and regulations.[1] Do not allow the product to enter drains.[5] For solid waste, consider placing it in a sealed, labeled container for disposal.[2] It may be necessary to use an authorized incinerator for disposal.[4]

Workflow for Handling (2-hydroxyethyl)-urea cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Waste Disposal prep_ppe Don PPE: Safety Goggles, Lab Coat, Gloves prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_safety Verify Access to Eyewash & Safety Shower prep_area->prep_safety handling_weigh Weigh Solid Chemical prep_safety->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve cleanup_waste Dispose of Contaminated Materials handling_dissolve->cleanup_waste cleanup_area Clean Work Area cleanup_waste->cleanup_area cleanup_wash Wash Hands Thoroughly cleanup_area->cleanup_wash disposal_container Collect Waste in Labeled Container cleanup_wash->disposal_container disposal_regulations Follow Local/National Disposal Regulations disposal_container->disposal_regulations

Caption: Safe handling workflow for (2-hydroxyethyl)-urea.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.